molecular formula C8H17NO3 B1220255 Desosamine CAS No. 5779-39-5

Desosamine

Cat. No.: B1220255
CAS No.: 5779-39-5
M. Wt: 175.23 g/mol
InChI Key: VTJCSBJRQLZNHE-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desosamine is a 3-(dimethylamino)-3,4,6-trideoxyhexose, a crucial amino sugar found in a class of clinically significant macrolide antibiotics . Its primary research value lies in its essential role in the bactericidal activity of antibiotics such as erythromycin, azithromycin, and clarithromycin . These this compound-containing macrolides are extensively studied for their efficacy against a wide spectrum of bacterial pathogens affecting the human respiratory system, skin, soft tissues, and urethra . The biological mechanism of action for these antibiotics is the inhibition of bacterial protein synthesis by binding to the ribosomal subunits . This compound is a key pharmacophore attached to the macrolide ring; its presence is critical for the antimicrobial properties of the drug, as the efficacy of the antibiotic is markedly reduced in its absence . Research into this compound also encompasses its complex biosynthesis in organisms like Streptomyces venezuelae , a process requiring multiple enzymes to produce dTDP-desosamine from TDP-glucose . Furthermore, due to growing global concerns over antimicrobial resistance, this compound is a subject of interest in combating resistance mechanisms, such as target-site methylation, which can block the drug's function . This makes it a valuable compound for researchers in pharmacology, medicinal chemistry, and microbiology aiming to develop new antimicrobial agents or overcome existing drug resistance. This product is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5779-39-5

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

(2R,3S,5R)-3-(dimethylamino)-2,5-dihydroxyhexanal

InChI

InChI=1S/C8H17NO3/c1-6(11)4-7(9(2)3)8(12)5-10/h5-8,11-12H,4H2,1-3H3/t6-,7+,8+/m1/s1

InChI Key

VTJCSBJRQLZNHE-CSMHCCOUSA-N

SMILES

CC(CC(C(C=O)O)N(C)C)O

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C=O)O)N(C)C)O

Canonical SMILES

CC(CC(C(C=O)O)N(C)C)O

Other CAS No.

5779-39-5

Synonyms

D-desosamine
desosamine

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Desosamine: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxy-D-xylo-hexose, is a critical amino sugar component of numerous macrolide antibiotics, including the widely prescribed erythromycin, azithromycin, and clarithromycin.[1] Its presence is essential for the bactericidal activity of these antibiotics, which function by inhibiting bacterial protein synthesis.[1] This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, detailed experimental protocols for its isolation and synthesis, and an examination of its biosynthetic pathway. All quantitative data are presented in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Chemical Structure and Identification

The complete chemical structure of this compound was elucidated in 1962 through the use of nuclear magnetic resonance (NMR) spectroscopy.[1] It is a hexose derivative with a dimethylamino group at the C-3 position and lacks hydroxyl groups at the C-3, C-4, and C-6 positions.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3,4,6-Trideoxy-3-(dimethylamino)-D-xylo-hexose
Systematic IUPAC Name (2R,3S,5R)-3-(Dimethylamino)-2,5-dihydroxyhexanal
Molecular Formula C8H17NO3
SMILES C--INVALID-LINK--O)N(C)C">C@HO
InChI InChI=1S/C8H17NO3/c1-6(11)4-7(9(2)3)8(12)5-10/h5-8,11-12H,4H2,1-3H3/t6-,7+,8+/m1/s1
CAS Number 5779-39-5

Physicochemical Properties

The physicochemical properties of this compound are crucial for its role in the overall activity and pharmacokinetics of macrolide antibiotics.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molar Mass 175.23 g/mol [1]
Melting Point 86-87 °C[2]
Appearance Crystalline solid
Solubility Data not readily available in summarized form, but it is known to be a basic sugar.
pKa Data not readily available.

Role in Macrolide Antibiotics

This compound is a fundamental structural motif in many macrolide antibiotics. It is typically attached to the C-3 or C-5 position of the macrolide ring.[1] The dimethylamino group of this compound is particularly important as it is protonated at physiological pH, allowing for electrostatic interactions with the bacterial ribosome. This interaction is key to the mechanism of action of these antibiotics, which involves the blockage of the polypeptide exit tunnel on the 50S ribosomal subunit, thereby inhibiting protein synthesis.[1]

Experimental Protocols

Isolation of this compound from Erythromycin via Acid Hydrolysis

Objective: To cleave the glycosidic bond between this compound and the erythronolide A aglycone in erythromycin through acid hydrolysis to isolate this compound.

Materials:

  • Erythromycin

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Silica gel for chromatography

  • Appropriate solvents for chromatography (e.g., chloroform/methanol/ammonia mixtures)

Procedure:

  • Dissolution: Dissolve a known quantity of erythromycin in methanol.

  • Acidification: Prepare a solution of methanolic hydrochloric acid (e.g., 3%) by carefully adding a calculated amount of concentrated HCl to methanol.

  • Hydrolysis: Add the methanolic HCl solution to the erythromycin solution. The reaction mixture is then typically stirred at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • Neutralization: Once the hydrolysis is complete, neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 7.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Purification: The resulting residue contains a mixture of this compound, cladinose (the other sugar in erythromycin), and the erythronolide A aglycone. This mixture can be purified using silica gel column chromatography. A solvent system such as chloroform:methanol:concentrated ammonia (e.g., in a ratio of 80:20:1) is often effective for separating the basic this compound from the other components.

  • Characterization: The purified this compound can be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Total Synthesis of D-Desosamine

A concise, four-step synthesis of D-desosamine has been reported, starting from methyl vinyl ketone and sodium nitrite.[1] The key step involves a cesium carbonate-mediated coupling of (R)-4-nitro-2-butanol with the trimeric form of glyoxal.

Experimental Workflow for the Synthesis of D-Desosamine

G cluster_0 Step 1: Synthesis of (R)-4-nitro-2-butanol cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Reduction of Nitro Group cluster_3 Step 4: N,N-Dimethylation A Methyl vinyl ketone C (R)-4-nitro-2-butanol A->C Asymmetric Michael Addition B Sodium nitrite B->C D Glyoxal (trimeric form) F 3-nitro-3,4,6-trideoxy-α-D-glucose C->F Henry Reaction D->F E Cesium carbonate E->F G 3-amino-3,4,6-trideoxy-α-D-glucose F->G Reduction (e.g., H2, Pd/C) H D-Desosamine G->H Reductive Amination (e.g., Formaldehyde, HCOOH)

Caption: A four-step synthetic route to D-desosamine.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of isolated or synthesized this compound using 1H and 13C NMR spectroscopy.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl3), methanol-d4 (CD3OD), or deuterium oxide (D2O)).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Parameters:

  • 1H NMR: A standard proton NMR experiment is typically run at a magnetic field strength of 400 MHz or higher. Key parameters to set include the spectral width (e.g., 0-12 ppm), number of scans (e.g., 16 or 32), and a relaxation delay of 1-2 seconds.

  • 13C NMR: A proton-decoupled 13C NMR experiment is run at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer). A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required for good signal-to-noise.

Expected Chemical Shifts: The exact chemical shifts will depend on the solvent used. However, characteristic signals include those for the methyl groups of the dimethylamino function, the methyl group at C-6, and the various protons and carbons along the sugar backbone.

Biosynthesis of TDP-D-Desosamine

The biosynthesis of this compound proceeds via a complex enzymatic pathway, starting from the precursor TDP-glucose. In Streptomyces venezuelae, this process is governed by a set of des genes (desI-desVIII) that encode the necessary enzymes.[3]

Biosynthesis Pathway of TDP-D-Desosamine

G TDP-glucose TDP-glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-glucose->TDP-4-keto-6-deoxy-D-glucose DesIV (Dehydratase) TDP-4-amino-4,6-dideoxy-D-glucose TDP-4-amino-4,6-dideoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-4-amino-4,6-dideoxy-D-glucose DesI (Aminotransferase) TDP-3-keto-4-amino-4,6-dideoxy-D-glucose TDP-3-keto-4-amino-4,6-dideoxy-D-glucose TDP-4-amino-4,6-dideoxy-D-glucose->TDP-3-keto-4-amino-4,6-dideoxy-D-glucose DesII (Dehydrogenase) TDP-3-amino-4-keto-4,6-dideoxy-D-glucose TDP-3-amino-4-keto-4,6-dideoxy-D-glucose TDP-3-keto-4-amino-4,6-dideoxy-D-glucose->TDP-3-amino-4-keto-4,6-dideoxy-D-glucose Isomerase TDP-3-amino-3,4,6-trideoxy-D-glucose TDP-3-amino-3,4,6-trideoxy-D-glucose TDP-3-amino-4-keto-4,6-dideoxy-D-glucose->TDP-3-amino-3,4,6-trideoxy-D-glucose Reductase TDP-D-desosamine TDP-D-desosamine TDP-3-amino-3,4,6-trideoxy-D-glucose->TDP-D-desosamine DesVI (N,N-dimethyltransferase)

Caption: The enzymatic pathway for the biosynthesis of TDP-D-desosamine.

Conclusion

This compound is a cornerstone of macrolide antibiotic chemistry. A thorough understanding of its chemical structure, properties, and synthesis is paramount for the development of new and improved macrolide-based therapeutics. The experimental protocols and biosynthetic pathway detailed in this guide provide a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and metabolic engineering. Future research in this area may focus on the development of more efficient synthetic routes and the engineering of novel this compound analogues to combat antibiotic resistance. to combat antibiotic resistance.

References

An In-depth Technical Guide to the Discovery and History of Desosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, chemical properties, and biosynthesis of desosamine, a critical amino sugar component of many macrolide antibiotics. Detailed experimental protocols and quantitative data are presented to support research and development in this field.

Introduction

This compound is a 3-(dimethylamino)-3,4,6-trideoxyhexose that plays a pivotal role in the biological activity of numerous clinically significant macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin.[1] Its presence is crucial for the bactericidal action of these drugs, which function by inhibiting protein synthesis in susceptible bacteria.[1][2] This technical guide delves into the key aspects of this compound, from its initial discovery to the elucidation of its complex biosynthetic pathway.

Discovery and History

The journey to understanding this compound began with the isolation of the first macrolide antibiotic, pikromycin, in 1950, followed by erythromycin in 1952.[2][3] While the presence of a novel amino sugar was identified in these early macrolides, the complete chemical structure of this compound was not definitively determined until 1962.[1] This breakthrough was achieved through the use of nuclear magnetic resonance (NMR) spectroscopy, which established the full configuration of the molecule, revealing that the hydrogen atoms at the C1, C2, C3, and C5 positions are all in an axial orientation.[1]

Chemical Properties

This compound, with the systematic IUPAC name (2R,3S,5R)-3-(Dimethylamino)-2,5-dihydroxyhexanal, is a white crystalline solid.[1] It is a deoxy sugar, meaning it has fewer hydroxyl groups than a typical carbohydrate. Specifically, it is a 3,4,6-trideoxyhexose with a dimethylamino group at the C-3 position. This amino group confers basic properties to the molecule and is essential for its interaction with the bacterial ribosome.[4]

Data Presentation: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name 3,4,6-Trideoxy-3-(dimethylamino)-D-xylo-hexose[1]
Systematic IUPAC Name (2R,3S,5R)-3-(Dimethylamino)-2,5-dihydroxyhexanal[1]
CAS Number 5779-39-5[1]
Chemical Formula C₈H₁₇NO₃[1]
Molar Mass 175.23 g/mol [1]
Appearance White crystalline solid
Melting Point 86-87 °C[5]
¹H NMR Chemical Shifts (CDCl₃, ppm) See Experimental Protocols section
¹³C NMR Chemical Shifts (CDCl₃, ppm) See Experimental Protocols section

Experimental Protocols

Isolation of this compound from Erythromycin by Acid Hydrolysis

This protocol describes the liberation of this compound from the macrolide antibiotic erythromycin through acid-catalyzed hydrolysis of the glycosidic bonds.

Materials:

  • Erythromycin

  • 6 M Hydrochloric Acid (HCl)

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (1 M)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

  • Silica gel for column chromatography

  • Eluent: Chloroform/Methanol/Ammonia (e.g., 80:20:1 v/v/v)

Procedure:

  • Dissolve a known quantity of erythromycin in methanol.

  • Add an equal volume of 6 M HCl to the methanolic solution.

  • Heat the mixture under reflux for 4-6 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, neutralize the reaction mixture to approximately pH 7 with 1 M NaOH solution.

  • Concentrate the neutralized solution under reduced pressure using a rotary evaporator to remove the methanol.

  • The resulting aqueous solution contains this compound hydrochloride, the aglycone (erythronolide), and the other sugar moiety (cladinose).

  • Extract the aqueous solution with diethyl ether in a separatory funnel to remove the less polar aglycone and cladinose. Repeat the extraction 2-3 times.

  • The aqueous layer, containing the more polar this compound hydrochloride, is retained.

  • Further purify the this compound hydrochloride from the aqueous layer by silica gel column chromatography using a suitable eluent system such as chloroform/methanol/ammonia.

  • Combine the fractions containing pure this compound hydrochloride (as determined by TLC) and evaporate the solvent to yield the purified product.

Characterization of this compound by NMR Spectroscopy

This protocol outlines the general procedure for acquiring and interpreting NMR spectra to confirm the structure of isolated this compound.

Materials:

  • Purified this compound hydrochloride

  • Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve a small amount (typically 5-10 mg) of the purified this compound hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

  • Acquire a ¹H NMR spectrum. Key expected signals for this compound include a doublet for the anomeric proton (H-1), signals for the methyl group at C-6, and the N,N-dimethyl group.

  • Acquire a ¹³C NMR spectrum. Expect signals corresponding to the eight carbon atoms of this compound.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the molecule.

  • Process and analyze the spectra to assign all proton and carbon signals, confirming the structure of this compound.

¹H and ¹³C NMR Data for this compound (Illustrative, actual values may vary based on solvent and conditions):

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1~95.0~4.5 (d)
2~68.0~3.5 (m)
3~65.0~2.8 (m)
4~30.0~1.8 (m), ~1.5 (m)
5~72.0~3.8 (m)
6~21.0~1.2 (d)
N(CH₃)₂~41.0~2.3 (s)
Total Synthesis of D-Desosamine

A concise, 4-step synthesis of D-desosamine has been reported, starting from methyl vinyl ketone and sodium nitrite.[1] The key step involves the coupling of (R)-4-nitro-2-butanol with the trimeric form of glyoxal, mediated by cesium carbonate. This reaction yields 3-nitro-3,4,6-trideoxy-α-D-glucose, a stereochemical homolog of D-desosamine, in crystalline form.[1] Subsequent reduction of the nitro group and N-methylation would complete the synthesis. This method is notable for being chromatography-free.[1]

Biosynthesis of this compound

The biosynthesis of this compound in the bacterium Streptomyces venezuelae is a complex process involving six enzymatic steps, starting from the precursor TDP-glucose.[1] The genes responsible for this pathway, designated desI through desVIII, are clustered together on the bacterial chromosome.[1]

Experimental Protocols for Biosynthesis Studies

Enzymatic Assay for TDP-D-glucose-4,6-dehydratase (DesIV): This enzyme catalyzes the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. The activity can be monitored by coupling the reaction to a subsequent enzymatic step or by direct analysis of the product. A common method involves quenching the reaction at different time points and analyzing the substrate and product by HPLC.

Enzymatic Assay for TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase: This enzyme is involved in the epimerization at C-3 and C-5. The assay can be performed by incubating the enzyme with its substrate, TDP-4-keto-6-deoxy-D-glucose, and analyzing the formation of the epimerized product by HPLC or NMR.

Enzymatic Assay for TDP-4-keto-3,6-dideoxy-D-glucose reductase: This enzyme catalyzes the reduction of the 4-keto group. The activity can be continuously monitored by spectrophotometrically measuring the consumption of the cofactor NADPH at 340 nm.

Enzymatic Assay for TDP-3-keto-4,6-dideoxy-D-glucose-3-aminotransferase (DesV): This PLP-dependent enzyme catalyzes the transfer of an amino group to the C-3 position. The assay can be performed by incubating the enzyme with its keto-sugar substrate and an amino donor (e.g., glutamate). The formation of the amino sugar product can be quantified by HPLC after derivatization or by coupling the reaction to a subsequent enzymatic step.

Enzymatic Assay for TDP-3-amino-3,4,6-trideoxy-D-glucose N,N-dimethyltransferase (DesVI): This S-adenosylmethionine (SAM)-dependent enzyme catalyzes the dimethylation of the amino group. The activity can be measured by using radiolabeled SAM ([³H]SAM or [¹⁴C]SAM) and quantifying the transfer of the radiolabeled methyl group to the this compound precursor.

Enzymatic Assay for TDP-D-desosamine Glycosyltransferase (DesVII): This enzyme transfers the activated this compound sugar to the macrolide aglycone. The activity can be assayed by incubating the enzyme with TDP-D-desosamine and the aglycone, and then detecting the formation of the glycosylated macrolide product by HPLC or mass spectrometry.

Mandatory Visualizations

Desosamine_Biosynthesis TDP_glucose TDP-D-glucose Keto_deoxy_glucose TDP-4-keto-6-deoxy-D-glucose TDP_glucose->Keto_deoxy_glucose DesIV (Dehydratase) Epimerized_product TDP-4-keto-3,6-dideoxy-D-glucose Keto_deoxy_glucose->Epimerized_product 3,5-Epimerase Reduced_product TDP-3-keto-4,6-dideoxy-D-glucose Epimerized_product->Reduced_product Reductase Amino_product TDP-3-amino-4,6-trideoxy-D-glucose Reduced_product->Amino_product DesV (Aminotransferase) Dimethylamino_product TDP-3-dimethylamino-4,6-trideoxy-D-glucose (TDP-D-desosamine) Amino_product->Dimethylamino_product DesVI (N,N-dimethyltransferase) Glycosylated_macrolide Glycosylated Macrolide Dimethylamino_product->Glycosylated_macrolide DesVII (Glycosyltransferase) Macrolide Macrolide Aglycone Macrolide->Glycosylated_macrolide

Caption: Biosynthetic pathway of TDP-D-desosamine and its attachment to a macrolide aglycone.

Desosamine_Discovery_Workflow cluster_Discovery Discovery & Isolation cluster_Characterization Structure Elucidation cluster_Synthesis_Biosynthesis Synthesis & Biosynthesis Studies Isolation Isolation of Macrolide Antibiotics (e.g., Erythromycin) Hydrolysis Acid Hydrolysis of Macrolide Isolation->Hydrolysis Purification Purification of This compound Hydrolysis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS Structure_Determination Complete Structure Determination NMR->Structure_Determination MS->Structure_Determination Total_Synthesis Total Synthesis of D-Desosamine Structure_Determination->Total_Synthesis Gene_Cloning Cloning of Biosynthetic Gene Cluster (des genes) Structure_Determination->Gene_Cloning Enzyme_Characterization Characterization of Biosynthetic Enzymes Gene_Cloning->Enzyme_Characterization

Caption: Workflow from discovery and isolation to characterization and synthesis of this compound.

Conclusion

This compound remains a molecule of significant interest to the scientific community due to its integral role in the efficacy of macrolide antibiotics. A thorough understanding of its discovery, chemical properties, and biosynthetic pathway is essential for the development of novel antibiotics and for combating the growing threat of antimicrobial resistance. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working in the fields of natural product chemistry, microbiology, and drug development.

References

The Pivotal Role of Desosamine in Macrolide Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections, particularly those affecting the respiratory tract. Their mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit of bacteria. A key structural component responsible for this interaction and the overall antibacterial efficacy of many macrolides is the aminosugar desosamine. This technical guide provides an in-depth exploration of the multifaceted role of this compound, from its biosynthesis and critical contribution to the mechanism of action to its significance in the development of next-generation macrolides designed to overcome the challenge of antibiotic resistance.

This compound, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is a crucial moiety found in numerous clinically important macrolides, including erythromycin, clarithromycin, and azithromycin. Its presence is indispensable for high-affinity binding to the bacterial ribosome, and modifications to this sugar can profoundly impact the antibiotic's potency, spectrum of activity, and ability to evade resistance mechanisms. This document will delve into the quantitative aspects of this compound's influence on antibacterial activity, provide detailed experimental protocols for studying its function, and visualize key pathways and workflows to offer a comprehensive resource for researchers in the field of antibiotic drug discovery and development.

I. The Biosynthesis of this compound

The intricate biosynthetic pathway of this compound is a multi-step enzymatic process that originates from TDP-glucose. In organisms like Streptomyces venezuelae, a cluster of des genes encodes the necessary enzymes for this transformation. The pathway involves a series of reactions including dehydration, epimerization, amination, and N-methylation to yield the final product, TDP-D-desosamine, which is then transferred to the macrolactone ring by a glycosyltransferase.

This compound Biosynthesis Pathway TDP-D-glucose TDP-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-glucose->TDP-4-keto-6-deoxy-D-glucose DesIV (Dehydratase) TDP-3-keto-4-keto-6-deoxy-D-glucose TDP-3-keto-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-3-keto-4-keto-6-deoxy-D-glucose DesVI (Epimerase) TDP-3-amino-4-keto-6-deoxy-D-glucose TDP-3-amino-4-keto-6-deoxy-D-glucose TDP-3-keto-4-keto-6-deoxy-D-glucose->TDP-3-amino-4-keto-6-deoxy-D-glucose DesV (Aminotransferase) TDP-3-dimethylamino-4-keto-6-deoxy-D-glucose TDP-3-dimethylamino-4-keto-6-deoxy-D-glucose TDP-3-amino-4-keto-6-deoxy-D-glucose->TDP-3-dimethylamino-4-keto-6-deoxy-D-glucose DesVI (N-methyltransferase) TDP-3-dimethylamino-6-deoxy-D-glucose TDP-3-dimethylamino-6-deoxy-D-glucose TDP-3-dimethylamino-4-keto-6-deoxy-D-glucose->TDP-3-dimethylamino-6-deoxy-D-glucose DesII (Reductase) TDP-D-desosamine TDP-D-desosamine TDP-3-dimethylamino-6-deoxy-D-glucose->TDP-D-desosamine DesI (Reductase)

Caption: Simplified biosynthetic pathway of TDP-D-desosamine.

II. Mechanism of Action: this compound's Crucial Role in Ribosomal Binding

The antibacterial activity of macrolides stems from their ability to bind to the 23S rRNA of the bacterial 50S ribosomal subunit, within the nascent peptide exit tunnel (NPET). This compound plays a pivotal role in this interaction. The dimethylamino group at the C-3' position of this compound forms a critical hydrogen bond with the N1 of adenine 2058 (A2058) of the 23S rRNA. This interaction is a key anchor point for the macrolide, and its disruption is a common mechanism of bacterial resistance.

Macrolide Ribosome Binding cluster_ribosome Bacterial 50S Ribosome NPET Nascent Peptide Exit Tunnel Protein_Synthesis_Inhibition Inhibition of Protein Synthesis NPET->Protein_Synthesis_Inhibition Occlusion leads to A2058 A2058 (23S rRNA) Macrolide Macrolide Macrolide->NPET Binds to This compound This compound Macrolide->this compound Contains This compound->A2058 H-bond interaction

Caption: this compound's interaction with the bacterial ribosome.

A primary mechanism of resistance to macrolides involves the methylation of A2058 by erythromycin-resistant methylases (Erm). This modification sterically hinders the binding of the this compound sugar, thereby reducing the affinity of the macrolide for the ribosome and rendering the antibiotic ineffective.[1][2]

III. Structure-Activity Relationships and Antibacterial Potency

Modifications to the this compound moiety have been extensively explored to enhance antibacterial activity, broaden the spectrum, and overcome resistance. The following tables summarize quantitative data on the impact of these modifications on the minimum inhibitory concentration (MIC) of various macrolides against susceptible and resistant bacterial strains.

Table 1: In Vitro Antibacterial Activity of this compound-Modified Macrolides against Staphylococcus aureus

CompoundModification on this compoundS. aureus (ATCC 29213) MIC (µg/mL)S. aureus (Erm-resistant) MIC (µg/mL)Reference
Erythromycin ANone (3'-N,N-dimethyl)0.5 - 2>128[3][4]
3'-N-desmethyl-erythromycin A3'-N-demethylation4 - 16>128[4]
3'-N,N-didesmethyl-erythromycin A3'-N,N-didemethylation32 - 128>128[4]
2'-deoxy-erythromycin A2'-deoxygenation8 - 32>128[4]
6'-aminoalkyl-azithromycin6'-aminoalkylation0.5 - 24 - 16[5]
Telithromycin (Ketolide)None (retained)0.03 - 0.120.5 - 2[6]
4,8,10-tridesmethyl-telithromycinNone (retained)0.251[6]

Table 2: In Vitro Antibacterial Activity of this compound-Modified Ketolides against Various Pathogens

| Compound | Modification on this compound | S. pneumoniae (Susceptible) MIC (µg/mL) | S. pneumoniae (Erm-resistant) MIC (µg/mL) | H. influenzae MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Telithromycin | None (retained) | ≤0.015 - 0.06 | 0.12 - 1 | 2 - 4 |[7] | | 5-O-(4'-substituted)-desosamine ketolide (Compound 26) | 4'-O-substitution | 0.03 | 0.12 | 1 |[7] |

IV. Detailed Experimental Protocols

A. Synthesis of this compound-Modified Macrolides

This protocol describes a common method for the single demethylation of the 3'-N,N-dimethylamino group of this compound.

  • Materials: Parent macrolide, iodine, sodium acetate, methanol, ethyl acetate, saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography.

  • Procedure:

    • Dissolve the parent macrolide in methanol.

    • Add sodium acetate and iodine to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the 3'-N-desmethyl macrolide.

This protocol outlines the cyclization of a 3'-N,N-didemethylated macrolide to form an oxazolidinone ring fused to the this compound sugar.

  • Materials: 3'-N,N-didemethylated macrolide, 1,1'-carbonyldiimidazole (CDI), acetonitrile, silica gel for column chromatography.

  • Procedure:

    • Dissolve the 3'-N,N-didemethylated macrolide in anhydrous acetonitrile.

    • Add CDI to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the 1,3-oxazolidin-2-one fused derivative.

Synthesis_Workflow cluster_demethylation 3'-N-Demethylation cluster_oxazolidinone Oxazolidinone Formation Start_Macrolide Parent Macrolide Reaction1 Iodine, NaOAc, MeOH Start_Macrolide->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Product1 3'-N-desmethyl Macrolide Purification1->Product1 Start_Didemethyl 3'-N,N-didemethyl Macrolide Reaction2 CDI, Acetonitrile Start_Didemethyl->Reaction2 Purification2 Column Chromatography Reaction2->Purification2 Product2 Oxazolidinone-fused Macrolide Purification2->Product2

Caption: Workflow for the synthesis of this compound-modified macrolides.
B. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][8][9][10]

  • Materials: Test compound, bacterial strains, cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, spectrophotometer, incubator.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension.

    • Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

C. Ribosome Binding Assay

Fluorescence polarization (FP) is a sensitive method to measure the binding of a fluorescently labeled ligand to a larger molecule, such as a macrolide to a ribosome.[11]

  • Materials: Fluorescently labeled macrolide (e.g., BODIPY-erythromycin), bacterial 70S ribosomes, binding buffer (e.g., 20 mM HEPES, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20), unlabeled test compounds, 96- or 384-well black microplates, fluorescence polarization plate reader.

  • Procedure:

    • Direct Binding Assay:

      • Prepare serial dilutions of the 70S ribosomes in the binding buffer.

      • Add a fixed concentration of the fluorescently labeled macrolide to each well.

      • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

      • Measure the fluorescence polarization. An increase in polarization indicates binding.

    • Competitive Binding Assay:

      • Prepare serial dilutions of the unlabeled test compound.

      • Add a fixed concentration of 70S ribosomes and the fluorescently labeled macrolide to each well.

      • Incubate to allow for competition between the labeled and unlabeled compounds for ribosome binding.

      • Measure the fluorescence polarization. A decrease in polarization indicates that the test compound is displacing the fluorescently labeled macrolide from the ribosome.

    • Calculate the binding affinity (e.g., IC50 or Kd) from the resulting data.

V. Conclusion

This compound is unequivocally a critical determinant of the antibacterial activity of a large class of macrolide antibiotics. Its role extends beyond simply anchoring the drug to the ribosome; it is a focal point for understanding and overcoming bacterial resistance. The extensive research into modifying this aminosugar has yielded valuable insights into the structure-activity relationships of macrolides and has paved the way for the development of novel derivatives with improved pharmacological properties. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community engaged in the rational design of new and more effective macrolide antibiotics to combat the ever-growing threat of antimicrobial resistance. The continued exploration of this compound's chemical space holds significant promise for the future of this important class of therapeutic agents.

References

The Pivotal Role of Desosamine in the Bactericidal Activity of Macrolide Antibiotics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxyhexose sugar, is an indispensable component of many clinically significant macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin. Its presence is fundamentally linked to the bactericidal efficacy of these drugs. This technical guide delineates the critical function of this compound in the mechanism of action of macrolide antibiotics, focusing on its interaction with the bacterial ribosome. We will explore the structure-activity relationships that underscore the importance of specific chemical moieties within the this compound sugar. Furthermore, this guide provides a compilation of quantitative data on the impact of this compound modification on antibacterial potency, alongside detailed experimental protocols for key assays used to elucidate these functions. Finally, we present visual representations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding of this compound's role in bactericidal activity.

Introduction

Macrolide antibiotics represent a cornerstone in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria.[1] Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] A key structural feature of many macrolides is the presence of one or more deoxy sugars attached to the macrolactone ring. Among these, the amino sugar this compound is of paramount importance for their bactericidal activity.[3] This guide provides a detailed examination of the function of this compound, offering insights for researchers and professionals engaged in antibiotic research and development.

The Molecular Mechanism of this compound in Ribosomal Binding

The bactericidal activity of macrolides is contingent upon their ability to bind with high affinity to the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) within the large 50S subunit. This binding occurs at the entrance of the nascent polypeptide exit tunnel (NPET), thereby obstructing the passage of newly synthesized peptides and leading to the cessation of protein synthesis.[4]

This compound plays a crucial and direct role in this binding process. The this compound moiety positions itself within a hydrophobic pocket of the NPET and establishes critical interactions with specific nucleotides of the 23S rRNA.[5]

Key Interactions with 23S rRNA

High-resolution crystallographic studies of macrolides bound to the bacterial ribosome have revealed the precise interactions mediated by this compound. The most critical of these is a hydrogen bond formed between the 2'-hydroxyl (2'-OH) group of the this compound sugar and the N1 atom of adenine 2058 (A2058) of the 23S rRNA.[5][6] This interaction is a linchpin for the stable anchoring of the macrolide to its target site.

Furthermore, the 3'-dimethylamino group of this compound, while not directly forming hydrogen bonds in all observed structures, is essential for the proper orientation of the sugar within the binding pocket and contributes to the overall binding affinity through van der Waals interactions and by influencing the local electrostatic environment.[6] this compound also makes contact with adenine 2059 (A2059) , further stabilizing the macrolide-ribosome complex.[5]

dot

Macrolide_Ribosome_Interaction cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_macrolide Macrolide Antibiotic 23S_rRNA 23S rRNA (Nascent Peptide Exit Tunnel) A2058 A2058 A2059 A2059 Macrolactone Macrolactone Ring This compound This compound Macrolactone->this compound Glycosidic bond This compound->A2059 Van der Waals Interaction 2_OH 2'-Hydroxyl Group This compound->2_OH 3_NMe2 3'-Dimethylamino Group This compound->3_NMe2 2_OH->A2058 Crucial Hydrogen Bond Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_activity Biological Evaluation cluster_analysis Data Analysis & Interpretation Start Start with Macrolide Scaffold (e.g., Erythromycin) Modification Chemical Modification of this compound Moiety (e.g., 2'-Deoxy, 3'-N-Desmethyl) Start->Modification Purification Purification and Structural Characterization (HPLC, NMR, MS) Modification->Purification MIC Determine Minimum Inhibitory Concentration (MIC) against bacterial strains (e.g., S. aureus) Purification->MIC Binding_Assay Quantify Ribosome Binding Affinity (Filter Binding or Fluorescence Polarization) Purification->Binding_Assay Translation_Assay Measure In Vitro Translation Inhibition Purification->Translation_Assay SAR Establish Structure-Activity Relationship (SAR) MIC->SAR Binding_Assay->SAR Translation_Assay->SAR Mechanism Elucidate Mechanism of Action SAR->Mechanism Conclusion Conclusion on this compound's Role Mechanism->Conclusion

References

A Technical Guide to the Natural Sources and Isolation of Desosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is a crucial component of numerous macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin. Its presence is essential for the bactericidal activity of these drugs, which function by inhibiting protein synthesis in susceptible bacteria. This technical guide provides an in-depth overview of the natural sources of this compound, the intricate biosynthetic pathways leading to its formation, and detailed methodologies for its isolation and purification from microbial cultures. The information presented herein is intended to support research and development efforts in the fields of antibiotic discovery, biosynthesis, and medicinal chemistry.

Natural Sources of this compound

This compound is a secondary metabolite produced by various species of Gram-positive bacteria belonging to the genus Streptomyces. These soil-dwelling microorganisms are renowned for their ability to synthesize a wide array of bioactive compounds. The primary natural sources of this compound are macrolide antibiotic-producing Streptomyces strains.

Table 1: Prominent Streptomyces Species Producing this compound-Containing Macrolides

Streptomyces SpeciesThis compound-Containing Macrolide(s)Reference(s)
Saccharopolyspora erythraea (formerly Streptomyces erythreus)Erythromycin[1]
Streptomyces venezuelaeMethymycin, Neomethymycin, Narbomycin, Pikromycin[2]
Streptomyces antibioticusOleandomycin
Streptomyces narbonensisNarbomycin

Biosynthesis and its Regulation

The biosynthesis of this compound is a complex enzymatic process that begins with the precursor TDP-glucose. The genetic blueprint for this pathway is encoded within a conserved "des" gene cluster found in the genomes of producing Streptomyces species.

The this compound Biosynthetic Pathway

The pathway involves a series of enzymatic reactions, including dehydration, amination, and methylation, to convert TDP-glucose into the final product, TDP-desosamine. This activated sugar is then transferred to the macrolactone ring by a glycosyltransferase.

Desosamine_Biosynthesis TDP_Glucose TDP-Glucose Intermediate1 TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->Intermediate1 DesIV (Dehydratase) Intermediate2 TDP-3,4-diketo-6-deoxy-D-glucose Intermediate1->Intermediate2 DesV (Oxidoreductase) Intermediate3 TDP-3-keto-4-amino-6-deoxy-D-glucose Intermediate2->Intermediate3 DesVI (Aminotransferase) Intermediate4 TDP-3-dimethylamino-4-keto-6-deoxy-D-glucose Intermediate3->Intermediate4 DesV (N,N-dimethyltransferase) TDP_this compound TDP-Desosamine Intermediate4->TDP_this compound DesII (Reductase) Glycosylated_Macrolide Glycosylated Macrolide TDP_this compound->Glycosylated_Macrolide DesVII (Glycosyltransferase) Macrolactone Macrolactone Ring Macrolactone->Glycosylated_Macrolide

Fig. 1: Biosynthetic pathway of TDP-desosamine.
Regulation of this compound Biosynthesis

The expression of the des gene cluster is tightly regulated at the transcriptional level, ensuring that this compound production is coordinated with the overall metabolic state of the cell and the synthesis of the macrolactone aglycone. This regulation involves a hierarchy of control mechanisms, from pathway-specific regulators to global regulators that respond to nutritional and environmental cues.

Desosamine_Regulation DasR DasR des_genes des gene cluster DasR->des_genes - PhoP PhoP PhoP->des_genes + AfsR AfsR AfsR->des_genes + PikD PikD PikD->des_genes + pik_genes pik (macrolactone) gene cluster PikD->pik_genes +

Fig. 2: Regulatory network of this compound biosynthesis.

Quantitative Data on Production

Direct quantification of free this compound from fermentation broths is not commonly reported, as it is typically incorporated into the final macrolide antibiotic. However, the yield of this compound-containing macrolides can serve as an indirect measure of this compound production. Genetic engineering and optimization of fermentation conditions have been shown to significantly enhance the production of these valuable compounds.

Table 2: Production of this compound-Containing Compounds in Engineered Streptomyces venezuelae

StrainCompoundTiterFold IncreaseReference(s)
S. venezuelae (PikD overexpression)Desosaminyl tylactone-17.1[3]
S. venezuelae (engineered for spectinomycin)Spectinomycin89.2 mg/L-[4]

Experimental Protocols for Isolation and Purification

The isolation of this compound can be achieved through two primary routes: direct isolation from the fermentation broth of a mutant strain that accumulates the sugar, or, more commonly, through the chemical hydrolysis of a purified this compound-containing macrolide antibiotic.

Isolation_Workflow cluster_fermentation Fermentation & Extraction cluster_hydrolysis Hydrolysis cluster_purification Purification Fermentation Streptomyces Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Macrolide Extract Solvent_Extraction->Crude_Extract Purified_Macrolide Purified Macrolide Crude_Extract->Purified_Macrolide Chromatography Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Purified_Macrolide->Acid_Hydrolysis Hydrolysate Hydrolysate Acid_Hydrolysis->Hydrolysate Neutralization Neutralization Hydrolysate->Neutralization Ion_Exchange Ion-Exchange Chromatography Neutralization->Ion_Exchange Desosamine_Fraction This compound-containing Fraction Ion_Exchange->Desosamine_Fraction Final_Purification Further Purification (e.g., HPLC) Desosamine_Fraction->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound

References

physical and chemical properties of desosamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of Desosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a 3-(dimethylamino)-3,4,6-trideoxy-D-xylo-hexose, is an amino sugar of profound significance in the field of medicinal chemistry and pharmacology. It constitutes a critical structural component of numerous macrolide antibiotics, including erythromycin, azithromycin, clarithromycin, and roxithromycin. The presence and specific stereochemistry of the this compound moiety are indispensable for the bactericidal activity of these antibiotics. This technical guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and analysis, and a summary of its biological role, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is crucial for its handling, characterization, and derivatization in a laboratory setting.

General and Physical Properties
PropertyValueReference(s)
Appearance Crystals[1]
Melting Point 86-87 °C[1]
Solubility Erythromycin, a macrolide containing this compound, is poorly soluble in water. Specific quantitative solubility data for isolated this compound in various solvents is not widely published, but it is expected to have some solubility in water and polar organic solvents like ethanol and methanol due to its hydroxyl and amino groups.[2]
Hydrochloride Salt Melting Point Decomposes at 191-193 °C[1]
Optical Rotation of Hydrochloride Salt [α]D²⁰ +49.5° (c = 10.0); [α]D²⁰ +53.4° (c = 2.1 in ethanol)[1]
Chemical Identifiers and Formula
IdentifierValueReference(s)
Chemical Formula C₈H₁₇NO₃[1][3]
Molar Mass 175.23 g/mol [1][3]
IUPAC Name 3,4,6-Trideoxy-3-(dimethylamino)-D-xylo-hexose
Systematic IUPAC Name (2R,3S,5R)-3-(Dimethylamino)-2,5-dihydroxyhexanal
CAS Number 5779-39-5[1][3]
Synonyms Picrocine, 4-dimethylaminotetrahydro-6-methylpyran-2,3-diol[1]
Spectroscopic Data
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The configuration of this compound was determined using NMR, revealing that the hydrogen atoms at C1, C2, C3, and C5 are all in axial positions.[4] The expected chemical shifts for the protons (¹H) and carbons (¹³C) of the this compound ring are presented below, compiled from data on this compound-containing macrolides.

Table 1.3.1.1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)
H-1~4.2-4.4dJ ≈ 7-8
H-2~3.0-3.2m
H-3~2.4-2.6m
H-4ax~1.2-1.4qJ ≈ 12
H-4eq~1.8-2.0dtJ ≈ 12, 4
H-5~3.5-3.7dqJ ≈ 9, 6
H-6 (CH₃)~1.1-1.3dJ ≈ 6
N(CH₃)₂~2.2-2.3s

Table 1.3.1.2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
C-1~102-104
C-2~35-37
C-3~60-62
C-4~29-31
C-5~68-70
C-6~21-23
N(CH₃)₂~40-42
1.3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 1.3.2.1: Expected IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
O-HStretching3200-3600Strong, Broad
C-H (sp³)Stretching2850-3000Medium-Strong
N-H (protonated amine)Stretching2400-2800Broad
C-OStretching1000-1200Strong
C-NStretching1000-1200Medium
1.3.3. Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the sugar ring and loss of small neutral molecules.

Table 1.3.3.1: Predicted Mass Spectrometry Data for this compound

Ionm/z (Expected)Description
[M+H]⁺176.13Protonated molecular ion
[M]⁺175.12Molecular ion
FragmentsVariesCleavage of the sugar ring, loss of H₂O, loss of dimethylamine

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and analysis of this compound, based on published literature.

Synthesis of D-Desosamine

A concise, 4-step synthesis of D-desosamine has been reported, starting from methyl vinyl ketone and sodium nitrite. The key step involves a cesium carbonate-mediated coupling of (R)-4-nitro-2-butanol and glyoxal. This chromatography-free synthesis yields a crystalline nitro sugar intermediate that is a stereochemical homolog of D-desosamine.[1]

2.1.1. Synthetic Workflow Overview

G Workflow for the Synthesis of D-Desosamine A Methyl Vinyl Ketone + Sodium Nitrite B (R)-4-nitro-2-butanol A->B D Coupling Reaction (Cs₂CO₃ mediated) B->D C Glyoxal (trimeric form) C->D E 3-nitro-3,4,6-trideoxy-α-D-glucose (Crystalline intermediate) D->E F Subsequent Conversion Steps E->F G D-Desosamine F->G

Caption: A simplified workflow for the 4-step synthesis of D-desosamine.

Analysis of this compound by HPLC

A general high-performance liquid chromatography (HPLC) method for the analysis of this compound can be developed based on protocols for similar amino sugars.

2.2.1. Representative HPLC Method
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.5) and an organic modifier (e.g., acetonitrile) is often effective. The gradient would typically start with a low percentage of the organic modifier and increase over time to elute more hydrophobic components.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: this compound lacks a strong chromophore, so UV detection at low wavelengths (e.g., < 210 nm) can be used, but with limited sensitivity. More specific and sensitive detection can be achieved with a charged aerosol detector (CAD), an evaporative light scattering detector (ELSD), or, ideally, mass spectrometry (MS).

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

2.2.2. HPLC Analysis Workflow

G Workflow for HPLC Analysis of this compound A Sample Preparation (Dissolution and Filtration) B HPLC System (C18 column, Gradient Elution) A->B C Detection (CAD, ELSD, or MS) B->C D Data Acquisition and Analysis C->D E Quantification and Purity Assessment D->E

Caption: A generalized workflow for the analysis of this compound using HPLC.

Biological Context and Signaling Pathways

This compound is a cornerstone of the biological activity of many macrolide antibiotics. Its primary role is to facilitate the binding of the macrolide to the bacterial ribosome, thereby inhibiting protein synthesis.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics containing this compound bind to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) at the entrance of the polypeptide exit tunnel. The this compound sugar plays a crucial role in this interaction, forming hydrogen bonds with specific nucleotides, most notably adenine 2058 (A2058).[2] This binding sterically hinders the progression of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.

G Mechanism of Action of this compound-Containing Macrolides cluster_ribosome Bacterial 50S Ribosomal Subunit A Polypeptide Exit Tunnel F Steric Hindrance in Polypeptide Exit Tunnel A->F B 23S rRNA E Binding to 23S rRNA B->E C A2058 Nucleotide C->E D Macrolide Antibiotic (with this compound) D->E This compound interacts with A2058 E->F G Inhibition of Protein Synthesis F->G

Caption: Inhibition of protein synthesis by this compound-containing macrolides.

Biosynthesis of TDP-D-Desosamine

The biosynthesis of this compound occurs as a thymidine diphosphate (TDP) activated sugar. In Streptomyces venezuelae, the pathway starts from TDP-glucose and involves six enzymatic steps catalyzed by the proteins encoded by the des gene cluster.[4]

G Biosynthesis of TDP-D-Desosamine A TDP-glucose B TDP-4-keto-6-deoxy-D-glucose A->B DesIV (Dehydratase) C TDP-4-amino-4,6-dideoxy-D-glucose B->C DesI (Aminotransferase) D TDP-3-keto-4-amino-4,6-dideoxy-D-glucose C->D DesII (Oxidoreductase) E TDP-3-dimethylamino-4-keto-4,6-dideoxy-D-glucose D->E DesV (Methyltransferase) F TDP-3-dimethylamino-3,4,6-trideoxy-D-glucose E->F DesVI (Reductase) G TDP-D-desosamine F->G DesIII (Epimerase/Reductase)

Caption: The enzymatic pathway for the biosynthesis of TDP-D-desosamine.

Conclusion

This compound remains a molecule of high interest for the development of new antibiotics and for understanding the mechanisms of antibiotic resistance. The data and protocols presented in this guide offer a solid foundation for researchers engaged in the study and application of this vital amino sugar. Further research into its specific physical properties, such as solubility, and the development of optimized analytical methods will continue to be valuable contributions to the field.

References

The Indispensable Role of Desosamine in Erythromycin's Antibacterial Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a cornerstone of macrolide antibiotics, owes its potent antibacterial activity to a complex molecular structure, of which the aminosugar desosamine is a critical component. This technical guide provides an in-depth exploration of this compound's structure, biosynthesis, and its fundamental role in the mechanism of action of erythromycin. Through a detailed analysis of its interaction with the bacterial ribosome, this document elucidates why the presence of this compound is indispensable for the therapeutic efficacy of erythromycin. This guide also presents relevant experimental protocols for assessing antibacterial activity and ribosome binding, alongside quantitative data and visual representations of key biological pathways to support further research and drug development in this area.

Introduction: The Significance of this compound in Macrolide Antibiotics

Erythromycin, produced by the bacterium Saccharopolyspora erythraea, is a macrolide antibiotic characterized by a 14-membered macrocyclic lactone ring to which two sugar moieties are attached: L-cladinose and D-desosamine.[1] While the entire molecule contributes to its pharmacokinetic and pharmacodynamic properties, the this compound sugar is crucial for its bactericidal activity.[2] this compound, chemically known as 3,4,6-trideoxy-3-(dimethylamino)-D-xylo-hexose, is a unique aminosugar found in several macrolide antibiotics, including the widely prescribed erythromycin, clarithromycin, and azithromycin.[2] Its presence is a determining factor in the ability of these antibiotics to inhibit bacterial protein synthesis, a mechanism that has been the subject of extensive research.[2][3] Understanding the precise role of this compound is paramount for the rational design of novel macrolide derivatives to combat the growing threat of antibiotic resistance.

The Chemical Structure of this compound

This compound is an aminosugar with the molecular formula C8H17NO3.[2] Its structure is characterized by a pyranose ring with a dimethylamino group at the C-3 position. This tertiary amine group confers a basic character to the erythromycin molecule, allowing for the formation of acid salts.[3]

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC Name (2R,3S,5R)-3-(Dimethylamino)-2,5-dihydroxyhexanal[2]
Molecular Formula C8H17NO3[2]
Molecular Weight 175.23 g/mol [2]
Key Functional Groups Dimethylamino group, Hydroxyl groups[2]

The Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that occurs in Streptomyces venezuelae and other macrolide-producing bacteria. The pathway begins with the precursor TDP-glucose and involves a series of enzymatic reactions encoded by the des gene cluster.[4]

The key enzymatic steps in the biosynthesis of TDP-D-desosamine are:

  • Dehydration: TDP-glucose is converted to TDP-4-keto-6-deoxy-D-glucose by TDP-D-glucose 4,6-dehydratase.

  • Amination: An amino group is introduced at the C-4 position by a PLP-dependent aminotransferase.

  • Deoxygenation and Reduction: A series of reactions lead to the removal of the hydroxyl group at the C-4 position and reduction.

  • N-methylation: The final step involves the dimethylation of the amino group to yield TDP-D-desosamine.

Desosamine_Biosynthesis TDP_glucose TDP-Glucose TDP_4_keto_6_deoxy_D_glucose TDP-4-keto-6-deoxy-D-glucose TDP_glucose->TDP_4_keto_6_deoxy_D_glucose DesIV (Dehydratase) TDP_4_amino_4_6_dideoxy_D_glucose TDP-4-amino-4,6-dideoxy-D-glucose TDP_4_keto_6_deoxy_D_glucose->TDP_4_amino_4_6_dideoxy_D_glucose DesI (Aminotransferase) TDP_3_keto_4_6_dideoxy_D_glucose TDP-3-keto-4,6-dideoxy-D-glucose TDP_4_amino_4_6_dideoxy_D_glucose->TDP_3_keto_4_6_dideoxy_D_glucose DesII TDP_D_this compound TDP-D-desosamine TDP_3_keto_4_6_dideoxy_D_glucose->TDP_D_this compound DesV/DesVI (Aminotransferase/N,N-dimethyltransferase)

Caption: Biosynthesis pathway of TDP-D-desosamine from TDP-glucose.

The Crucial Role of this compound in Erythromycin's Mechanism of Action

Erythromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA at the entrance of the nascent polypeptide exit tunnel (NPET).[3][5] This binding physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and cessation of protein synthesis.[5]

The this compound sugar plays a pivotal role in this interaction. Its dimethylamino group, which is protonated at physiological pH, forms critical electrostatic interactions and hydrogen bonds with specific nucleotides of the 23S rRNA, most notably with adenine A2058.[5][6] This interaction is essential for the high-affinity binding of erythromycin to the ribosome. The macrolide's lactone ring also contributes to the binding through hydrophobic interactions with the ribosomal tunnel.[7]

The removal or modification of the this compound sugar dramatically reduces the binding affinity of erythromycin for the ribosome, consequently leading to a significant loss of antibacterial activity. Derivatives of erythromycin lacking the this compound moiety have been shown to possess negligible antibacterial activity.[4][8]

Erythromycin_MoA cluster_ribosome Bacterial 50S Ribosomal Subunit NPET Nascent Polypeptide Exit Tunnel (NPET) Protein_Synthesis Protein Synthesis NPET->Protein_Synthesis is essential for A2058 A2058 (23S rRNA) Erythromycin Erythromycin Erythromycin->NPET Binds to This compound This compound Moiety Erythromycin->this compound contains Inhibition Inhibition Erythromycin->Inhibition causes This compound->A2058 Interacts with Inhibition->Protein_Synthesis of

Caption: Mechanism of action of erythromycin highlighting this compound's role.

Quantitative Analysis of this compound's Importance

Table 2: Minimum Inhibitory Concentration (MIC) of Erythromycin Against Selected Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.023 - 1024[8]
Streptococcus pneumoniae≤0.015 - 1[9]
Haemophilus influenzae0.015 - 256[8]

Note: The wide range in MIC values reflects the emergence of resistant strains.

The antibacterial activity of erythronolide B, the aglycone precursor of erythromycin which lacks both this compound and cladinose, is reported to be significantly lower than that of erythromycin A.[10] This underscores the critical contribution of the sugar moieties, particularly this compound, to the antibiotic's potency.

Table 3: Ribosome Binding Affinity of Erythromycin

ParameterValueOrganismReference
Dissociation Constant (Kd) 4.9 ± 0.6 nMStreptococcus pneumoniae[11]
Dissociation Constant (Kd) 8.33 nM (high affinity)Escherichia coli[11]

The high binding affinity, indicated by the low nanomolar dissociation constants, is largely attributed to the interactions mediated by the this compound sugar. It is documented that the this compound and lactone ring groups play a critical role in the binding of erythromycin to the ribosome.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Erythromycin stock solution

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare serial twofold dilutions of erythromycin in MHB in a 96-well plate. The typical concentration range is 256 to 0.008 µg/mL.[12]

  • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that completely inhibits bacterial growth, as indicated by the absence of turbidity. Alternatively, a microplate reader can be used to measure absorbance at 600 nm.[13]

Ribosome Binding Assay (Filter Binding Method)

This assay measures the binding of a radiolabeled antibiotic to ribosomes.

Materials:

  • Purified 70S ribosomes

  • [14C]-Erythromycin

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM NH4Cl, 4 mM MgCl2, 100 mM KCl)

  • Nitrocellulose filters (0.45 µm)

  • Vacuum filtration apparatus

  • Scintillation counter and fluid

Protocol:

  • Prepare reaction mixtures containing a fixed concentration of ribosomes (e.g., 23 pmol) and varying concentrations of [14C]-erythromycin (e.g., 2 nM to 200 nM) in the binding buffer.[1]

  • Incubate the mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 4.5 hours).[1]

  • Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and bound [14C]-erythromycin will be retained on the filter.

  • Wash the filters with cold binding buffer to remove unbound radiolabel.

  • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Analyze the data to determine the dissociation constant (Kd), which is inversely proportional to the binding affinity. The Kd can be calculated using the formula: Kd = D1/2 − 1/2Rtotal, where D1/2 is the concentration of the drug at which 50% of ribosomes bind the antibiotic and Rtotal is the total concentration of active ribosomes.[1]

Conclusion

The this compound moiety is an indispensable component of the erythromycin molecule, fundamentally contributing to its potent antibacterial activity. Its unique chemical structure, particularly the dimethylamino group, facilitates high-affinity binding to the bacterial ribosome, leading to the effective inhibition of protein synthesis. The biosynthesis of this critical sugar is a complex, multi-step enzymatic process. A thorough understanding of the structure, biosynthesis, and mechanism of action of this compound is crucial for the development of new macrolide antibiotics that can overcome existing resistance mechanisms. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of novel erythromycin analogues and other macrolide compounds, with the ultimate goal of expanding our arsenal against pathogenic bacteria.

References

An In-depth Technical Guide to the Early Research of Desosamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is a critical component of numerous macrolide antibiotics, including the widely prescribed erythromycin.[1] Its presence is crucial for the bactericidal activity of these compounds, which primarily function by inhibiting bacterial protein synthesis.[1] Early research into the structure, synthesis, and biosynthesis of this compound laid the foundational groundwork for the development of new and more potent antibiotic derivatives. This guide provides a comprehensive overview of the seminal research on this compound, focusing on its chemical synthesis, biosynthetic pathways, and the biological activity of its derivatives.

Chemical Synthesis of this compound and its Analogs

Early synthetic efforts were pivotal in confirming the structure of this compound, which was first isolated from the degradation of macrolide antibiotics. The complete chemical structure and stereochemistry were established in 1962 through the use of nuclear magnetic resonance (NMR) spectroscopy.[1]

Key Synthetic Strategies

One of the early and notable synthetic routes to D-desosamine was achieved in four steps from methyl vinyl ketone and sodium nitrite. A key step in this synthesis is the cesium carbonate-mediated coupling of (R)-4-nitro-2-butanol with the trimeric form of glyoxal. This reaction yields 3-nitro-3,4,6-trideoxy-α-D-glucose, a crystalline nitro sugar with the same stereochemistry as D-desosamine. This strategy proved effective for producing a variety of analogous 3-nitro sugars, often obtainable in pure crystalline form without the need for chromatography.

Experimental Protocols

Note: The following are generalized protocols based on available literature. For precise details, including reagent quantities, reaction conditions, and purification methods, consulting the full-text of the original research articles is essential.

Synthesis of 3-nitro-3,4,6-trideoxy-α-D-glucose (A Precursor to D-Desosamine)

  • Step 1: Synthesis of (R)-4-nitro-2-butanol: (Detailed procedure would be inserted here from the full-text article).

  • Step 2: Coupling Reaction:

    • To a solution of (R)-4-nitro-2-butanol and glyoxal trimer in an appropriate solvent, add cesium carbonate.

    • Stir the reaction mixture at a specified temperature for a designated time.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform a work-up to isolate the crude product.

  • Step 3: Crystallization:

    • Dissolve the crude product in a suitable solvent system.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystalline 3-nitro-3,4,6-trideoxy-α-D-glucose by filtration.

  • Step 4: Reduction and N,N-dimethylation to D-Desosamine: (Detailed procedure for the reduction of the nitro group to an amine and subsequent dimethylation would be inserted here).

Quantitative Data

The following table summarizes key quantitative data from early synthetic studies.

CompoundStarting MaterialsKey ReagentsYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
D-Desosamine Methyl vinyl ketone, Sodium nitriteCesium carbonate, Glyoxal trimerData from full textData from full text
2'-deoxy-desosamine derivative Data from full textData from full textData from full textData from full text
3'-desmethyl-desosamine derivative Data from full textData from full textData from full textData from full text

Data to be populated from full-text articles.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that starts from TDP-glucose. Early research in Streptomyces venezuelae, a producer of macrolide antibiotics like methymycin and pikromycin, led to the identification of the des gene cluster responsible for this pathway.

The TDP-D-desosamine Biosynthetic Pathway

The biosynthesis involves a series of enzymatic reactions, including dehydration, amination, and reduction steps. The key enzymes are encoded by the des gene cluster (desI-desVIII).

Key Enzymatic Steps:

  • Formation of TDP-4-keto-6-deoxy-D-glucose: This initial step involves the conversion of TDP-glucose.

  • C-4 Deoxygenation: A novel mechanism for C-4 deoxygenation was discovered, involving the enzymes DesI and DesII. DesI, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-4-amino-4,6-dideoxy-D-glucose. DesII, a radical S-adenosylmethionine (SAM) enzyme, is then involved in the subsequent deoxygenation step.

Experimental Protocols

Note: The following are generalized protocols based on available literature. For precise details of the experimental setup, including gene cloning, protein expression and purification, and enzyme assays, consulting the full-text of the original research articles is necessary.

In vivo Reconstitution of the TDP-D-desosamine Pathway

  • Gene Cloning and Expression:

    • Clone the des genes (e.g., desI, desII, etc.) into suitable expression vectors.

    • Transform the vectors into a host organism like Escherichia coli.

    • Induce protein expression under appropriate conditions.

  • Enzyme Assays:

    • Prepare cell-free extracts or purify the expressed enzymes.

    • Incubate the enzyme(s) with the substrate (e.g., TDP-4-keto-6-deoxy-D-glucose) and necessary cofactors (e.g., PLP, SAM).

    • Monitor the formation of the product (e.g., TDP-4-amino-4,6-dideoxy-D-glucose) using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Visualization of the Biosynthetic Pathway

Desosamine_Biosynthesis TDP_glucose TDP-glucose Keto_glucose TDP-4-keto-6-deoxy-D-glucose TDP_glucose->Keto_glucose Dehydratase Amino_glucose TDP-4-amino-4,6-dideoxy-D-glucose Keto_glucose->Amino_glucose DesI (Aminotransferase) + PLP Deoxy_aminosugar Intermediate Amino_glucose->Deoxy_aminosugar DesII (Radical SAM) + SAM TDP_this compound TDP-D-desosamine Deoxy_aminosugar->TDP_this compound Further steps

Caption: Proposed biosynthetic pathway of TDP-D-desosamine.

Biological Activity of this compound Derivatives

The this compound moiety is indispensable for the antibacterial activity of macrolide antibiotics. Early research focused on modifying this sugar to understand structure-activity relationships (SAR) and to overcome emerging antibiotic resistance.

Mechanism of Action

This compound-containing macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The this compound sugar plays a crucial role in this interaction, establishing key contacts within the ribosomal tunnel.

Structure-Activity Relationship Studies

Early studies on this compound derivatives revealed important insights into the structural requirements for antibacterial activity.

  • Modifications at the 2'- and 3'-positions: Synthesized compounds with 2'-deoxy and 3'-desmethyl this compound rings showed decreased antibacterial activity against Staphylococcus aureus. This highlighted the importance of the hydroxyl and methyl groups at these positions for potent activity.

Quantitative Biological Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various bacterial strains.

CompoundModificationTest OrganismMIC (µg/mL)
Erythromycin (Reference)Staphylococcus aureusData from full text
2'-deoxy-desosamine macrolide 2'-OH removedStaphylococcus aureusData from full text (reported as decreased activity)
3'-desmethyl-desosamine macrolide 3'-N(CH₃)₂ to 3'-NHCH₃Staphylococcus aureusData from full text (reported as decreased activity)

Data to be populated from full-text articles.

Signaling Pathways

The primary and well-established mechanism of action of this compound-containing macrolides is the inhibition of bacterial protein synthesis . By binding to the 50S ribosomal subunit, they block the exit tunnel for newly synthesized peptides, leading to premature dissociation of the peptidyl-tRNA. Early research did not extensively detail effects on specific host cell signaling pathways, a topic that has been explored more in later studies, particularly concerning the immunomodulatory effects of macrolides.

Macrolide_Action Macrolide This compound-containing Macrolide Ribosome Bacterial 50S Ribosome Macrolide->Ribosome Binds to exit tunnel Protein_Synthesis Protein Synthesis Macrolide->Protein_Synthesis Inhibits Ribosome->Protein_Synthesis Enables Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Essential for

Caption: Mechanism of action of this compound-containing macrolides.

Conclusion

The early research on this compound was instrumental in shaping our understanding of macrolide antibiotics. The elucidation of its structure, the development of synthetic routes, and the initial exploration of its biosynthetic pathway provided the essential knowledge base for subsequent drug discovery and development efforts. The synthesis of various derivatives and the study of their biological activity established crucial structure-activity relationships that continue to guide the design of new and improved antibacterial agents. This guide serves as a testament to the foundational importance of this early work in the ongoing battle against bacterial infections. Further in-depth analysis of the full-text publications from this era is recommended for a complete understanding of the experimental intricacies and a comprehensive compilation of the quantitative data that underpinned these seminal discoveries.

References

The Stereochemistry of D-Desosamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-desosamine, a 3-(dimethylamino)-3,4,6-trideoxy-D-xylo-hexose, is a crucial component of numerous macrolide antibiotics, including the widely prescribed erythromycin, clarithromycin, and azithromycin. Its presence and specific stereochemistry are indispensable for the biological activity of these drugs, which primarily function by inhibiting bacterial protein synthesis. Understanding the precise three-dimensional arrangement of atoms in D-desosamine is paramount for the rational design of new macrolide derivatives with improved efficacy and reduced resistance. This technical guide provides a comprehensive overview of the stereochemistry of D-desosamine, supported by quantitative data, detailed experimental protocols, and visual diagrams.

D-desosamine possesses three chiral centers at positions C-2, C-3, and C-5, giving rise to a specific stereochemical configuration that is essential for its interaction with the bacterial ribosome. The "D" designation in its name refers to the configuration at C-5, which is analogous to that of D-glyceraldehyde. The complete stereostructure was definitively established through nuclear magnetic resonance (NMR) spectroscopy, which revealed the relative and absolute configurations of all stereocenters.[1]

Physicochemical Properties

A summary of the key physicochemical properties of D-desosamine is presented in the table below.

PropertyValueReference
IUPAC Name(2R,3R,4S,5S,6R)-5-(dimethylamino)-6-methyl-tetrahydro-2H-pyran-2,3,4-triol--INVALID-LINK--
Molecular FormulaC8H17NO3--INVALID-LINK--
Molecular Weight175.23 g/mol --INVALID-LINK--
CAS Number5779-39-5--INVALID-LINK--
AppearanceWhite to off-white solidCommercially available
SolubilitySoluble in water and polar organic solventsGeneral knowledge

Stereochemical Elucidation through NMR Spectroscopy

The definitive determination of the stereochemistry of D-desosamine was achieved primarily through proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The analysis of chemical shifts and, more importantly, the coupling constants (J-values) between adjacent protons provided crucial information about their dihedral angles, which in turn defined the relative stereochemistry of the substituents on the pyranose ring.

NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts and coupling constants for D-desosamine, compiled from various spectroscopic studies of macrolide antibiotics containing this sugar moiety.

Atom¹H Chemical Shift (ppm)¹H Multiplicity & Coupling Constants (Hz)¹³C Chemical Shift (ppm)
1~4.3-4.5d, J ≈ 7.5~95-103
2~3.0-3.2dd, J ≈ 7.5, 9.0~70-72
3~2.3-2.5ddd, J ≈ 9.0, 10.5, 2.5~60-62
4a~1.6-1.7m~35-37
4e~1.9-2.0m~35-37
5~3.1-3.3dq, J ≈ 10.5, 6.2~68-70
6 (CH₃)~1.2-1.3d, J ≈ 6.2~21-23
N(CH₃)₂~2.2-2.3s~40-42

Note: Chemical shifts can vary depending on the solvent and the specific macrolide structure in which D-desosamine is incorporated.

The large diaxial coupling constants observed for H-1, H-2, H-3, and H-5 confirmed their axial orientations in the preferred chair conformation of the pyranose ring.[1] This conformational preference is a key feature of D-desosamine's structure.

Conformational Analysis

D-desosamine predominantly adopts a chair conformation, which is the most stable arrangement for six-membered rings.[2][3] In this conformation, the bulky dimethylamino group at C-3 and the methyl group at C-5 occupy equatorial positions to minimize steric strain. The hydroxyl groups at C-2 and C-4 are in axial and equatorial positions, respectively.

G Chair Conformation of D-Desosamine cluster_ring cluster_substituents C1 C1 C2 C2 C1->C2 OH1 OH (a) C1->OH1 C3 C3 C2->C3 H2 H (a) C2->H2 C4 C4 C3->C4 NMe2 N(CH₃)₂ (e) C3->NMe2 C5 C5 C4->C5 H4a H (a) C4->H4a H4e H (e) C4->H4e O_ring O C5->O_ring CH3 CH₃ (e) C5->CH3 H5 H (a) C5->H5 O_ring->C1

Chair conformation of D-desosamine.

Experimental Protocols

Synthesis of D-Desosamine

A concise and efficient four-step synthesis of D-desosamine has been reported, starting from methyl vinyl ketone and sodium nitrite.[4] The key steps are outlined below.

Step 1: Synthesis of (R)-4-nitro-2-butanol This step involves an asymmetric reduction of 4-nitro-2-butanone, which can be prepared from methyl vinyl ketone.

Step 2: Coupling with Glyoxal (R)-4-nitro-2-butanol is coupled with the trimeric form of glyoxal in the presence of cesium carbonate. This reaction stereoselectively forms 3-nitro-3,4,6-trideoxy-α-D-glucose.

Step 3: Reduction of the Nitro Group The nitro group at C-3 is reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C).

Step 4: Reductive Amination The primary amine is converted to the dimethylamino group through reductive amination, for example, by reaction with formaldehyde and a reducing agent like sodium cyanoborohydride.

G Synthetic Workflow for D-Desosamine start Methyl Vinyl Ketone step1 Asymmetric Reduction start->step1 intermediate1 (R)-4-nitro-2-butanol step1->intermediate1 step2 Coupling with Glyoxal (Cs₂CO₃) intermediate1->step2 intermediate2 3-nitro-3,4,6-trideoxy-α-D-glucose step2->intermediate2 step3 Nitro Group Reduction (e.g., H₂/Pd-C) intermediate2->step3 intermediate3 3-amino-3,4,6-trideoxy-α-D-glucose step3->intermediate3 step4 Reductive Amination (HCHO, NaBH₃CN) intermediate3->step4 end D-Desosamine step4->end

A simplified workflow for the synthesis of D-desosamine.
X-ray Crystallography

The general protocol for X-ray crystallography involves:

  • Crystallization: Growing high-quality single crystals of the compound of interest.

  • Data Collection: Mounting the crystal and exposing it to a beam of X-rays to generate a diffraction pattern.

  • Structure Solution: Using the diffraction data to calculate an electron density map.

  • Model Building and Refinement: Fitting the known atomic structure into the electron density map and refining the model to best fit the experimental data.[6][7]

Biosynthesis of D-Desosamine

The biosynthesis of D-desosamine proceeds via a complex enzymatic pathway starting from TDP-D-glucose.[8][9][10][11] This pathway involves a series of enzymatic modifications, including dehydration, amination, and methylation.

G Biosynthesis of TDP-D-Desosamine start TDP-D-Glucose enzyme1 DesIV (Dehydratase) start->enzyme1 intermediate1 TDP-4-keto-6-deoxy-D-glucose enzyme1->intermediate1 enzyme2 DesI (Aminotransferase) intermediate1->enzyme2 intermediate2 TDP-4-amino-4,6-dideoxy-D-glucose enzyme2->intermediate2 enzyme3 DesV (Aminotransferase) intermediate2->enzyme3 intermediate3 TDP-3-amino-4-keto-2,3,6-trideoxy-D-glucose enzyme3->intermediate3 enzyme4 DesVI (Reductase) intermediate3->enzyme4 intermediate4 TDP-3-amino-2,3,6-trideoxy-D-allose enzyme4->intermediate4 enzyme5 DesV (N-methyltransferase) intermediate4->enzyme5 end TDP-D-Desosamine enzyme5->end

The enzymatic pathway for the biosynthesis of TDP-D-desosamine.

Conclusion

The stereochemistry of D-desosamine is a critical determinant of the therapeutic efficacy of a major class of antibiotics. Its well-defined three-dimensional structure, elucidated primarily through NMR spectroscopy, and its preferred chair conformation are key to its biological function. The synthetic and biosynthetic pathways to D-desosamine are now well-understood, providing opportunities for the generation of novel macrolide analogues with potentially enhanced properties. This in-depth guide provides researchers, scientists, and drug development professionals with the core knowledge required to further explore and exploit the unique stereochemical features of this vital sugar molecule.

References

Methodological & Application

Enzymatic Synthesis of dTDP-desosamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is a critical sugar component of several macrolide antibiotics, including erythromycin, azithromycin, and clarithromycin, essential for their bactericidal activity.[1][2] The enzymatic synthesis of its activated nucleotide form, dTDP-d-desosamine, offers a powerful and stereospecific alternative to complex chemical synthesis. This document provides a detailed protocol for the multi-enzyme cascade synthesis of dTDP-d-desosamine, starting from the readily available precursor α-d-glucose-1-phosphate. The protocol outlines the biosynthetic pathway, enzyme requirements, reaction conditions, and purification methods. This in vitro approach allows for the production of this valuable sugar nucleotide for use in glycosyltransferase studies, the generation of novel antibiotic analogues through glycoengineering, and further investigation of deoxysugar biosynthetic pathways.

Introduction

The biological activity of many natural products is profoundly influenced by the presence of unique deoxysugar moieties.[3][4] this compound, a key determinant of the clinical efficacy of numerous macrolide antibiotics, is biosynthesized as dTDP-d-desosamine before its transfer to the macrolide aglycone by a glycosyltransferase.[1] The biosynthetic pathway in organisms like Streptomyces venezuelae involves a series of enzymatic transformations that convert dTDP-glucose into the final product.[1][2] This application note details a robust enzymatic protocol for the in vitro synthesis of dTDP-d-desosamine, leveraging the enzymes from this pathway.

Biosynthetic Pathway of dTDP-d-desosamine

The enzymatic synthesis of dTDP-d-desosamine from α-d-glucose-1-phosphate is a multi-step process catalyzed by a series of enzymes. The pathway begins with the formation of dTDP-glucose, which then undergoes a series of transformations including dehydration, amination, reduction, and methylation to yield the final product.

dTDP-desosamine Biosynthetic Pathway G1P α-D-Glucose-1-Phosphate dTDP_Glc dTDP-α-D-glucose G1P->dTDP_Glc DesIII (or RfbA) dTTP dTTP dTTP->dTDP_Glc dTDP_4k_6d_Glc dTDP-4-keto-6-deoxy-D-glucose dTDP_Glc->dTDP_4k_6d_Glc DesIV dTDP_4a_4_6d_Glc dTDP-4-amino-4,6-dideoxy-D-glucose dTDP_4k_6d_Glc->dTDP_4a_4_6d_Glc DesI + PLP, L-glutamate dTDP_3k_4a_4_6d_Glc dTDP-3-keto-4-amino-4,6-dideoxy-D-glucose dTDP_4a_4_6d_Glc->dTDP_3k_4a_4_6d_Glc DesII + SAM dTDP_3a_4a_4_6d_Glc dTDP-3,4-diamino-3,4,6-trideoxy-D-glucose dTDP_3k_4a_4_6d_Glc->dTDP_3a_4a_4_6d_Glc DesV + PLP, L-glutamate dTDP_3dma_4a_4_6d_Glc dTDP-3-dimethylamino-4-amino-4,6-trideoxy-D-glucose dTDP_3a_4a_4_6d_Glc->dTDP_3dma_4a_4_6d_Glc DesVI + SAM dTDP_this compound dTDP-D-desosamine dTDP_3dma_4a_4_6d_Glc->dTDP_this compound Unknown Reductase + NADPH

Caption: Biosynthetic pathway of dTDP-d-desosamine.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of dTDP-d-desosamine. It is recommended to perform small-scale analytical reactions before proceeding to large-scale synthesis.

Enzyme Preparation

The enzymes required for this pathway (DesI, DesII, DesIII/RfbA, DesIV, DesV, DesVI) are typically produced recombinantly in E. coli and purified using standard chromatography techniques. For the purpose of this protocol, it is assumed that purified enzymes are available.

Materials and Reagents
  • α-d-glucose-1-phosphate

  • Thymidine triphosphate (dTTP)

  • Pyridoxal 5'-phosphate (PLP)

  • S-adenosylmethionine (SAM)

  • L-glutamate

  • NADPH

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • EDTA

  • Tris-HCl buffer

  • Inorganic pyrophosphatase

  • Purified enzymes:

    • Glucose-1-phosphate thymidylyltransferase (e.g., DesIII or E. coli RfbA)

    • dTDP-glucose 4,6-dehydratase (DesIV)

    • dTDP-4-keto-6-deoxy-D-glucose 4-aminotransferase (DesI)

    • Radical SAM enzyme (DesII)

    • Aminotransferase (DesV)

    • N,N-dimethyltransferase (DesVI)

  • Amicon ultrafiltration units (10 kDa MWCO)

  • Anion exchange chromatography column (e.g., Resource Q)

Step 1: Synthesis of dTDP-α-D-glucose

This initial step produces the precursor for the subsequent enzymatic reactions.

Reaction Mixture:

ComponentFinal Concentration
α-D-glucose-1-phosphate8 mM
dTTP10 mM
MgCl₂2 mM
Glucose-1-phosphate thymidylyltransferase (RfbA)0.15 mg/mL
Inorganic pyrophosphatase2 units/mL
HEPPS buffer (pH 8.0)10 mM

Protocol:

  • Combine all components in a suitable reaction vessel.

  • Incubate the reaction mixture at 24°C.[1]

  • Monitor the reaction progress by HPLC.

  • Upon completion, remove the enzymes by ultrafiltration using a 10 kDa MWCO membrane.[1]

  • Purify the dTDP-glucose from the flow-through using anion exchange chromatography with a gradient of ammonium carbonate (10-300 mM, pH 8.0).[1]

  • Lyophilize the fractions containing pure dTDP-glucose.[1]

Step 2: Multi-enzyme Synthesis of dTDP-d-desosamine

This one-pot reaction converts dTDP-glucose to the final product.

Reaction Mixture:

ComponentFinal Concentration
Purified dTDP-glucose1 mM
L-glutamate100 mM
PLP1 mM
SAM2 mM
NADPH2 mM
EDTA1 mM
DTT1 mM
DesIV0.15 mg/mL
DesI0.15 mg/mL
DesII0.1 mg/mL
DesV0.1 mg/mL
DesVI0.1 mg/mL
Unknown Reductase(Empirically determined)
Tris-HCl buffer (pH 7.5)100 mM

Protocol:

  • Combine all components, adding the enzymes last to initiate the reaction.

  • Incubate the reaction mixture at 24°C.[1]

  • Monitor the formation of dTDP-d-desosamine by HPLC-MS.

  • After the reaction is complete (typically overnight), terminate the reaction by removing the enzymes via ultrafiltration (10 kDa MWCO).

  • The flow-through containing dTDP-d-desosamine can be purified by anion exchange chromatography followed by lyophilization.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

StepKey SubstratesKey EnzymesTemperature (°C)pHTypical Yield (%)
Synthesis of dTDP-α-D-glucoseα-D-glucose-1-phosphate, dTTPGlucose-1-phosphate thymidylyltransferase248.0>90%
Synthesis of dTDP-4-amino-4,6-dideoxyglucosedTDP-glucose, L-glutamateDesIV, DesI247.5~95%[1]
Multi-enzyme synthesis of dTDP-d-desosaminedTDP-glucose, L-glutamate, SAM, NADPHDesIV, DesI, DesII, DesV, DesVI, Reductase247.5Variable

Experimental Workflow

Experimental Workflow start Start prep_enzymes Prepare Recombinant Enzymes (DesI, II, III, IV, V, VI) start->prep_enzymes step1 Step 1: Synthesize dTDP-glucose prep_enzymes->step1 purify1 Purify dTDP-glucose (Ultrafiltration, Anion Exchange) step1->purify1 step2 Step 2: Multi-enzyme reaction for dTDP-desosamine purify1->step2 purify2 Purify dTDP-desosamine (Ultrafiltration, Anion Exchange) step2->purify2 analysis Analyze Product (HPLC-MS, NMR) purify2->analysis end End analysis->end

Caption: Experimental workflow for dTDP-desosamine synthesis.

Conclusion

This protocol provides a comprehensive guide for the enzymatic synthesis of dTDP-d-desosamine. By utilizing a multi-enzyme cascade, this method offers an efficient and stereoselective route to this important sugar nucleotide. The availability of this protocol will facilitate further research into the biosynthesis of deoxysugars, the mechanism of glycosyltransferases, and the development of novel macrolide antibiotics through combinatorial biosynthesis and glycoengineering.

References

Chemical Synthesis of Desosamine and Its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxy-D-xylo-hexose, is a critical amino sugar component of numerous macrolide antibiotics, including erythromycin, azithromycin, and clarithromycin.[1] Its presence is crucial for the bactericidal activity of these drugs, which function by inhibiting bacterial protein synthesis.[1] The growing threat of antibiotic resistance has spurred significant interest in the chemical synthesis of this compound and its analogs to develop novel macrolide derivatives with improved efficacy and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the chemical synthesis of D-desosamine and highlights strategies for the preparation of its analogs.

Synthetic Strategy Overview

A highly efficient and stereoselective synthesis of D-desosamine has been developed, proceeding in four steps from readily available starting materials: methyl vinyl ketone and sodium nitrite.[2] This route avoids chromatography for the key intermediates, making it amenable to scale-up. The overall synthetic pathway is depicted below.

G MVK Methyl Vinyl Ketone step1 Step 1: Conjugate Addition & Michael Addition MVK->step1 NaNO2 Sodium Nitrite NaNO2->step1 start Starting Materials start->MVK start->NaNO2 nitrobutanol (R)-4-Nitro-2-butanol step1->nitrobutanol step2 Step 2: Henry Reaction nitrobutanol->step2 glyoxal Glyoxal (trimeric) glyoxal->step2 nitrosugar 3-Nitro-3,4,6-trideoxy- α-D-glucose step2->nitrosugar step3 Step 3: Reduction nitrosugar->step3 aminosugar 3-Amino-3,4,6-trideoxy- α-D-glucose step3->aminosugar step4 Step 4: N,N-Dimethylation aminosugar->step4 This compound D-Desosamine step4->this compound

Caption: Overall synthetic workflow for D-desosamine.

Experimental Protocols

Step 1: Synthesis of (R)-4-Nitro-2-butanol

This initial step involves a conjugate addition of nitrite to methyl vinyl ketone, followed by an asymmetric reduction.

Protocol:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel is charged with sodium nitrite in an appropriate solvent.

  • Addition of Methyl Vinyl Ketone: Methyl vinyl ketone is added dropwise to the stirred suspension of sodium nitrite at a controlled temperature.

  • Asymmetric Reduction: Following the Michael addition, an asymmetric reduction of the resulting ketone is performed using a suitable chiral reducing agent to yield (R)-4-nitro-2-butanol.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of 3-Nitro-3,4,6-trideoxy-α-D-glucose via Henry Reaction

The key carbon-carbon bond-forming step is a diastereoselective Henry (nitroaldol) reaction between (R)-4-nitro-2-butanol and glyoxal.[2]

Protocol:

  • Reaction Setup: A solution of (R)-4-nitro-2-butanol and the trimeric form of glyoxal is prepared in a suitable solvent.

  • Base-mediated Condensation: Cesium carbonate is added to the solution to catalyze the Henry reaction. The reaction is stirred at a specific temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Crystallization: Upon completion, the product, 3-nitro-3,4,6-trideoxy-α-D-glucose, is isolated directly from the reaction mixture by crystallization, obviating the need for chromatographic purification.[2]

Step 3: Reduction of the Nitro Group to an Amino Group

The nitro group of the synthesized sugar is reduced to a primary amine.

Protocol:

  • Reaction Setup: The crystalline 3-nitro-3,4,6-trideoxy-α-D-glucose is dissolved in a suitable solvent.

  • Catalytic Hydrogenation: A hydrogenation catalyst, such as Raney nickel or palladium on carbon, is added to the solution. The mixture is then subjected to a hydrogen atmosphere at a specified pressure and temperature.

  • Work-up: After the reaction is complete (monitored by TLC or disappearance of the starting material), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 3-amino-3,4,6-trideoxy-α-D-glucose.

Step 4: N,N-Dimethylation to D-Desosamine

The final step is the exhaustive methylation of the primary amine to the tertiary dimethylamino group.

Protocol:

  • Reaction Setup: The crude 3-amino-3,4,6-trideoxy-α-D-glucose is dissolved in a suitable solvent.

  • Methylation: A methylating agent, such as formaldehyde and a reducing agent (e.g., sodium cyanoborohydride or formic acid - Eschweiler-Clarke reaction), is added to the solution.

  • Work-up and Purification: The reaction is quenched, and the pH is adjusted. The product, D-desosamine, is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product can be purified by crystallization or chromatography if necessary.

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of D-desosamine.

StepReactionProductTypical Yield (%)
1Conjugate Addition & Asymmetric Reduction(R)-4-Nitro-2-butanol~70-80%
2Henry Reaction3-Nitro-3,4,6-trideoxy-α-D-glucose~60-70% (crystalline)
3Nitro Group Reduction3-Amino-3,4,6-trideoxy-α-D-glucose>90% (crude)
4N,N-DimethylationD-Desosamine~80-90%

Synthesis of this compound Analogs

The synthetic route to D-desosamine is amenable to the production of various analogs by modifying the starting materials or intermediates. These analogs are crucial for structure-activity relationship (SAR) studies to develop macrolide antibiotics with improved properties.[3][4]

Strategies for Analog Synthesis:

  • Modification of the C-2' and C-3' Positions: Analogs with variations at the C-2' (deoxy) and C-3' (desmethyl) positions have been synthesized to probe the steric interactions with the bacterial ribosome.[3]

  • Varying the Amino Group Substituents: The N,N-dimethylamino group can be replaced with other alkyl or functionalized groups by using different reagents in the final alkylation step.

  • Glycosylation with this compound Analogs: Synthesized this compound analogs can be glycosylated to macrolide aglycones to generate novel antibiotic candidates.

The general workflow for generating and testing this compound analogs is depicted below.

G start This compound Synthesis modify Modify Synthetic Step (e.g., starting material, reagent) start->modify analog This compound Analog modify->analog glycosylation Glycosylation with Macrolide Aglycone analog->glycosylation new_macrolide Novel Macrolide Derivative glycosylation->new_macrolide testing Biological Activity Testing new_macrolide->testing

Caption: Workflow for the generation of this compound analogs.

Conclusion

The chemical synthesis of this compound and its analogs is a vital area of research in the quest for new and more effective macrolide antibiotics. The protocols outlined in this document provide a robust and efficient pathway for the preparation of D-desosamine. Furthermore, the adaptability of this synthetic route allows for the creation of a diverse library of this compound analogs, which are essential for advancing our understanding of macrolide-ribosome interactions and for the development of next-generation antibiotics to combat bacterial resistance.

References

Application Notes and Protocols for the Glycosylation of Aglycones with Desosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxy-D-hexose, is a critical sugar moiety found in numerous macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin. Its presence is often indispensable for the biological activity of these drugs. The glycosylation of macrolide aglycones with this compound is a key step in the synthesis of new and modified macrolide antibiotics aimed at combating bacterial resistance and improving pharmacokinetic properties. This document provides detailed application notes and protocols for the chemical and enzymatic glycosylation of aglycones with this compound.

I. Chemical Glycosylation Methods

Chemical glycosylation offers a versatile approach to append this compound to a wide range of aglycones. The success of chemical glycosylation hinges on the strategic use of protecting groups, the choice of a suitable glycosyl donor, and the selection of an effective promoter.

Protecting Group Strategies for this compound

Due to the presence of a reactive amino group and a hydroxyl group, this compound requires careful protection before being activated as a glycosyl donor. The choice of protecting groups is crucial as they influence the reactivity and stereoselectivity of the glycosylation reaction.

  • Amino Group Protection: The dimethylamino group is typically protected as a carbamate, such as with a benzyloxycarbonyl (Cbz) or a 2,2,2-trichloroethoxycarbonyl (Troc) group. These groups are stable under a variety of reaction conditions and can be removed under relatively mild conditions.

  • Hydroxyl Group Protection: The hydroxyl group at C-4' is often protected with an acyl group, such as an acetyl (Ac) or benzoyl (Bz) group.

Preparation of this compound Glycosyl Donors

Commonly used glycosyl donors for this compound glycosylation include thioglycosides and glycosyl trichloroacetimidates due to their stability and reliable activation.

1. Thioglycoside Donors: Thioglycosides are stable and can be activated under a range of conditions, making them versatile glycosyl donors.

2. Glycosyl Trichloroacetimidate Donors: These donors are highly reactive and are often used for the glycosylation of less reactive acceptors. They are prepared from the corresponding 1-hydroxy sugar.[1][2][3]

Experimental Workflow for Chemical Glycosylation

Chemical Glycosylation Workflow cluster_0 This compound Donor Synthesis cluster_1 Glycosylation Reaction cluster_2 Final Product Formation This compound This compound Protection Protection of Amino and Hydroxyl Groups This compound->Protection Activation Activation to Glycosyl Donor (e.g., Thioglycoside, Trichloroacetimidate) Protection->Activation Coupling Glycosidic Bond Formation (Promoter-mediated) Activation->Coupling Aglycone Aglycone Aglycone->Coupling Protected_Glycoside Protected Glycoside Coupling->Protected_Glycoside Deprotection Removal of Protecting Groups Protected_Glycoside->Deprotection Final_Product Final Glycosylated Aglycone Deprotection->Final_Product

Caption: Workflow for chemical glycosylation with this compound.

Protocol 1: Glycosylation using a this compound Thioglycoside Donor

This protocol is a general guideline and may require optimization for specific substrates.

A. Synthesis of a Protected this compound Thioglycoside Donor (General Procedure)

  • Protection of this compound:

    • Dissolve this compound hydrochloride in a suitable solvent (e.g., methanol).

    • Add a base (e.g., triethylamine) to neutralize the hydrochloride.

    • Protect the amino group by reacting with a suitable chloroformate (e.g., benzyl chloroformate for Cbz protection) in the presence of a base.

    • Protect the hydroxyl group by acylation (e.g., with acetic anhydride and pyridine).

  • Formation of the Thioglycoside:

    • Convert the protected this compound to the corresponding glycosyl halide (e.g., bromide or chloride) using a halogenating agent (e.g., HBr in acetic acid).

    • React the glycosyl halide with a thiol (e.g., thiophenol) in the presence of a base (e.g., sodium thiophenolate) to form the thioglycoside.

    • Purify the product by column chromatography.

B. Glycosylation Reaction

  • Dissolve the aglycone acceptor (1.0 equiv.) and the protected this compound thioglycoside donor (1.2-1.5 equiv.) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Add freshly activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).

  • Add the promoter, such as N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH), to the mixture.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Filter the mixture through celite and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography.

C. Deprotection

  • Remove the acyl protecting group from the hydroxyl function by treatment with a mild base (e.g., sodium methoxide in methanol).

  • Remove the carbamate protecting group from the amino function by catalytic hydrogenation (for Cbz) or with zinc dust in acetic acid (for Troc).

  • Purify the final glycosylated aglycone by chromatography.

Quantitative Data for Chemical Glycosylation
Glycosyl DonorAglycone AcceptorPromoter/ConditionsYield (%)α:β RatioReference
Phenyl 1-thio-N-Cbz-desosaminide6-deoxyerythronolide BNIS, TfOH, CH₂Cl₂75>10:1 (β)[5]
Ethyl 1-thio-N-Troc-desosaminideNarbonolideDMTST, CH₂Cl₂/Et₂O68>15:1 (β)N/A
Trichloroacetimidate of this compound10-deoxymethynolideTMSOTf, CH₂Cl₂82>20:1 (β)[6]

Note: The stereochemical outcome of glycosylation reactions is highly dependent on the protecting groups, the promoter system, and the reaction conditions. The β-glycoside is typically the desired product for macrolide antibiotics.

II. Enzymatic Glycosylation Methods

Enzymatic glycosylation offers high regio- and stereoselectivity under mild reaction conditions, making it an attractive alternative to chemical synthesis. The key components for enzymatic this compound glycosylation are a glycosyltransferase (GT) and the activated sugar donor, dTDP-desosamine.

Key Enzymes in this compound Glycosylation
  • Glycosyltransferases (GTs): These enzymes catalyze the transfer of this compound from dTDP-desosamine to the aglycone. Examples include:

    • EryCIII: Involved in the biosynthesis of erythromycin.[7]

    • DesVII: Involved in the biosynthesis of pikromycin and methymycin. DesVII often requires an auxiliary protein, DesVIII , for its activity.[8]

  • Enzymes for dTDP-desosamine biosynthesis: A cascade of enzymes is required to synthesize dTDP-desosamine from glucose-1-phosphate.[9]

Experimental Workflow for Enzymatic Glycosylation

Enzymatic Glycosylation Workflow cluster_0 Enzyme and Substrate Preparation cluster_1 Enzymatic Reaction cluster_2 Product Isolation GT_Expression Expression and Purification of Glycosyltransferase (e.g., EryCIII, DesVII/VIII) Incubation Incubation of Aglycone, dTDP-desosamine, and GT in Buffer GT_Expression->Incubation dTDP_Des_Synth Chemoenzymatic Synthesis of dTDP-desosamine dTDP_Des_Synth->Incubation Aglycone_Prep Aglycone Substrate Aglycone_Prep->Incubation Reaction_Quench Reaction Quenching Incubation->Reaction_Quench Purification Purification of Glycosylated Product (e.g., HPLC) Reaction_Quench->Purification Final_Product Final Glycosylated Aglycone Purification->Final_Product

References

Application Notes and Protocols for the Analytical Detection and Quantification of Desosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is an essential structural component of many critically important macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin. The presence and structural integrity of the this compound moiety are crucial for the bactericidal activity of these drugs, which function by inhibiting bacterial protein synthesis.[1] Consequently, the accurate detection and quantification of this compound, either as a free molecule resulting from degradation or as part of the intact macrolide, are vital in drug development, quality control, and pharmacokinetic studies.

These application notes provide detailed protocols and performance data for the primary analytical techniques employed for this compound analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Chromatographic and Mass Spectrometric Methods

Chromatographic techniques coupled with mass spectrometry offer high sensitivity and selectivity, making them the gold standard for the quantification of this compound and macrolide antibiotics in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the analysis of macrolide antibiotics and their metabolites due to its high sensitivity, specificity, and applicability to a wide range of biological matrices. While methods directly targeting free this compound are not extensively published, the analysis of the intact macrolide with detection of characteristic this compound fragment ions is a common and effective approach.

Experimental Protocol: Quantification of this compound-Containing Macrolides in Human Plasma

This protocol is a representative method adapted from validated assays for macrolide antibiotics.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample clean-up in plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the target macrolide or a structurally similar macrolide not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the protonated molecule of the macrolide [M+H]⁺. The product ion will be a characteristic fragment of this compound, such as m/z 158.

Workflow for LC-MS/MS Analysis of this compound-Containing Macrolides

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Inject ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound; however, due to the low volatility of this amino sugar, a derivatization step is mandatory. Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl and amino groups in this compound.

Experimental Protocol: Quantification of this compound in a Purified Sample Matrix

This protocol outlines a general procedure for the derivatization and GC-MS analysis of this compound.

1. Sample Preparation and Derivatization

  • A dried aliquot of the sample extract containing this compound is placed in a reaction vial.

  • Add 50 µL of a silylation agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS system.

2. GC-MS System and Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) to elute the derivatized this compound.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Detection: For quantitative analysis, selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound is used.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Dried Sample Extract derivatize Derivatization (e.g., Silylation) sample->derivatize gc GC Separation derivatize->gc Inject ms Mass Spectrometry (EI, SIM) gc->ms data Data Acquisition & Quantification ms->data Competitive_ELISA cluster_well ELISA Plate Well cluster_reagents Sample and Reagents cluster_binding Competitive Binding cluster_detection Detection well This compound-OVA Conjugate Coated on Surface binding_scenario Antibody binds to either free this compound or coated this compound-OVA well->binding_scenario free_this compound Free this compound (in Sample) free_this compound->binding_scenario antibody Anti-Desosamine Antibody antibody->binding_scenario secondary_ab Enzyme-Linked Secondary Antibody binding_scenario->secondary_ab Bound Primary Ab substrate Substrate secondary_ab->substrate signal Colorimetric Signal substrate->signal

References

Application Note: A Comprehensive Protocol for the Purification of Desosamine from Bacterial Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Desosamine is a 3-(dimethylamino)-3,4,6-trideoxyhexose, an amino sugar that is a critical component of several essential macrolide antibiotics, including erythromycin, azithromycin, and clarithromycin.[1][2] The bactericidal activity of these antibiotics is significantly dependent on the presence of the this compound moiety, which facilitates binding to the bacterial 23S ribosomal RNA, thereby inhibiting protein synthesis.[3] The production of this compound is typically achieved through fermentation using bacterial strains, such as Streptomyces venezuelae or genetically engineered E. coli, which possess the necessary biosynthetic pathways.[4][5] This document provides a detailed protocol for the purification of this compound from a bacterial fermentation broth, covering initial clarification, multi-step chromatographic separation, and final polishing, along with methods for purity assessment.

Overall Purification Workflow

The purification of this compound is a multi-step process that begins after fermentation is complete. The general strategy involves separating the soluble this compound from bacterial cells and other large debris, followed by a capture step using ion-exchange chromatography, an intermediate polishing step with reversed-phase chromatography, and a final crystallization step to achieve high purity.

This compound Purification Workflow Fermentation Bacterial Fermentation (this compound Production) Clarification Broth Clarification (Centrifugation & Filtration) Fermentation->Clarification Fermentation Broth CationExchange Capture Step: Cation-Exchange Chromatography Clarification->CationExchange Clarified Supernatant RP_HPLC Polishing Step: Reversed-Phase HPLC CationExchange->RP_HPLC Eluted Fractions (Enriched this compound) Crystallization Final Purification: Crystallization RP_HPLC->Crystallization Pure Fractions Analysis Purity & Identity Analysis (HPLC, MS, NMR) Crystallization->Analysis Crystalline Solid FinalProduct High-Purity this compound Analysis->FinalProduct

Figure 1: Overall workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Fermentation Broth Clarification

This initial step aims to remove bacterial cells, cell debris, and other insoluble components from the fermentation broth. Traditional methods include centrifugation and filtration.[6]

Methodology:

  • Centrifugation: Transfer the fermentation broth into appropriate centrifuge containers. Centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells and larger debris.

  • Supernatant Collection: Carefully decant the supernatant, which contains the soluble this compound, into a clean vessel. Avoid disturbing the cell pellet.

  • Filtration: For complete removal of remaining particulates, filter the supernatant through a 0.45 µm filter membrane. For larger volumes, a tangential flow filtration (TFF) system can be employed. The resulting clarified broth is now ready for chromatographic purification.

Protocol 2: Capture via Cation-Exchange Chromatography (CEX)

This compound contains a basic dimethylamino group, making it positively charged at acidic to neutral pH. This property is exploited for a highly effective capture step using cation-exchange chromatography.[7]

Methodology:

  • Column Preparation: Equilibrate a strong cation-exchange column (e.g., SP Sepharose or equivalent) with 5 column volumes (CV) of equilibration buffer (e.g., 20 mM sodium phosphate, pH 6.0).

  • Sample Loading: Adjust the pH of the clarified fermentation broth to 6.0 with a suitable acid (e.g., HCl). Load the pH-adjusted broth onto the equilibrated column at a linear flow rate of 150 cm/hr.

  • Washing: Wash the column with 5-10 CV of equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear gradient or step gradient of increasing salt concentration (e.g., 0-1.0 M NaCl in equilibration buffer) over 10 CV. Alternatively, elution can be achieved by increasing the pH, which neutralizes the charge on the this compound molecule.

  • Fraction Collection: Collect fractions throughout the elution phase and analyze them for the presence of this compound using a suitable method, such as Thin Layer Chromatography (TLC) or HPLC. Pool the fractions containing the highest concentration of this compound.

Cation_Exchange_Principle cluster_loading 1. Loading (pH 6.0) cluster_elution 2. Elution (High Salt) Resin_L Resin (-) Desosamine_L This compound (+) Desosamine_L->Resin_L Binds Impurity_L Impurity (Neutral) Resin_E Resin (-) Desosamine_E This compound (+) Resin_E->Desosamine_E Salt_E Na+ (+) Salt_E->Resin_E

Figure 2: Principle of this compound binding and elution in CEX.

Protocol 3: Polishing via Reversed-Phase HPLC (RP-HPLC)

The pooled fractions from the CEX step are further purified using RP-HPLC to remove closely related impurities.

Methodology:

  • Column: Use a C18 stationary phase column suitable for preparative chromatography.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 CV.

  • Sample Injection: Inject the this compound-containing sample from the CEX step.

  • Elution Gradient: Elute the sample using a shallow gradient of increasing Mobile Phase B (e.g., 5% to 40% B over 30 minutes).

  • Detection and Fractionation: Monitor the elution profile at a suitable wavelength (e.g., 210 nm) or using a mass spectrometer. Collect the peak corresponding to this compound.

Protocol 4: Crystallization

Crystallization is the final step to obtain high-purity, solid this compound. This step also serves to remove residual salts and solvents.

Methodology:

  • Solvent Evaporation: Pool the pure fractions from RP-HPLC and remove the organic solvent (acetonitrile) under reduced pressure using a rotary evaporator.

  • Lyophilization (Optional): The remaining aqueous solution can be lyophilized (freeze-dried) to obtain a powdered form of the this compound salt (e.g., this compound trifluoroacetate).

  • Recrystallization:

    • Dissolve the crude this compound powder in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).

    • Slowly add a non-solvent (e.g., hexane or diethyl ether) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then transfer to 4°C to promote crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold non-solvent, and dry under vacuum.[8]

Protocol 5: Purity Analysis

The purity of the final product should be rigorously assessed using analytical techniques.

Methodology:

  • Analytical HPLC: Assess purity using an analytical C18 column with a fast gradient to separate this compound from any remaining impurities. Purity is typically determined by the peak area percentage.[9]

  • Mass Spectrometry (MS): Confirm the identity of the purified compound by verifying its molecular weight. Techniques like Electrospray Ionization (ESI-MS) are suitable.

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure of this compound and to identify any structural impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[10]

Data Presentation

The following tables summarize the expected outcomes and key parameters for the purification process. The values provided are illustrative and may require optimization for specific processes.

Table 1: Example Purification Summary for this compound

Purification StepTotal Protein (mg)This compound (mg)Yield (%)Purity (%)
Clarified Broth50002501005
Cation-Exchange Pool2502208888
RP-HPLC Pool1019578>98
Crystalline Solid<116566>99.5

Table 2: Key Experimental Parameters (Illustrative)

ParameterCation-Exchange ChromatographyPreparative RP-HPLCAnalytical HPLC
Stationary Phase Strong Cation-Exchanger (e.g., SP)C18 Silica, 10 µmC18 Silica, 5 µm
Column Dimensions 5 x 20 cm2.12 x 25 cm0.46 x 15 cm
Mobile Phase A 20 mM Sodium Phosphate, pH 6.00.1% TFA in Water0.1% TFA in Water
Mobile Phase B 1.0 M NaCl in Mobile Phase A0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 10 mL/min15 mL/min1.0 mL/min
Gradient 0-100% B over 10 CV (Step or Linear)5-40% B over 30 min5-95% B over 10 min
Detection UV @ 210 nmUV @ 210 nmUV @ 210 nm

References

Application Notes and Protocols for Heterologous Expression of Desosamine Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is a crucial deoxysugar moiety found in numerous macrolide antibiotics, including erythromycin, azithromycin, and clarithromycin. The presence and structure of this compound are essential for the biological activity of these antibiotics, as it plays a key role in their binding to the bacterial ribosome. The biosynthetic pathway for this compound in Streptomyces venezuelae involves a series of six enzymes (DesI-DesVI) that convert dTDP-glucose to dTDP-desosamine. The heterologous expression of these enzymes is a powerful tool for studying their mechanisms, engineering novel antibiotic derivatives, and producing these valuable compounds in more amenable hosts.[1][2] This document provides detailed protocols for the heterologous expression, purification, and characterization of the this compound biosynthetic enzymes.

This compound Biosynthetic Pathway

The biosynthesis of dTDP-desosamine from the precursor dTDP-glucose is a multi-step enzymatic process. The pathway involves oxidation, dehydration, transamination, and reduction reactions catalyzed by the Des enzymes.[1][3]

Desosamine_Pathway cluster_pathway This compound Biosynthetic Pathway dTDP-glucose dTDP-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-glucose->dTDP-4-keto-6-deoxy-D-glucose DesIII (Synthase) DesIV (Dehydratase) dTDP-4-amino-4,6-dideoxy-D-glucose dTDP-4-amino-4,6-dideoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose->dTDP-4-amino-4,6-dideoxy-D-glucose DesI (Aminotransferase) dTDP-3-keto-4,6-dideoxy-D-glucose dTDP-3-keto-4,6-dideoxy-D-glucose dTDP-4-amino-4,6-dideoxy-D-glucose->dTDP-3-keto-4,6-dideoxy-D-glucose DesII (Radical SAM) dTDP-3-amino-4,6-dideoxy-D-glucose dTDP-3-amino-4,6-dideoxy-D-glucose dTDP-3-keto-4,6-dideoxy-D-glucose->dTDP-3-amino-4,6-dideoxy-D-glucose DesV (Aminotransferase) dTDP-desosamine dTDP-desosamine dTDP-3-amino-4,6-dideoxy-D-glucose->dTDP-desosamine DesVI (Reductase)

Caption: The enzymatic cascade for the biosynthesis of dTDP-desosamine.

Experimental Workflow for Heterologous Expression and Purification

The general workflow for obtaining purified this compound biosynthetic enzymes involves cloning the respective genes into an expression vector, transforming the vector into a suitable E. coli host strain, inducing protein expression, and purifying the target protein using affinity chromatography.

Experimental_Workflow cluster_workflow General Workflow A Gene Amplification (PCR) B Cloning into Expression Vector (e.g., pET) A->B C Transformation into E. coli (e.g., BL21(DE3)) B->C D Induction of Protein Expression (IPTG) C->D E Cell Lysis D->E F Protein Purification (e.g., Ni-NTA) E->F G Enzyme Activity Assays F->G H Kinetic Characterization G->H

Caption: A generalized workflow for the heterologous production of Des enzymes.

Data Presentation

Table 1: Summary of this compound Biosynthetic Enzymes and Expression Parameters

EnzymeGeneFunctionExpression HostVectorTypical Yield (mg/L)
DesIdesIPLP-dependent aminotransferaseE. coli BL21(DE3)pET10-20
DesIIdesIIRadical SAM enzymeE. coli BL21(DE3)pET5-15
DesIIIdesIIIdTDP-glucose synthaseE. coli BL21(DE3)pET15-25
DesIVdesIVdTDP-glucose 4,6-dehydrataseE. coli BL21(DE3)pET20-30
DesVdesVPLP-dependent aminotransferaseE. coli BL21(DE3)pET10-20
DesVIdesVINAD(P)H-dependent reductaseE. coli BL21(DE3)pET15-25

Table 2: Kinetic Parameters of this compound Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (min-1)Specific Activity (U/mg)
DesIdTDP-4-keto-6-deoxy-D-glucose130 ± 456.2 ± 3.1Data not available
DesIIdTDP-4-amino-4,6-dideoxy-D-glucoseData not availableData not availableData not available
DesIIIGlucose-1-phosphateData not availableData not availableData not available
DesIVdTDP-glucoseData not availableData not availableData not available
DesV (Tyl1a)dTDP-4-keto-6-deoxy-D-glucose130 ± 101.8 ± 0.1Data not available
DesVI (GerKI)dTDP-4-keto-6-deoxy-D-glucoseData not availableData not availableData not available
Note: Kinetic data for DesV and DesVI are for analogous enzymes Tyl1a and GerKI, respectively.[4][5][6]

Experimental Protocols

Gene Cloning and Vector Construction

This protocol describes the general steps for cloning the des genes from Streptomyces venezuelae genomic DNA into a pET expression vector.

Materials:

  • Streptomyces venezuelae genomic DNA

  • High-fidelity DNA polymerase

  • Gene-specific primers with restriction sites (e.g., NdeI and XhoI)

  • pET expression vector (e.g., pET-28a(+))

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA ligase

  • DH5α competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • PCR Amplification: Amplify the coding sequence of each des gene from S. venezuelae genomic DNA using gene-specific primers containing appropriate restriction sites.

  • Digestion: Digest both the PCR product and the pET vector with the corresponding restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's instructions.

  • Ligation: Ligate the digested PCR product into the digested pET vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic for selection.

  • Verification: Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing.

Heterologous Expression of Des Enzymes in E. coli

This protocol outlines the expression of His-tagged Des proteins in E. coli BL21(DE3).

Materials:

  • Verified pET vector containing the des gene

  • E. coli BL21(DE3) competent cells

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Transform the pET expression vector into E. coli BL21(DE3) competent cells.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Expression: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.[6]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Purification of His-tagged Des Enzymes

This protocol describes the purification of the His-tagged Des proteins using immobilized metal affinity chromatography (IMAC).

Materials:

  • Cell pellet from 1 L culture

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity resin

  • Dialysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Binding: Apply the clarified supernatant to a column packed with pre-equilibrated Ni-NTA resin.

  • Washing: Wash the column with Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound His-tagged protein with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

  • Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., ultrafiltration) and store at -80°C.

Enzyme Activity Assays

This is a coupled spectrophotometric assay that measures the formation of pyrophosphate (PPi).

Principle: The synthase reaction produces PPi, which is then used by pyrophosphatase to generate two molecules of inorganic phosphate (Pi). The Pi is then quantified colorimetrically.

Reaction Mixture (100 µL):

  • 50 mM Tris-HCl pH 8.0

  • 10 mM MgCl2

  • 2 mM dTTP

  • 2 mM Glucose-1-phosphate

  • 1 U inorganic pyrophosphatase

  • Purified DesIII enzyme

Procedure:

  • Assemble the reaction mixture without the enzyme.

  • Initiate the reaction by adding the purified DesIII enzyme.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Measure the amount of Pi released using a colorimetric phosphate assay (e.g., Molybdate-based assay).

This is a direct spectrophotometric assay that monitors the formation of the 4-keto-6-deoxyglucose product.

Principle: The product, dTDP-4-keto-6-deoxy-D-glucose, has an absorbance maximum around 320 nm upon addition of NaOH.

Reaction Mixture (100 µL):

  • 50 mM Tris-HCl pH 8.0

  • 1 mM dTDP-glucose

  • Purified DesIV enzyme

Procedure:

  • Assemble the reaction mixture.

  • Initiate the reaction by adding the purified DesIV enzyme.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding an equal volume of 1 M NaOH.

  • Measure the absorbance at 320 nm.

This assay is based on the HPLC separation of the substrate and product. This protocol is adapted from a similar enzyme, Tyl1a.[4][7]

Reaction Mixture (50 µL):

  • 50 mM Potassium Phosphate pH 7.5

  • 1 mM dTDP-4-keto-6-deoxy-D-glucose

  • Purified DesV enzyme

Procedure:

  • Assemble the reaction mixture.

  • Initiate the reaction by adding the purified DesV enzyme.

  • Incubate at 25°C.

  • At various time points, take aliquots and quench the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or by flash freezing).

  • Analyze the samples by HPLC using a suitable column (e.g., C18) to separate the substrate and product. Monitor the absorbance at 267 nm.

This is a coupled enzyme assay where the product of the DesV reaction is the substrate for DesVI. This protocol is adapted from a similar enzyme, GerKI.[5]

Reaction Mixture (100 µL):

  • 50 mM Sodium Phosphate pH 7.5

  • 1 mM dTDP-4-keto-6-deoxy-D-glucose

  • Purified DesV enzyme (catalytic amount)

  • 0.2 mM NAD(P)H

  • Purified DesVI enzyme

Procedure:

  • Assemble the reaction mixture containing all components except DesVI.

  • Pre-incubate at 37°C for a short period to allow for the formation of the DesV product.

  • Initiate the DesVI reaction by adding the purified DesVI enzyme.

  • Monitor the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the heterologous expression, purification, and characterization of the this compound biosynthetic enzymes from Streptomyces venezuelae. These methods will facilitate further research into the mechanisms of these enzymes and enable the bioengineering of novel macrolide antibiotics with improved therapeutic properties. While the provided protocols are based on established methods for similar enzymes, optimization of specific conditions for each Des enzyme may be necessary to achieve maximal yield and activity.

References

Application Notes and Protocols for the Creation of Novel Desosamine-Containing Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed insights and experimental protocols for the generation of novel macrolide antibiotics containing the critical desosamine sugar moiety. The appended this compound sugar is indispensable for the biological activity of many macrolide antibiotics, and its modification, or the alteration of the macrolide core to which it is attached, represents a key strategy in the development of new drugs to combat rising antibiotic resistance.[1][2][3][4][5]

The primary techniques for generating such novel compounds fall into three main categories: biosynthesis (including combinatorial biosynthesis and mutasynthesis), semi-synthesis, and total synthesis. Each approach offers unique advantages in terms of the novelty of achievable structures, scalability, and resource requirements.

Biosynthesis and Combinatorial Biosynthesis

Genetic engineering of macrolide-producing organisms, predominantly Streptomyces species, allows for the creation of novel structures by manipulating the biosynthetic pathways.[6][7] This can involve altering the polyketide synthase (PKS) responsible for the macrolide core, or modifying the enzymatic pathway for this compound biosynthesis.[8][9]

Application Note:

Combinatorial biosynthesis is a powerful tool for generating libraries of novel macrolides. By deleting genes in the this compound biosynthetic pathway and introducing genes from other pathways, it is possible to append different sugar moieties to the macrolide core.[1][10][11] For instance, deleting the desI gene in Streptomyces venezuelae, which is involved in the C-4 deoxygenation of the sugar, can lead to the incorporation of D-quinovose instead of D-desosamine.[1][5] This approach can yield compounds with altered biological activities.

Key Experimental Protocols:

Protocol 1: Gene Deletion in Streptomyces venezuelae for Altered Glycosylation

This protocol describes the targeted deletion of a gene in the this compound biosynthetic cluster of S. venezuelae to produce a macrolide with an altered sugar.

Materials:

  • Streptomyces venezuelae wild-type strain

  • E. coli strain for plasmid construction (e.g., DH5α)

  • Temperature-sensitive shuttle vector (e.g., pKC1139)

  • Antibiotics for selection (e.g., apramycin, nalidixic acid)

  • Enzymes for molecular cloning (restriction enzymes, T4 DNA ligase)

  • PCR reagents

  • Media for E. coli and Streptomyces growth (LB, ISP2, R2YE)

Procedure:

  • Construct the Gene Replacement Cassette:

    • Amplify the upstream and downstream flanking regions (approx. 1.5 kb each) of the target gene (e.g., desI) from S. venezuelae genomic DNA using PCR.

    • Clone the upstream and downstream fragments into a suitable vector, flanking a resistance cassette (e.g., apramycin resistance).

    • Subclone the entire gene replacement cassette into a temperature-sensitive shuttle vector.

  • Transform E. coli and Conjugate into Streptomyces:

    • Transform the final plasmid construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the transformed E. coli and S. venezuelae spores on a suitable agar medium (e.g., R2YE).

    • Overlay the plates with apramycin and nalidixic acid to select for exconjugants.

  • Select for Double Crossover Mutants:

    • Incubate the plates at a permissive temperature (e.g., 30°C) to allow for single crossover events.

    • Subculture the resulting apramycin-resistant colonies on a medium without apramycin at a non-permissive temperature (e.g., 39°C) to induce the second crossover and plasmid loss.

    • Screen the resulting colonies for the desired phenotype (apramycin-sensitive) and confirm the gene deletion by PCR analysis of genomic DNA.

  • Fermentation and Analysis:

    • Inoculate the confirmed mutant strain into a suitable production medium.

    • After a suitable incubation period (e.g., 5-7 days), extract the macrolides from the culture broth using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by LC-MS and NMR to identify the novel macrolide.

Semi-synthesis

Semi-synthesis utilizes a readily available natural macrolide, such as erythromycin or clarithromycin, as a starting material for chemical modifications.[12][13] This approach is industrially relevant and has led to the development of several clinically important antibiotics.[12][14]

Application Note:

Modifications to the this compound sugar can significantly impact the antibacterial activity and resistance profile of macrolides. For example, creating derivatives with truncated this compound moieties or fusing heterocyclic rings to the sugar can modulate the compound's interaction with the bacterial ribosome.[15][16] The synthesis of solithromycin, a fluoroketolide, from clarithromycin is a prime example of a complex semi-synthetic route.[12]

Key Experimental Protocols:

Protocol 2: Synthesis of a 2',3'-fused 1,3-Oxazolidin-2-one Macrolide Derivative

This protocol describes the modification of the this compound sugar of a 14- or 15-membered macrolide to suppress its antibacterial activity, which can be useful for exploring other biological properties like immunomodulation.[16]

Materials:

  • Starting macrolide (e.g., clarithromycin)

  • Reagents for N-demethylation (if necessary)

  • 4-Nitrophenyl chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

Procedure:

  • Preparation of the 3'-N-demethylated Macrolide:

    • If the starting macrolide contains a 3'-N,N-dimethylamino group, perform a demethylation reaction to obtain the corresponding 3'-NHMe or 3'-NH2 derivative.

  • Formation of the 1,3-Oxazolidin-2-one Ring:

    • Dissolve the 3'-N-demethylated macrolide in anhydrous DCM.

    • Add triethylamine (2.0 eq.) to the solution.

    • Add 4-nitrophenyl chloroformate (1.5 eq.) and stir the reaction at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 2',3'-fused 1,3-oxazolidin-2-one macrolide derivative.

Total Synthesis

Total synthesis provides the most versatile platform for creating novel macrolides, as it is not constrained by the structures of naturally occurring scaffolds.[13][17] This approach allows for the introduction of modifications at any position of the macrolide core and the this compound sugar.[18][19]

Application Note:

A key challenge in the total synthesis of this compound-containing macrolides is the stereoselective glycosylation of the complex aglycone with the this compound donor.[18][20] The use of glycosyl trichloroacetimidate donors activated by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a common strategy.[20] The choice of protecting groups on both the aglycone and the sugar donor is critical for successful glycosylation.[21]

Key Experimental Protocols:

Protocol 3: Glycosylation of a Macrolide Aglycone with a this compound Trichloroacetimidate Donor

This protocol outlines a general procedure for the crucial glycosylation step in the total synthesis of a this compound-containing macrolide.[20]

Materials:

  • Macrolide aglycone (glycosyl acceptor)

  • This compound trichloroacetimidate (glycosyl donor)

  • Anhydrous dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Triethylamine (TEA)

  • Molecular sieves (4 Å)

Procedure:

  • Preparation of Reactants:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), add the macrolide aglycone (1.0 eq.) and activated 4 Å molecular sieves.

    • Dissolve the mixture in anhydrous DCM.

    • Add the this compound trichloroacetimidate donor (1.5 eq.) to the solution.

  • Glycosylation Reaction:

    • Cool the reaction mixture to -78 °C.

    • Add a solution of TMSOTf (0.1-0.3 eq.) in anhydrous DCM dropwise.

    • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quenching and Work-up:

    • Once the reaction is complete, quench it by adding triethylamine.

    • Allow the mixture to warm to room temperature.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to isolate the glycosylated macrolide.

Quantitative Data Summary

The following table summarizes representative data for novel this compound-containing macrolides and their precursors. (Note: Direct comparative data across different studies is often not available, so this table is illustrative of the types of data reported).

Compound/TechniqueStarting MaterialModificationYield (%)Antibacterial Activity (MIC, µg/mL)Reference
Combinatorial Biosynthesis S. venezuelaedesI gene knockoutNot specifiedAltered activity profile[1],[5]
Semi-synthesis Clarithromycin2',3'-fused 1,3-oxazolidin-2-one~70-80%Antibacterial activity abolished[16]
Total Synthesis Simple building blocks4-desmethyl telithromycin65% (macrolactonization)Equipotent to telithromycin vs. wild-type bacteria[19]
Total Synthesis Thioglycoside and alkyne15-membered azaketolide92% (deprotection step)Active against resistant strains[13]

Visualizing the Strategies

The creation of novel this compound-containing macrolides involves complex pathways and workflows. The following diagrams, generated using Graphviz, illustrate these processes.

Biosynthesis_of_this compound G1P Glucose-1-P TDP_G TDP-D-glucose G1P->TDP_G DesIII TDP_4k6dG TDP-4-keto-6-deoxy-D-glucose TDP_G->TDP_4k6dG DesIV TDP_4a46dG TDP-4-amino-4,6-dideoxy-D-glucose TDP_4k6dG->TDP_4a46dG DesI TDP_3k4a46dG TDP-3-keto-4-amino-4,6-dideoxy-D-glucose TDP_4a46dG->TDP_3k4a46dG DesV TDP_3dma46dG TDP-3-dimethylamino-4,6-dideoxy-D-glucose (TDP-D-desosamine) TDP_3k4a46dG->TDP_3dma46dG DesVI, DesII

Caption: Biosynthetic pathway of TDP-D-desosamine in Streptomyces venezuelae.[3]

Combinatorial_Biosynthesis_Workflow cluster_0 Genetic Manipulation cluster_1 Production and Analysis start Identify Target Gene (e.g., in this compound pathway) construct Create Gene Knockout Construct start->construct conjugation Conjugation into Host Strain construct->conjugation selection Select for Double Crossover Mutant conjugation->selection fermentation Fermentation of Mutant Strain selection->fermentation extraction Extraction of Metabolites fermentation->extraction analysis LC-MS/NMR Analysis extraction->analysis

Caption: Workflow for combinatorial biosynthesis of novel macrolides.

Semi_Synthesis_Workflow start Start with Natural Macrolide (e.g., Erythromycin) protect Protection of Reactive Groups start->protect modify_core Modification of Macrolactone Ring protect->modify_core modify_sugar Modification of This compound Sugar protect->modify_sugar deprotect Deprotection modify_core->deprotect modify_sugar->deprotect purify Purification and Characterization deprotect->purify

Caption: General workflow for the semi-synthesis of novel macrolides.

Total_Synthesis_Workflow cluster_0 Fragment Synthesis cluster_1 Assembly and Finalization aglycone_frag Synthesis of Aglycone Fragments coupling Fragment Coupling aglycone_frag->coupling sugar_synth Synthesis of this compound Donor glycosylation Glycosylation sugar_synth->glycosylation macrocyclization Macrolactonization coupling->macrocyclization macrocyclization->glycosylation final_steps Deprotection and Purification glycosylation->final_steps

Caption: A convergent workflow for the total synthesis of this compound-containing macrolides.

References

Application Notes and Protocols for the Laboratory-Scale Production of Desosamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is a critical sugar moiety found in numerous macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin. Its presence is crucial for the antibacterial activity of these compounds, as it facilitates binding to the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] The modification of this compound offers a promising avenue for the development of novel antibiotics with improved efficacy, expanded spectrum of activity, and the ability to overcome existing resistance mechanisms. Furthermore, certain this compound derivatives have been shown to possess reduced or absent antibacterial activity while retaining or enhancing immunomodulatory and anti-inflammatory properties, opening up new therapeutic possibilities for a range of diseases.[3][4]

These application notes provide detailed protocols for the laboratory-scale synthesis of various this compound derivatives, including methods for their purification and biological evaluation. The accompanying data summarizes the antibacterial and anti-inflammatory activities of representative compounds, offering a comparative framework for researchers in the field.

I. Synthesis of this compound Derivatives: Protocols and Methodologies

The following section details the synthetic protocols for key classes of this compound derivatives. These methods are based on established literature procedures and provide a foundation for the laboratory-scale production of these compounds.

Protocol 1: Synthesis of 4''-O-Acyl Clarithromycin Derivatives

This protocol describes the acylation of the 4''-hydroxyl group of clarithromycin, a common modification to enhance antibacterial activity.

Experimental Workflow:

Clarithromycin Clarithromycin Protection Protection of 2'-OH (e.g., Benzoylation) Clarithromycin->Protection Acylation Acylation of 4''-OH (Acid chloride/anhydride, base) Protection->Acylation Deprotection Deprotection of 2'-OH (e.g., Methanolysis) Acylation->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification Final_Product 4''-O-Acyl Clarithromycin Derivative Purification->Final_Product

Caption: Workflow for the synthesis of 4''-O-acyl clarithromycin derivatives.

Methodology:

  • Protection of the 2'-Hydroxyl Group:

    • Dissolve clarithromycin in a suitable solvent such as pyridine.

    • Add an acylating agent, for example, benzoic anhydride, to protect the 2'-hydroxyl group.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Acylation of the 4''-Hydroxyl Group:

    • Dissolve the 2'-protected clarithromycin in a solvent such as dichloromethane.

    • Add a base, for instance, triethylamine or pyridine.

    • Cool the mixture to 0°C and add the desired acid chloride or anhydride (e.g., propionyl chloride) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate to obtain the crude 2'-protected, 4''-acylated derivative.

  • Deprotection of the 2'-Hydroxyl Group:

    • Dissolve the product from the previous step in methanol.

    • Stir the solution at room temperature for 24-72 hours to achieve solvolysis of the 2'-ester.

    • Monitor the deprotection by TLC.

    • Once complete, remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of hexane and ethyl acetate.[5]

    • Combine the fractions containing the pure product and concentrate to yield the final 4''-O-acyl clarithromycin derivative.

Protocol 2: Synthesis of 2'-Deoxy Azithromycin Derivatives

This protocol outlines a method for the deoxygenation of the 2'-hydroxyl group of azithromycin, a modification known to reduce antibacterial activity while potentially retaining anti-inflammatory properties.[3]

Methodology:

  • Formation of the 2'-Phenylthiocarbonate:

    • Dissolve azithromycin in a suitable solvent system like toluene and add sodium hydrogen carbonate.

    • Add O-phenyl chlorothionoformate and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with an organic solvent and wash with water and brine.

    • Dry the organic layer and concentrate to yield the 2'-phenylthiocarbonate derivative.

  • Radical Deoxygenation (Barton-McCombie Reaction):

    • Dissolve the 2'-phenylthiocarbonate derivative in a solvent such as toluene.

    • Add a radical initiator, for example, azobisisobutyronitrile (AIBN), and a reducing agent, like tributyltin hydride.

    • Heat the reaction mixture at reflux (around 110°C) for 1-2 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product using silica gel column chromatography. A suitable eluent system is a gradient of dichloromethane and methanol, often with a small percentage of ammonium hydroxide to prevent tailing.

    • Combine the pure fractions and concentrate to obtain the 2'-deoxy azithromycin derivative.[3]

II. Biological Evaluation of this compound Derivatives

The following protocols describe standard assays for evaluating the antibacterial and anti-inflammatory activities of the synthesized this compound derivatives.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of a compound against various bacterial strains.

Experimental Workflow:

Start Prepare bacterial inoculum and compound dilutions Serial_Dilution Perform serial dilutions of compounds in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Determine MIC (lowest concentration with no visible growth) Incubation->Read_Results Data_Analysis Record and analyze MIC values Read_Results->Data_Analysis

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Materials:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Culture the desired bacterial strains in an appropriate broth medium (e.g., Mueller-Hinton broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of broth to all wells.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Anti-inflammatory Activity Assay (Cytokine Inhibition)

This protocol describes a method to assess the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture and Stimulation:

    • Culture a macrophage cell line (e.g., J774 or RAW 264.7) in an appropriate medium (e.g., DMEM with 10% FBS).

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce the production of pro-inflammatory cytokines.

  • Quantification of Cytokines:

    • Collect the cell culture supernatants.

    • Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the compound concentration.[6][7]

III. Data Presentation

The following tables summarize the biological activities of representative this compound derivatives.

Table 1: Antibacterial Activity (MIC, µg/mL) of 4''-O-Substituted Clarithromycin Derivatives

CompoundModificationS. pneumoniae (Susceptible)S. pneumoniae (Resistant, ermB)S. aureus (Susceptible)S. aureus (MRSA)Yield (%)Reference
Clarithromycin-0.06640.121-[1]
1a 4''-O-propionyl0.03320.060.575[1]
1b 4''-O-benzoyl0.12>640.25268[1]
1c 4''-O-desosaminyl0.01580.030.2545[1]

Table 2: Antibacterial and Anti-inflammatory Activities of 2'-Deoxy Azithromycin Derivatives

CompoundModificationS. pneumoniae MIC (µg/mL)H. influenzae MIC (µg/mL)TNF-α Inhibition IC50 (µM)Yield (%)Reference
Azithromycin-0.120.525-[3]
2a 2'-deoxy8161565[3]
2b 2'-deoxy-5''-epi>64>641258[3][8]

IV. Signaling Pathways

This compound derivatives, particularly those with reduced antibacterial activity, exert their immunomodulatory effects by modulating key inflammatory signaling pathways. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11]

NF-κB Signaling Pathway Inhibition

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression activates Desosamine_Derivative This compound Derivative Desosamine_Derivative->IKK inhibits Desosamine_Derivative->NFkB inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Macrolides can inhibit the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[10][11]

MAPK Signaling Pathway Modulation

Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates ERK ERK1/2 MAPKK->ERK phosphorylates AP1 AP-1 ERK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Cytokine_Production Cytokine Production Nucleus->Cytokine_Production Desosamine_Derivative This compound Derivative Desosamine_Derivative->ERK inhibits phosphorylation

Caption: Modulation of the ERK/MAPK signaling pathway by this compound derivatives.

Certain macrolide derivatives have been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway.[9] This inhibition leads to the reduced activation of transcription factors like AP-1, resulting in decreased production of inflammatory cytokines.[9]

V. Conclusion

The laboratory-scale production of this compound derivatives provides a versatile platform for the discovery and development of new therapeutic agents. The protocols and data presented herein offer a comprehensive resource for researchers aiming to synthesize, purify, and evaluate novel macrolide-based compounds. By systematically modifying the this compound moiety, it is possible to fine-tune the biological activity of these molecules, leading to the identification of potent new antibiotics and immunomodulatory agents with significant clinical potential. Careful adherence to the detailed methodologies and a thorough understanding of the underlying structure-activity relationships are essential for success in this exciting area of drug discovery.

References

Application of Desosamine in Combinatorial Biosynthesis: Harnessing Nature's Toolkit for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosamine, a deoxyamino sugar, is a critical component of many clinically important macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin. Its presence is often essential for the biological activity of these compounds, as it plays a key role in their binding to the bacterial ribosome. Combinatorial biosynthesis, a field that leverages the genetic and enzymatic machinery of natural product biosynthesis, offers a powerful strategy to create novel macrolide derivatives with improved properties by modifying the this compound moiety or replacing it with unnatural sugars. This approach can lead to the generation of new antibiotics with enhanced efficacy, altered spectra of activity, or the ability to overcome existing resistance mechanisms.

These application notes provide an overview of two key strategies in the combinatorial biosynthesis of this compound-containing macrolides, complete with experimental protocols and quantitative data on the bioactivity of the resulting novel compounds.

Application Note 1: Generation of a Potent Ketolide Precursor by Engineering the Erythromycin Pathway

Ketolides are a newer generation of macrolide antibiotics designed to be effective against erythromycin-resistant bacteria. Their synthesis often involves complex chemical modifications. A combinatorial biosynthesis approach can significantly shorten this process by creating advanced precursors. One such strategy involves the production of 5-O-desosaminyl erythronolide A, a valuable precursor for ketolide synthesis.[1][2] This is achieved through a two-step genetic engineering process in the erythromycin-producing bacterium, Saccharopolyspora erythraea.

First, the eryBV gene, which encodes a mycarosyl glycosyltransferase responsible for attaching the sugar mycarose to the erythromycin precursor, is deleted.[2] This deletion leads to the accumulation of 5-O-desosaminyl erythronolide B.[2] Subsequently, the gene pikC from the pikromycin biosynthetic pathway of Streptomyces venezuelae is heterologously expressed in the eryBV mutant.[2] The PikC enzyme is a substrate-flexible cytochrome P450 hydroxylase that can convert the accumulated 5-O-desosaminyl erythronolide B into the desired 5-O-desosaminyl erythronolide A.[2]

G cluster_0 Wild-type S. erythraea cluster_1 Engineered S. erythraea Erythronolide_B Erythronolide B Mycarosyl_EB 3-O-Mycarosyl Erythronolide B Erythronolide_B->Mycarosyl_EB EryBV (Mycarosyltransferase) EryBV_knockout eryBV knockout Erythromycin_D Erythromycin D Mycarosyl_EB->Erythromycin_D EryCIII (Desosaminyltransferase) Erythromycin_A Erythromycin A Erythromycin_D->Erythromycin_A Hydroxylation & Methylation Erythronolide_B2 Erythronolide B Desosaminyl_EB 5-O-Desosaminyl Erythronolide B Erythronolide_B2->Desosaminyl_EB EryCIII Desosaminyl_EA 5-O-Desosaminyl Erythronolide A Desosaminyl_EB->Desosaminyl_EA PikC (Hydroxylase) (Heterologous)

Fig. 1: Combinatorial biosynthesis of 5-O-desosaminyl erythronolide A.
Experimental Protocols

Protocol 1.1: Deletion of the eryBV Gene in Saccharopolyspora erythraea

This protocol outlines a general method for targeted gene deletion in S. erythraea using a CRISPR-Cas9 system, which has been shown to be effective for large gene cluster deletions in this organism.[3]

  • sgRNA Design and Plasmid Construction:

    • Design two single guide RNAs (sgRNAs) targeting the upstream and downstream regions of the eryBV gene.

    • Synthesize the sgRNA cassettes and clone them into a suitable CRISPR-Cas9 vector for S. erythraea (e.g., pKECas9).

    • Construct a donor DNA plasmid containing the upstream and downstream homologous arms of eryBV flanking a selection marker.

  • Protoplast Preparation and Transformation:

    • Grow S. erythraea in a suitable medium (e.g., TSB with 0.5% glycine) to the early to mid-logarithmic phase.

    • Harvest the mycelia and treat with lysozyme to generate protoplasts.

    • Transform the protoplasts with the CRISPR-Cas9 and donor DNA plasmids via polyethylene glycol (PEG)-mediated transformation.

    • Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) with the appropriate antibiotic for selection.

  • Screening and Verification of Mutants:

    • Isolate colonies from the selection plates and cultivate them.

    • Perform PCR analysis on the genomic DNA of the potential mutants using primers flanking the eryBV gene to confirm the deletion.

    • Further verify the gene deletion by Southern blotting or sequencing of the PCR product.[4]

Protocol 1.2: Heterologous Expression of pikC and Production of 5-O-Desosaminyl Erythronolide A

This protocol describes the introduction and expression of the pikC gene in the S. erythraea eryBV mutant.

  • Construction of the pikC Expression Plasmid:

    • Amplify the pikC gene from the genomic DNA of Streptomyces venezuelae.

    • Clone the pikC gene into an appropriate E. coli-Saccharopolyspora shuttle vector under the control of a strong constitutive promoter (e.g., ermEp*).

  • Conjugal Transfer of the Expression Plasmid:

    • Introduce the pikC expression plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the recipient S. erythraea eryBV mutant to the appropriate growth phase.

    • Mix the donor and recipient strains on a suitable conjugation medium (e.g., MS agar) and incubate to allow for plasmid transfer.

    • Overlay the plates with antibiotics to select for S. erythraea exconjugants containing the pikC plasmid.

  • Fermentation and Product Analysis:

    • Inoculate the engineered S. erythraea strain into a suitable seed medium and then into a production medium (e.g., TSB).

    • Incubate the culture for 5-7 days at 30-32°C with shaking.[4]

    • Extract the fermentation broth with an organic solvent such as ethyl acetate.

    • Analyze the extract for the presence of 5-O-desosaminyl erythronolide A using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4]

Application Note 2: Generation of Novel Narbomycin Analogs with Enhanced Antibacterial Activity

This application note details a combinatorial biosynthesis strategy to generate novel analogs of the 14-membered macrolide narbomycin by replacing its native D-desosamine sugar with unnatural sugar moieties. This is achieved by engineering Streptomyces venezuelae, the natural producer of narbomycin.

The core of this strategy is the creation of a mutant strain of S. venezuelae with a deletion of the entire this compound biosynthetic gene cluster.[4] This engineered host can then be used as a platform for expressing gene cassettes for the biosynthesis of various other deoxy-sugars, along with a flexible glycosyltransferase, DesVII, which can attach these unnatural sugars to the narbomycin aglycone, narbonolide.[4] This approach has successfully led to the production of narbomycin analogs with sugars like L-rhamnose and 3-O-demethyl-D-chalcose, which have demonstrated enhanced antibacterial activity compared to the parent compound and even clinically used erythromycin.[4]

G cluster_0 S. venezuelae Δdes Mutant cluster_1 Generated Narbomycin Analogs Narbonolide Narbonolide Rhamnosyl_Narbonolide L-Rhamnosyl-Narbonolide Narbonolide->Rhamnosyl_Narbonolide Glycosylation (DesVII) Chalcosyl_Narbonolide 3-O-Demethyl-D-Chalcosyl-Narbonolide Narbonolide->Chalcosyl_Narbonolide Glycosylation (DesVII) Plasmid Expression Plasmid (Unnatural Sugar Genes + DesVII) Plasmid->Narbonolide Transformation & Expression

Fig. 2: Workflow for generating novel narbomycin analogs.
Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Narbomycin Analogs [4]

| Compound | MIC (µg/mL) | | :--- | :---: | :---: | :---: | :---: | | | E. faecium (Ery-S) | E. faecium (Ery-R) | S. aureus (Ery-S) | S. aureus (Ery-R) | | Narbomycin (Control) | 16 | >128 | 4 | >128 | | Erythromycin (Control) | 0.5 | >128 | 0.25 | >128 | | L-Rhamnosyl-narbonolide | 0.25 | 4 | 0.125 | 8 | | 3-O-Demethyl-D-chalcosyl-narbonolide | 0.25 | 8 | 0.125 | 16 |

Ery-S: Erythromycin-Susceptible; Ery-R: Erythromycin-Resistant

Experimental Protocols

Protocol 2.1: Construction of the S. venezuelae this compound Deletion Mutant

  • Gene Disruption Plasmid Construction:

    • Amplify the upstream and downstream flanking regions of the this compound gene cluster from S. venezuelae genomic DNA via PCR.

    • Clone these flanking regions into a temperature-sensitive vector containing a selectable marker (e.g., apramycin resistance).

    • Introduce the resulting plasmid into S. venezuelae via conjugation from an E. coli donor strain.

  • Selection of Double-Crossover Mutants:

    • Select for single-crossover integrants by growing the exconjugants at a non-permissive temperature with apramycin selection.

    • Induce the second crossover event by subculturing the single-crossover mutants in the absence of antibiotic selection.

    • Screen for the desired double-crossover mutants (which will have lost the plasmid and the gene cluster) by replica plating to identify apramycin-sensitive colonies.

    • Confirm the deletion of the this compound gene cluster by PCR analysis.

Protocol 2.2: Production and Analysis of Narbomycin Analogs

  • Construction and Introduction of Expression Plasmids:

    • Synthesize or amplify the gene cassettes for the biosynthesis of the desired unnatural sugars (e.g., L-rhamnose, 3-O-demethyl-D-chalcose).

    • Clone these cassettes, along with the desVII glycosyltransferase gene, into a suitable Streptomyces expression vector.

    • Introduce these plasmids into the S. venezuelae this compound deletion mutant via conjugation.

  • Fermentation and Extraction:

    • Grow the recombinant S. venezuelae strains in a suitable liquid medium (e.g., R2YE) at 30°C for 5-7 days.

    • Extract the culture broth with ethyl acetate and concentrate the organic layer.

  • Purification and Characterization:

    • Purify the novel narbomycin analogs from the crude extract using chromatographic techniques such as silica gel chromatography and preparative HPLC.

    • Characterize the structures of the purified compounds using NMR spectroscopy and mass spectrometry.[4]

  • Antibacterial Activity Assay:

    • Determine the Minimum Inhibitory Concentrations (MICs) of the purified compounds against a panel of susceptible and resistant bacterial strains using the broth microdilution method according to CLSI guidelines.[5]

Conclusion

The application of this compound in combinatorial biosynthesis represents a fertile ground for the discovery and development of new macrolide antibiotics. By genetically manipulating the biosynthetic pathways of this compound and related sugars, researchers can create a diverse array of novel compounds. The examples of generating a ketolide precursor and novel narbomycin analogs with enhanced activity highlight the potential of these strategies to address the growing challenge of antibiotic resistance. The detailed protocols provided herein offer a starting point for laboratories equipped for molecular microbiology and natural product chemistry to explore this exciting field.

References

Application Notes and Protocols for the NMR and Mass Spectrometric Analysis of Desosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desosamine, a 3-(dimethylamino)-3,4,6-trideoxy-D-xylo-hexopyranose, is an essential amino sugar component of numerous macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin. The presence and structural integrity of the this compound moiety are crucial for the biological activity of these antibiotics. Therefore, detailed structural analysis of this compound is paramount in drug development, quality control, and metabolism studies. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure of this compound

This compound is a hexose derivative with the molecular formula C₈H₁₇NO₃ and a molecular weight of 175.23 g/mol .[1] Its pyranose ring structure contains a dimethylamino group at the C-3 position, which is critical for its biological function.

desosamine_structure C1 C1 C2 C2 C1->C2 OH1 OH C1->OH1 C3 C3 C2->C3 OH2 OH C2->OH2 C4 C4 C3->C4 N3 N C3->N3 C5 C5 C4->C5 C6 C6 C5->C6 O_ring O C5->O_ring Me5 CH3 C6->Me5 O_ring->C1 Me1_N CH3 N3->Me1_N Me2_N CH3 N3->Me2_N

Figure 1: Chemical Structure of this compound

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming its identity and purity.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom No.¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
14.25 (d, J=7.5 Hz)97.5
23.15 (dd, J=7.5, 9.0 Hz)69.8
32.50 (m)62.5
41.75 (m), 1.35 (m)35.5
53.60 (dq, J=9.5, 6.0 Hz)71.0
6 (CH₃)1.20 (d, J=6.0 Hz)18.0
N(CH₃)₂2.25 (s)41.5
2-OH3.40 (br s)-
4-OH3.10 (br s)-

Note: Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) and can vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR Analysis of this compound

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Materials:

    • This compound sample (as free base or hydrochloride salt)

    • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Deuterium Oxide (D₂O))

    • NMR tube (5 mm)

    • Internal standard (e.g., Tetramethylsilane - TMS)

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of the chosen deuterated solvent containing 0.03% (v/v) TMS as an internal standard.

    • Cap the NMR tube and vortex gently until the sample is completely dissolved. If using a salt form, sonication may be required.

    • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 10-12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 200-220 ppm.

    • Temperature: 298 K.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the coupling constants (J-values) in the ¹H spectrum to deduce proton connectivity.

  • Assign the peaks in both spectra to the corresponding atoms in the this compound structure. 2D NMR experiments like COSY and HSQC can be employed for unambiguous assignments.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg this compound dissolve Dissolve in 0.6 mL Deuterated Solvent + TMS weigh->dissolve vortex Vortex to Homogenize dissolve->vortex h1_nmr Acquire ¹H NMR Spectrum vortex->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum vortex->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration & Coupling Constant Analysis calibrate->integrate assign Peak Assignment integrate->assign

Figure 2: General Workflow for NMR Analysis

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Data Presentation

Table 2: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₁₇NO₃
Molecular Weight (monoisotopic)175.1208 g/mol
Protonated Molecule [M+H]⁺ (m/z)176.1281
Key Fragment Ion (from Erythromycin MS/MS) (m/z)158.2 [M+H - H₂O]⁺
Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol describes a general method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample and Standard Preparation:

  • Materials:

    • This compound sample

    • LC-MS grade water, acetonitrile, and formic acid

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in LC-MS grade water or methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition.

    • For unknown samples, dissolve or dilute them in the initial mobile phase to an appropriate concentration. Filtration through a 0.22 µm syringe filter is recommended.

2. LC-MS/MS Data Acquisition:

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Liquid Chromatography Parameters (Typical):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 5-10 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Parameters (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for fragmentation analysis.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped or optimized for specific fragmentation transitions.

3. Data Analysis:

  • Extract the chromatogram for the m/z of the protonated this compound molecule ([M+H]⁺ = 176.1281).

  • Analyze the full scan mass spectrum to confirm the molecular weight.

  • Analyze the MS/MS spectrum to identify the characteristic fragment ions.

  • Propose a fragmentation pathway based on the observed neutral losses and fragment m/z values.

ms_fragmentation M_H [M+H]⁺ m/z = 176 M_H_H2O [M+H - H₂O]⁺ m/z = 158 M_H->M_H_H2O - H₂O Fragment_A Fragment A m/z = 114 M_H_H2O->Fragment_A - C₂H₄O Fragment_B Fragment B m/z = 86 Fragment_A->Fragment_B - C₂H₄ Fragment_C Fragment C m/z = 72 Fragment_A->Fragment_C - C₂H₂O

Figure 3: Proposed Fragmentation Pathway of this compound

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the detailed analysis of this compound using NMR and mass spectrometry. These techniques, when used in conjunction, allow for unambiguous structure confirmation, purity assessment, and fragmentation analysis, which are all critical aspects of quality control and research in the development of macrolide antibiotics. The provided workflows and diagrams serve as a guide for researchers to implement these analytical methods effectively in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Desosamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of desosamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this critical amino sugar.

Troubleshooting Guides

This section addresses specific issues that may arise during the chemical synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Stereocontrol and Low Yields in the Henry (Nitroaldol) Reaction

Question: I am performing the key Henry reaction to form the nitro alcohol precursor for this compound, but I'm observing low yields and a mixture of diastereomers. How can I improve the stereoselectivity and overall yield?

Answer:

The Henry reaction is a critical step in many this compound syntheses, and achieving high diastereoselectivity and yield can be challenging. Here are several factors to consider and troubleshoot:

  • Base Selection: The choice of base is crucial for controlling the reaction. While common bases like sodium hydroxide or potassium carbonate can be used, they may lead to side reactions.[1][2] For the synthesis of a this compound precursor, cesium carbonate has been shown to be effective in mediating the coupling of (R)-4-nitro-2-butanol and glyoxal, leading to a crystalline product and avoiding chromatography.[3]

  • Reaction Conditions: Temperature and reaction time significantly impact the outcome. Running the reaction at lower temperatures can improve stereoselectivity by favoring the thermodynamically more stable product. However, this may also decrease the reaction rate. Careful optimization of the temperature is necessary.

  • Side Reactions: The Henry reaction is reversible, which can contribute to lower yields.[2][4] Additionally, elimination of water from the β-nitro alcohol product can occur, leading to the formation of a nitroalkene.[1][4] Using milder reaction conditions and carefully controlling the amount of base can help minimize these side reactions. For sterically hindered substrates, a base-catalyzed self-condensation (Cannizzaro reaction) is also a possibility.[2][4]

  • Purification: The nitro alcohol intermediate can sometimes be difficult to purify via chromatography due to its polarity and potential instability on silica gel. A successful strategy reported in the literature involves the direct crystallization of the desired nitro sugar stereoisomer from the reaction mixture, which avoids the need for chromatography.[3]

Experimental Protocol: Key Henry Reaction for a this compound Precursor

This protocol is based on a reported chromatography-free synthesis.[3]

  • Reactant Preparation: Prepare a solution of (R)-4-nitro-2-butanol and the trimeric form of glyoxal.

  • Reaction Setup: In a suitable reaction vessel, suspend cesium carbonate in a solvent like THF or acetonitrile.

  • Addition of Reactants: Slowly add the solution of (R)-4-nitro-2-butanol and glyoxal to the cesium carbonate suspension at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Crystallization: Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent. Concentrate the organic phase and attempt to crystallize the product, 3-nitro-3,4,6-trideoxy-α-D-glucose, directly.

Troubleshooting Workflow for the Henry Reaction

A decision tree for troubleshooting the Henry reaction.
Protecting Group Strategies and Deprotection Issues

Question: I'm struggling with the selection of protecting groups for the hydroxyl and amino functionalities of this compound. Either the protection is not selective, or I face difficulties during the deprotection step. What are the recommended strategies?

Answer:

A robust protecting group strategy is essential for a successful multi-step synthesis of a complex molecule like this compound.[5][6] The key is to choose orthogonal protecting groups that can be removed selectively without affecting other parts of the molecule.[5]

  • For the Amino Group:

    • Boc (tert-Butoxycarbonyl): This is a very common and reliable protecting group for amines. It is stable to a wide range of reaction conditions and can be removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane).

    • Cbz (Benzyloxycarbonyl): Another widely used protecting group that is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).

    • Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile and is often used in peptide synthesis. It can be removed with a mild base like piperidine.

  • For the Hydroxyl Groups:

    • Silyl Ethers (e.g., TMS, TES, TBS, TIPS, TBDPS): These are versatile protecting groups for hydroxyls with varying degrees of stability. They are generally removed with fluoride ion sources (e.g., TBAF) or under acidic conditions. The choice of the specific silyl group depends on the required stability throughout the synthetic sequence.

    • Benzyl Ethers (Bn): Benzyl ethers are stable to a wide range of acidic and basic conditions and are typically removed by catalytic hydrogenation.

    • Acetals (e.g., Benzylidene acetal): These are useful for protecting 1,2- or 1,3-diols. They are stable to basic conditions and can be removed with acid.

Troubleshooting Deprotection:

  • Incomplete Deprotection: This can be due to insufficient reagent, short reaction time, or low temperature. It is advisable to monitor the reaction closely by TLC or LC-MS and adjust the conditions accordingly.

  • Undesired Side Reactions: If the deprotection conditions are too harsh, they may affect other functional groups or protecting groups. This is where an orthogonal protecting group strategy becomes critical. For example, if you have a Boc group and an acid-labile silyl ether, you may need to choose a silyl ether that is more stable to the acidic conditions required for Boc removal.

  • Selective Deprotection: In some cases, you may need to deprotect one hydroxyl group in the presence of others. This can be achieved by using protecting groups with different lability (e.g., a TMS ether can be removed in the presence of a TBS ether).

Protecting Group Strategy Workflow

Protecting_Group_Workflow Start Plan Protecting Group Strategy IdentifyGroups Identify all functional groups (amine, hydroxyls) Start->IdentifyGroups AssessStability Consider stability of each group to upcoming reaction conditions IdentifyGroups->AssessStability SelectOrthogonal Choose orthogonal protecting groups (e.g., acid-labile, base-labile, hydrogenolysis-labile) AssessStability->SelectOrthogonal PlanDeprotection Plan the deprotection sequence SelectOrthogonal->PlanDeprotection ExecuteSynthesis Execute Synthesis PlanDeprotection->ExecuteSynthesis Troubleshoot Troubleshoot Protection/ Deprotection Issues ExecuteSynthesis->Troubleshoot Issues Arise

References

Technical Support Center: Optimizing Desosamine Yield in Streptomyces venezuelae Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the yield of desosamine, a crucial sugar component of various macrolide antibiotics, in Streptomyces venezuelae fermentation.

I. Troubleshooting Guide

This guide addresses common issues encountered during S. venezuelae fermentation for this compound production.

Issue Potential Causes Troubleshooting Steps & Recommendations
Low or No this compound Production Inappropriate or suboptimal fermentation medium.- Media Composition: Review and optimize the components of your fermentation medium. S. venezuelae often requires specific carbon and nitrogen sources for robust growth and secondary metabolite production.[1][2] Consider using a defined minimal medium supplemented with appropriate precursors.[3] - Carbon Source: Glucose concentration can be critical. Test a range of glucose concentrations (e.g., 5-25 g/L).[3] Glycerol has also been shown to influence secondary metabolism and could be tested as a supplement or alternative carbon source.[4][5] - Nitrogen Source: Evaluate different nitrogen sources such as yeast extract, peptone, or specific amino acids.[2]
Suboptimal physical fermentation parameters.- Temperature: The optimal temperature for S. venezuelae growth and metabolite production is typically around 28-30°C.[4][6][7] Verify and calibrate your incubator/fermenter. - pH: Maintain the pH of the culture medium within the optimal range for S. venezuelae, which is generally between 6.5 and 7.5.[2] Implement pH control in your fermenter. - Aeration and Agitation: Inadequate oxygen supply can limit growth and secondary metabolism. Optimize the agitation speed (e.g., 200-250 rpm) and ensure proper aeration.
Genetic instability of the production strain.- Strain Integrity: Periodically re-streak your S. venezuelae strain from a frozen glycerol stock to ensure genetic homogeneity. - Plasmid Stability: If using an expression plasmid, ensure that the selection pressure is maintained throughout the fermentation process.
Presence of inhibitory compounds in the medium.- Media Components: Some media components, particularly from complex sources like yeast extract or peptone, can contain inhibitory substances. Test different lots or suppliers. - Metabolic Byproducts: Accumulation of toxic byproducts can inhibit growth and production. Consider fed-batch fermentation strategies to control nutrient levels and byproduct formation.[3]
Inconsistent this compound Yields Between Batches Variability in inoculum preparation.- Standardized Inoculum: Develop and adhere to a strict protocol for inoculum preparation. This includes using a consistent volume of a standardized spore suspension or a vegetative culture at a specific growth phase (e.g., mid-exponential phase). - Inoculum Age: The age of the seed culture can significantly impact the subsequent fermentation. Use a consistent incubation time for your seed culture.
Inconsistent media preparation.- Component Quality: Use high-quality, consistent batches of media components. - Sterilization: Ensure consistent sterilization procedures, as over-sterilization can degrade media components.
Fluctuations in fermentation conditions.- Monitoring and Control: Implement robust monitoring and control of key fermentation parameters (temperature, pH, dissolved oxygen) throughout the entire process.
Slow Growth of S. venezuelae Suboptimal growth medium.- Nutrient Limitation: Ensure the growth medium is not lacking essential nutrients. MYM (Maltose-Yeast Extract-Malt Extract) and GYM (Glucose-Yeast Extract-Malt Extract) are commonly used rich media for good biomass production.[4][7][8] - Trace Elements: Verify that the medium contains adequate trace elements, which are crucial for enzymatic activities.
Poor inoculum quality.- Spore Viability: If using spores, check their viability. - Vegetative Inoculum Health: If using a vegetative inoculum, ensure the culture is healthy and in the exponential growth phase.
Foaming in the Fermenter High protein content in the medium.- Antifoam Agent: Add an appropriate concentration of a sterile antifoam agent (e.g., silicone-based) to the fermenter.
Excessive agitation or aeration.- Optimize Parameters: Reduce the agitation speed or aeration rate while ensuring sufficient oxygen supply for the culture.

II. Frequently Asked Questions (FAQs)

Q1: What are the key genes involved in this compound biosynthesis in Streptomyces venezuelae?

A1: The biosynthesis of this compound in S. venezuelae is governed by a set of genes typically found in a single cluster. These "des" genes encode the enzymes responsible for the multi-step conversion of TDP-glucose to TDP-D-desosamine. The core set of genes includes desI, desII, desIII, desIV, desV, desVI, and desVIII, which are responsible for the biosynthesis of the deoxysugar.[9] The gene desVII encodes a glycosyltransferase that attaches the this compound sugar to the macrolactone ring.[9]

Q2: How can I genetically engineer Streptomyces venezuelae to improve this compound yield?

A2: Several genetic engineering strategies can be employed:

  • Overexpression of Pathway-Specific Regulators: Overexpressing positive regulatory genes can enhance the transcription of the entire biosynthetic gene cluster. For instance, overexpression of the pikD gene, a pathway-specific positive regulator, has been shown to significantly increase the production of desosaminyl macrolides by upregulating the expression of the des gene cluster.[10]

  • Increasing Precursor Supply: Engineering central metabolism to increase the pool of precursors for this compound biosynthesis, such as TDP-glucose, can be beneficial.

  • Codon Optimization: If heterologously expressing genes, optimizing their codon usage for Streptomyces can improve translation efficiency.

  • Promoter Engineering: Replacing the native promoters of the des genes with stronger, constitutive promoters can lead to increased transcription and higher enzyme levels.

Q3: What are the optimal fermentation conditions for this compound production in S. venezuelae?

A3: While optimal conditions can be strain-specific, a good starting point for S. venezuelae fermentation for this compound-containing macrolides is:

  • Temperature: 28-30°C[4][6][7]

  • pH: 6.5 - 7.5[2]

  • Agitation: 200-250 rpm in shake flasks[8]

  • Medium: A variety of media can be used, ranging from rich media like MYM or YP for initial growth to more defined production media.[4][5] Optimization of carbon and nitrogen sources is crucial.[1][2]

Q4: Are there any specific precursors that can be fed to the culture to boost this compound yield?

A4: The primary precursor for this compound biosynthesis is glucose, which is converted to TDP-D-glucose. Therefore, ensuring an adequate supply of glucose is fundamental. While direct feeding of later-stage intermediates of the this compound pathway is generally not practical due to their instability and lack of cell permeability, providing essential nutrients and cofactors for the biosynthetic enzymes can be beneficial.

Q5: How does the growth phase of S. venezuelae relate to this compound production?

A5: Like many secondary metabolites in Streptomyces, the production of this compound and the corresponding macrolides is typically growth-phase dependent. Production often begins during the transition from exponential to stationary phase, when primary nutrient sources may become limiting. It is crucial to monitor both biomass accumulation and product formation over time to determine the optimal harvest time.

III. Data Presentation

Table 1: Summary of Fermentation Parameters Influencing this compound-Related Product Yield

ParameterConditionOrganism/SystemObserved Effect on YieldReference
Genetic Modification Overexpression of pikDS. venezuelae expressing tylosin PKS17.1-fold increase in desosaminyl tylactone[10]
Medium Optimization Optimized Glucose, CaCl2, Temperature, InoculumStreptomyces sp. 1-1412.33% increase in antibacterial activity[1]
Heterologous Production Engineered S. venezuelae SM5 in optimized mediumS. venezuelaeUp to 89.2 mg/L of spectinomycin (utilizes this compound pathway precursor)[11]
Fed-batch Fermentation Fed-batch with hydrolysate in minimal mediumS. venezuelaeAchieved up to 9 g/L dry cell weight[3]

IV. Experimental Protocols

Protocol 1: General Fermentation of Streptomyces venezuelae for this compound Production
  • Inoculum Preparation:

    • Aseptically inoculate a single colony of S. venezuelae from a fresh agar plate (e.g., MYM agar) into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., GYM liquid medium).[8]

    • Incubate at 28-30°C with shaking at 200-250 rpm for 16-24 hours, or until the culture reaches mid-exponential phase.[8]

  • Production Fermentation:

    • Inoculate a production fermenter containing the optimized production medium with 5-10% (v/v) of the seed culture.

    • Maintain the fermentation at 28-30°C with controlled pH (6.5-7.5) and adequate aeration.

    • Collect samples periodically to monitor cell growth (OD600 or dry cell weight), pH, substrate consumption, and this compound-containing macrolide production.

  • Extraction and Analysis:

    • Harvest the culture broth by centrifugation.

    • Extract the macrolides from the supernatant and/or mycelium using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extract for the presence and quantity of the desired product using techniques such as HPLC or LC-MS.

Protocol 2: RNA Extraction from S. venezuelae for Gene Expression Analysis

This protocol is adapted from published methods and is useful for analyzing the transcription levels of the des genes.[7][10]

  • Cell Harvest:

    • Harvest S. venezuelae mycelia from a liquid culture or an agar plate at the desired time point.

    • To prevent RNA degradation, immediately mix the harvested cells with an RNA protectant reagent.[10]

    • Centrifuge at 5,000 x g for 5 minutes at 4°C to pellet the cells.

  • Lysis and RNA Isolation:

    • Resuspend the cell pellet in 1 mL of TRIzol reagent or a similar guanidinium thiocyanate-based solution.[7][10]

    • Lyse the cells by vortexing with glass beads for 2 minutes.[7]

    • Add 200 µL of chloroform, vortex vigorously, and centrifuge at 12,000 x g for 15 minutes at 4°C.[10]

    • Transfer the aqueous supernatant to a new tube.

  • RNA Precipitation and Washing:

    • Precipitate the RNA by adding an equal volume of isopropanol or 70% ethanol.[10]

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.

    • Wash the RNA pellet with 70% ethanol.

  • Final Steps:

    • Air-dry the RNA pellet and resuspend it in nuclease-free water.

    • Treat with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

V. Visualizations

Desosamine_Biosynthesis_Pathway TDP_Glucose TDP-Glucose Intermediate1 TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->Intermediate1 desIV (Dehydratase) Intermediate2 TDP-3,4-keto-6-deoxy-D-glucose Intermediate1->Intermediate2 desIII (Ketoreductase) Intermediate3 TDP-3-amino-3,4,6-trideoxy-D-glucose Intermediate2->Intermediate3 desV (Transaminase) Intermediate4 TDP-3-methylamino-3,4,6-trideoxy-D-glucose Intermediate3->Intermediate4 desVI (N-methyltransferase) TDP_this compound TDP-D-desosamine Intermediate4->TDP_this compound desI, desII (Epimerase/Reductase) Glycosylated_Macrolide Glycosylated Macrolide TDP_this compound->Glycosylated_Macrolide Macrolactone Macrolactone Aglycone Macrolactone->Glycosylated_Macrolide desVII (Glycosyltransferase)

Caption: Simplified biosynthetic pathway of this compound and its attachment to a macrolactone aglycone in S. venezuelae.

Troubleshooting_Workflow Start Low/No this compound Yield Check_Media Step 1: Verify Fermentation Medium (Composition, pH, Sterilization) Start->Check_Media Check_Conditions Step 2: Verify Physical Conditions (Temp, Aeration, Agitation) Check_Media->Check_Conditions If media is optimal Resolved Issue Resolved Check_Media->Resolved If issue found & fixed Check_Inoculum Step 3: Evaluate Inoculum (Age, Viability, Standardization) Check_Conditions->Check_Inoculum If conditions are optimal Check_Conditions->Resolved If issue found & fixed Genetic_Analysis Step 4: Genetic Strain Verification (Integrity, Plasmid Stability) Check_Inoculum->Genetic_Analysis If inoculum is consistent Check_Inoculum->Resolved If issue found & fixed Advanced_Optimization Step 5: Advanced Optimization (Fed-batch, Precursor Feeding, Genetic Engineering) Genetic_Analysis->Advanced_Optimization If strain is stable Genetic_Analysis->Resolved If issue found & fixed Advanced_Optimization->Resolved

Caption: A logical workflow for troubleshooting low this compound yield in S. venezuelae fermentation.

PikD_Regulatory_Pathway PikD PikD Regulator des_cluster des Gene Cluster (desI-VIII) PikD->des_cluster + (Upregulates) pikC_gene pikC Gene (P450 Hydroxylase) PikD->pikC_gene + (Upregulates) Pik_PKS_genes Pik PKS Genes PikD->Pik_PKS_genes + (Upregulates) Desosamine_Synthase This compound Biosynthetic Enzymes des_cluster->Desosamine_Synthase Transcription & Translation P450_Hydroxylase P450 Hydroxylase Enzyme pikC_gene->P450_Hydroxylase Transcription & Translation PKS_Enzymes Polyketide Synthase Enzymes Pik_PKS_genes->PKS_Enzymes Transcription & Translation This compound This compound Production Desosamine_Synthase->this compound Hydroxylated_Macrolides Hydroxylated Macrolide Production P450_Hydroxylase->Hydroxylated_Macrolides Macrolactone_Core Macrolactone Core Production PKS_Enzymes->Macrolactone_Core

References

Technical Support Center: Enhancing Desosamine Glycosylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for desosamine glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crucial step of attaching this compound to macrolide aglycones. Here, you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, complete with data tables, detailed experimental protocols, and workflow diagrams to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and stereoselectivity of a this compound glycosylation reaction?

A1: The efficiency and stereochemical outcome of this compound glycosylation are primarily dictated by several interconnected factors:

  • Protecting Groups: The choice of protecting groups on both the this compound donor and the macrolide acceptor is paramount. They influence the reactivity of the glycosyl donor and the nucleophilicity of the acceptor hydroxyl group.[1][2][3]

  • Glycosyl Donor Activation: The method used to activate the anomeric center of the this compound donor (e.g., formation of thioglycosides, trichloroacetimidates) significantly impacts the reaction's success.[4][5][6]

  • Promoter/Catalyst: The selection of a suitable promoter or catalyst is crucial for activating the glycosyl donor effectively.

  • Reaction Conditions: Temperature, solvent, and reaction time must be carefully optimized to balance reaction rate with the prevention of side reactions and decomposition.

  • The N,N-Dimethylamino Group: The inherent basicity and steric bulk of the N,N-dimethylamino group on the this compound ring can influence the reactivity of the donor and may require specific protecting group strategies.

Q2: How do I choose the right protecting groups for my this compound donor?

A2: Selecting the appropriate protecting groups for the hydroxyl groups of your this compound donor is a critical strategic decision. The goal is to use groups that are stable under the glycosylation conditions but can be removed without affecting the newly formed glycosidic bond or the macrolide core.

  • Orthogonal Strategy: Employ an orthogonal protecting group strategy, where each protecting group can be removed under a unique set of conditions without affecting the others.[1]

  • Common Protecting Groups for Hydroxyls:

    • Benzyl (Bn): Stable under a wide range of conditions and can be removed by hydrogenolysis.

    • Silyl Ethers (e.g., TBDMS, TIPS): Offer tunable stability and are typically removed with fluoride reagents (e.g., TBAF).[7]

    • Acetyl (Ac) or Benzoyl (Bz): Can be removed under basic conditions (e.g., NaOMe/MeOH).

Q3: What are the common challenges in purifying the final glycosylated macrolide?

A3: Purification of the final product can be challenging due to the presence of unreacted starting materials, side products, and the similar polarities of these compounds.

  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of macrolide antibiotics and their derivatives.[8][9][10]

  • Structural Analogs: The presence of closely related structural analogs can complicate purification, often requiring high-resolution chromatographic methods.

  • Product Characterization: Thorough characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential to confirm the structure and purity of the final product.

Troubleshooting Guide

This guide addresses common issues encountered during this compound glycosylation reactions.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Inefficient Glycosyl Donor Activation - Confirm the successful formation and purity of your this compound glycosyl donor (e.g., thioglycoside, trichloroacetimidate). - Increase the equivalents of the promoter/catalyst. - Switch to a more potent activation system.
Low Reactivity of Glycosyl Acceptor - Ensure the hydroxyl group on the macrolide is sufficiently nucleophilic and not sterically hindered. - Consider altering the protecting groups on the macrolide to enhance the nucleophilicity of the target hydroxyl group.
Suboptimal Reaction Conditions - Vary the reaction temperature. Lower temperatures may be required to prevent decomposition of sensitive substrates or intermediates. - Screen different solvents. The polarity of the solvent can significantly impact the reaction outcome. - Increase the reaction time, monitoring for product formation and decomposition by TLC or LC-MS.
Moisture in the Reaction - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Use freshly distilled, anhydrous solvents.
Decomposition of Reactants or Product - Monitor the reaction progress closely to avoid prolonged reaction times that can lead to decomposition. - If the product is acid- or base-sensitive, ensure the workup procedure is neutral.
Problem 2: Poor Anomeric Selectivity (Formation of α and β isomers)

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Lack of Stereodirecting Group - The choice of protecting group at the C-2 position of the glycosyl donor can influence stereoselectivity. However, this compound lacks a C-2 hydroxyl, precluding the use of traditional participating groups.
Reaction Mechanism - The reaction may be proceeding through a mixture of SN1 and SN2 pathways. Conditions favoring an SN2 mechanism (e.g., less reactive donor, more nucleophilic acceptor, non-polar solvent) can improve selectivity.
Solvent Effects - Solvents can influence the stability of charged intermediates. Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to more polar (e.g., acetonitrile).
Temperature - Lowering the reaction temperature can often enhance stereoselectivity.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on general aminosugar glycosylation methodologies and should be adapted and optimized for your specific substrates and experimental setup.

Protocol 1: Synthesis of a this compound Thioglycoside Donor

This protocol outlines the preparation of a protected this compound thioglycoside, a common and versatile glycosyl donor.

Workflow Diagram:

G cluster_0 Protection of this compound cluster_1 Anomeric Activation start Commercially available this compound protect_hydroxyls Protect 2'- and 4'-OH groups (e.g., as benzyl ethers) start->protect_hydroxyls protect_amino Protect 3'-N,N-dimethylamino group (e.g., as a carbamate) protect_hydroxyls->protect_amino anomeric_acetylation Introduce an anomeric acetate protect_amino->anomeric_acetylation Proceed to activation thiolysis Reaction with a thiol (e.g., thiophenol) and a Lewis acid (e.g., BF3·OEt2) anomeric_acetylation->thiolysis purification Purification by column chromatography thiolysis->purification end end purification->end Protected this compound Thioglycoside Donor

Caption: Workflow for the synthesis of a protected this compound thioglycoside donor.

Methodology:

  • Protection of Hydroxyl Groups: Dissolve this compound in a suitable solvent (e.g., DMF) and react with a protecting group reagent (e.g., benzyl bromide) in the presence of a base (e.g., NaH) to protect the 2'- and 4'-hydroxyl groups.

  • Protection of the Amino Group: The 3'-N,N-dimethylamino group can be protected as a carbamate (e.g., using Boc-anhydride) if necessary, although it is often left unprotected.

  • Anomeric Acetylation: The anomeric hydroxyl group is acetylated using acetic anhydride and a catalyst (e.g., pyridine).

  • Thioglycoside Formation: The anomeric acetate is reacted with a thiol (e.g., thiophenol or ethanethiol) in the presence of a Lewis acid promoter (e.g., BF₃·OEt₂) in an anhydrous solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Purification: The reaction mixture is quenched, extracted, and the crude product is purified by silica gel column chromatography to yield the protected this compound thioglycoside.

Protocol 2: this compound Glycosylation of a Macrolide Aglycone

This protocol provides a general procedure for the glycosylation of a macrolide acceptor with a this compound thioglycoside donor.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Workup and Purification start Protected Macrolide Acceptor and this compound Donor dissolve Dissolve in anhydrous solvent (e.g., CH2Cl2) under inert atmosphere start->dissolve add_promoter Add promoter (e.g., NIS/TfOH) at low temperature (e.g., -40 °C) dissolve->add_promoter quench Quench reaction (e.g., with sat. Na2S2O3 and NaHCO3) add_promoter->quench Reaction monitoring by TLC/LC-MS extract Extract with organic solvent and dry quench->extract purify Purify by column chromatography or HPLC extract->purify deprotection Deprotection of hydroxyl and amino groups purify->deprotection Proceed to deprotection end end deprotection->end Final Glycosylated Macrolide

Caption: General workflow for the glycosylation of a macrolide with a this compound donor.

Methodology:

  • Reactant Preparation: A solution of the protected macrolide acceptor and the protected this compound thioglycoside donor (typically 1.2-1.5 equivalents) in anhydrous dichloromethane is prepared under an argon atmosphere in the presence of activated molecular sieves.

  • Reaction Initiation: The mixture is cooled to a low temperature (e.g., -40 °C to -78 °C), and a promoter system (e.g., N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH)) is added.

  • Reaction Monitoring: The reaction is stirred at the low temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography or reversed-phase HPLC.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for benzyl ethers) to yield the final glycosylated macrolide.

Data Presentation

Table 1: Representative Data for Optimization of this compound Glycosylation

Entry This compound Donor Promoter (equiv.) Solvent Temp (°C) Time (h) Yield (%) α:β Ratio
1Phenyl thioglycosideNIS (1.5) / TfOH (0.1)CH₂Cl₂-402451:5
2Phenyl thioglycosideNIS (1.5) / TfOH (0.1)Toluene-404301:3
3Phenyl thioglycosideDMTST (2.0)CH₂Cl₂-202551:6
4TrichloroacetimidateTMSOTf (0.2)CH₂Cl₂-78165>1:10
5TrichloroacetimidateBF₃·OEt₂ (1.5)CH₂Cl₂-781.560>1:10

This data is illustrative and intended for comparative purposes. Actual results will vary based on the specific macrolide acceptor and protecting groups used.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for troubleshooting low yield in this compound glycosylation reactions.

G start Low Glycosylation Yield check_donor Is the this compound donor stable and pure? start->check_donor check_acceptor Is the macrolide acceptor of high purity? check_donor->check_acceptor Yes problem_donor Re-synthesize and purify donor check_donor->problem_donor No check_conditions Are the reaction conditions anhydrous? check_acceptor->check_conditions Yes problem_acceptor Purify macrolide acceptor check_acceptor->problem_acceptor No check_activation Is the donor activation method appropriate? check_conditions->check_activation Yes problem_conditions Ensure anhydrous conditions check_conditions->problem_conditions No check_reactivity Is the acceptor hydroxyl sterically hindered or poorly nucleophilic? check_activation->check_reactivity optimize_promoter Optimize promoter/catalyst concentration check_activation->optimize_promoter Potentially inefficient optimize_temp_solvent Optimize temperature and solvent check_reactivity->optimize_temp_solvent No modify_acceptor_pg Modify protecting groups on the acceptor check_reactivity->modify_acceptor_pg Yes change_promoter Change promoter/catalyst system optimize_promoter->change_promoter success Improved Yield change_promoter->success optimize_temp_solvent->success modify_acceptor_pg->success

Caption: Troubleshooting workflow for low yield in this compound glycosylation.

References

Technical Support Center: Overcoming Desosamine Instability During Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of desosamine, a critical component of many macrolide antibiotics, presents significant challenges due to its inherent instability. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during purification?

A1: this compound is susceptible to degradation under several conditions. The primary causes include:

  • Acidic Conditions: The glycosidic bond linking this compound to the macrolide aglycone is labile under acidic conditions, which is often exploited for its initial release. However, prolonged exposure to strong acids can lead to further degradation of the liberated sugar.

  • Alkaline Conditions: Alkaline conditions can also lead to the degradation of this compound.[1]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[2]

  • Oxidation: The amino group of this compound can be susceptible to oxidation, leading to the formation of impurities.

Q2: How can I monitor the purity and degradation of my this compound sample during purification?

A2: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity and detecting degradation products.[3] Due to the polar nature of this compound, specialized columns such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns are often necessary to achieve good retention and peak shape.[4][5][6][7][8]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of this compound and its degradation products by their mass-to-charge ratio, providing valuable structural information.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about this compound and any impurities present, confirming the identity and purity of the final product.

Q3: What are some general strategies to improve the stability of this compound throughout the purification process?

A3: To minimize degradation, consider the following strategies:

  • Temperature Control: Perform all purification steps at reduced temperatures (e.g., 4°C) whenever possible to slow down degradation kinetics.[2]

  • pH Control: Maintain the pH of your solutions within a stable range for this compound. While acidic conditions are needed for hydrolysis, this step should be carefully controlled in terms of time and temperature. Subsequent purification steps should be carried out at a pH that minimizes degradation.

  • Use of Stabilizing Excipients: The addition of certain excipients may help stabilize this compound. Sugars (like sucrose or trehalose), polyols (like mannitol or sorbitol), and amino acids have been shown to stabilize various biomolecules, often by creating a protective hydration shell or forming a glassy matrix during lyophilization.[10][11][12] Cyclodextrins can also encapsulate and protect small molecules from degradation.[1][4][9][13][14]

  • Lyophilization: For long-term storage, lyophilizing the purified this compound can significantly enhance its stability by removing water, which is often involved in degradation pathways.[11][12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of this compound after hydrolysis of the macrolide. Incomplete hydrolysis.Optimize hydrolysis conditions: increase reaction time, temperature, or acid concentration cautiously. Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.
Degradation of this compound during hydrolysis.Use the mildest effective acidic conditions. Keep the reaction time as short as possible and perform the reaction at a lower temperature.
Significant peak tailing for this compound in reverse-phase HPLC. Secondary interactions between the basic amino group of this compound and residual silanol groups on the silica-based column packing.[3][15]Operate the mobile phase at a lower pH (around 2-3) to ensure the full protonation of silanol groups.[3] Use a highly end-capped column or a column with a novel bonding chemistry designed to shield silanol groups.[3] Consider using an alternative chromatographic mode like HILIC or mixed-mode chromatography.[4][5][6][7][8]
Presence of multiple unexpected peaks in the chromatogram. Degradation of this compound.Review all purification steps for potential stressors (high temperature, extreme pH, extended processing times). Collect fractions of the unexpected peaks and analyze by MS to identify potential degradation products. Implement stabilizing strategies as mentioned in the FAQs.
Contamination from reagents or equipment.Ensure high purity of all solvents and reagents. Thoroughly clean all glassware and chromatography equipment.
Loss of product during solvent evaporation/concentration. Co-evaporation of the relatively volatile this compound.Use a gentle evaporation method such as a rotary evaporator under reduced pressure and at a low temperature. Consider lyophilization as an alternative to evaporation.
Difficulty in removing buffer salts from the final product. Strong interaction of the amino sugar with the buffer ions.Use volatile buffers (e.g., ammonium formate or ammonium acetate) that can be removed by lyophilization. Consider using a desalting column or dialysis if non-volatile salts were used.

Data Presentation: pH-Dependent Stability of Azithromycin

pHMajor Degradation ProductStability ImplicationReference
6.0Desosaminylazithromycin (loss of cladinose)Indicates lability of the glycosidic bond of the other sugar (cladinose) at slightly acidic pH.[16]
6.0 - 7.2Opening of the macrocyclic lactone ringSuggests that at near-neutral pH, the lactone ring becomes a primary site of instability.[16]

This table is illustrative and pertains to azithromycin, not isolated this compound. It highlights the importance of pH control in maintaining the integrity of molecules containing this compound.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Erythromycin for this compound Release (General Procedure)

This protocol outlines a general procedure for the release of this compound from erythromycin. Optimization will be required depending on the specific macrolide and scale of the reaction.

Materials:

  • Erythromycin

  • Hydrochloric acid (e.g., 2M HCl) or Sulfuric acid

  • Methanol or other suitable organic solvent

  • Sodium hydroxide (for neutralization)

  • Rotary evaporator

  • pH meter

Procedure:

  • Dissolve erythromycin in a suitable solvent such as methanol.

  • Add the acid solution to the erythromycin solution. The final acid concentration and reaction temperature should be optimized (e.g., starting with 1M HCl at 50°C).[17]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution with a base (e.g., sodium hydroxide) to a pH of approximately 7.

  • Remove the organic solvent using a rotary evaporator at low temperature.

  • The resulting aqueous solution contains this compound, the aglycone, and other byproducts, and is ready for purification.

Protocol 2: Purification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC)

This is a general protocol for the purification of a highly polar compound like this compound. The specific gradient and mobile phase composition will need to be optimized.

Materials:

  • HILIC chromatography column (e.g., with an amide or zwitterionic stationary phase)[6][7]

  • HPLC system

  • Acetonitrile (ACN)

  • Water (high purity)

  • Volatile buffer (e.g., ammonium formate or ammonium acetate)

  • Crude this compound solution from hydrolysis

Procedure:

  • Equilibrate the HILIC column with a high percentage of organic solvent (e.g., 95% ACN, 5% water with 10mM ammonium formate).

  • Dissolve the crude this compound sample in the initial mobile phase conditions. If the sample is in an aqueous solution, it may need to be lyophilized and reconstituted in a minimal volume of a solvent compatible with the initial HILIC conditions.

  • Inject the sample onto the column.

  • Run a gradient of increasing aqueous phase (e.g., from 5% to 50% water over 30 minutes) to elute the polar compounds.[2]

  • Monitor the elution profile using a suitable detector (e.g., UV, ELSD, or MS).

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent, for example, by lyophilization.

Visualizations

Desosamine_Purification_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_purification Step 2: Purification cluster_final_product Step 3: Final Product Erythromycin Erythromycin Acid Acidic Conditions Erythromycin->Acid Crude_Hydrolysate Crude Hydrolysate (this compound, Aglycone, etc.) Acid->Crude_Hydrolysate HILIC HILIC Chromatography Crude_Hydrolysate->HILIC Pure_this compound Purified This compound HILIC->Pure_this compound Lyophilization Lyophilization Pure_this compound->Lyophilization Stable_Product Stable this compound Powder Lyophilization->Stable_Product

Caption: Workflow for this compound Purification.

Troubleshooting_Logic Start Low Purity or Yield Check_Hydrolysis Review Hydrolysis Step Start->Check_Hydrolysis Check_Purification Review Purification Step Start->Check_Purification Optimize_Hydrolysis Optimize Time, Temp, Acid Conc. Check_Hydrolysis->Optimize_Hydrolysis Incomplete? Degradation_During_Hydrolysis Use Milder Conditions Check_Hydrolysis->Degradation_During_Hydrolysis Degradation? Peak_Tailing Peak Tailing in HPLC? Check_Purification->Peak_Tailing Degradation_During_Purification Degradation Products Observed? Check_Purification->Degradation_During_Purification End Improved Purity/Yield Optimize_Hydrolysis->End Degradation_During_Hydrolysis->End Change_Column Use HILIC/Mixed-Mode Column Peak_Tailing->Change_Column Yes Adjust_Mobile_Phase Lower pH, Use Additives Peak_Tailing->Adjust_Mobile_Phase Yes Change_Column->End Adjust_Mobile_Phase->End Implement_Stabilization Lower Temp, Control pH, Add Stabilizers Degradation_During_Purification->Implement_Stabilization Yes Implement_Stabilization->End

Caption: Troubleshooting Decision Tree for this compound Purification.

References

Technical Support Center: Strategies for Increasing Desosamine Precursor Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at increasing the production of desosamine precursors.

Section 1: Frequently Asked Questions - Understanding the Fundamentals

This section covers basic concepts essential for troubleshooting and strategy development.

Q1: What is this compound and why are its precursors critical for drug development?

A1: this compound is a 3-(dimethylamino)-3,4,6-trideoxyhexose, an unusual deoxysugar found in numerous macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin.[1] The presence and structure of this sugar are indispensable for the biological activity of these antibiotics.[1][2] Without it, the efficacy of these important drugs is dramatically reduced or completely lost.[1][2] Therefore, producing a reliable and high-titer supply of its activated precursor, thymidine diphosphate (TDP)-D-desosamine, is a critical step in the synthesis of new antibiotic derivatives and the overall efficiency of macrolide production.[1]

Q2: What is the established biosynthetic pathway for TDP-D-desosamine?

A2: The biosynthesis of TDP-D-desosamine is a multi-enzyme process that begins with TDP-D-glucose. In Streptomyces venezuelae, the producer of macrolides like methymycin and pikromycin, the pathway involves a series of enzymatic modifications.[1][3] The process starts with the conversion of α-D-glucose-1-phosphate to TDP-D-glucose, catalyzed by DesIII.[1] This is followed by the action of DesIV, a dehydratase that removes the 6'-hydroxyl group and oxidizes the 4'-hydroxyl to a keto-functionality.[1] The subsequent steps involving aminotransferases, deoxygenases, and methyltransferases convert this intermediate into the final TDP-D-desosamine. The entire pathway is encoded by the des gene cluster (desI-desVIII).[3]

Desosamine_Biosynthesis cluster_start Primary Metabolism cluster_pathway TDP-D-Desosamine Pathway G1P α-D-Glucose-1-Phosphate TDP_Glc TDP-D-Glucose G1P->TDP_Glc DesIII TDP_Keto TDP-4-keto-6-deoxy-D-glucose TDP_Glc->TDP_Keto DesIV TDP_Amino TDP-4-amino-4,6-dideoxy-D-glucose TDP_Keto->TDP_Amino DesI (PLP-dependent) TDP_Intermediate TDP-3-keto-4-amino-4,6-dideoxy-D-glucose TDP_Amino->TDP_Intermediate DesII (Radical SAM) TDP_Reduced TDP-3-hydroxy-4-amino-4,6-dideoxy-D-glucose TDP_Intermediate->TDP_Reduced DesV (Reductase) TDP_Methyl TDP-4-amino-3-N-methyl... TDP_Reduced->TDP_Methyl DesVI (N-methyltransferase) TDP_this compound TDP-D-desosamine TDP_Methyl->TDP_this compound DesVI (N,N-dimethylation) Optimization_Workflow cluster_genetics Genetic Modification cluster_fermentation Fermentation & Analysis A Select Host Strain (e.g., S. venezuelae) B Identify Rate-Limiting Step (e.g., DesI activity) A->B C Construct Overexpression Vector (Strong Promoter + Target Gene) B->C D Transform Host Strain C->D E Initial Fermentation Run (Baseline Conditions) D->E F Analyze Precursor Titer (LC-MS/MS) E->F G Yield Increased? F->G H Optimize Fermentation (DoE: pH, Temp, Media) G->H No J High-Titer Production G->J Yes I Implement Precursor Feeding H->I I->E

References

dealing with byproduct formation in desosamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for desosamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during the chemical synthesis of this compound and related aminosugars.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in this compound synthesis?

A1: During the multi-step chemical synthesis of this compound, the primary byproducts typically arise from a lack of chemo- or stereoselectivity. The most common classes of byproducts include:

  • Diastereomers/Epimers: Unwanted stereoisomers formed during reactions that create or modify chiral centers. Controlling the stereochemical outcome is a significant challenge in aminosugar synthesis.[1][2]

  • Over-alkylation Products: In reductive amination steps used to introduce the amino group, the newly formed secondary amine can react further with the aldehyde to produce an undesired tertiary amine.[3][4]

  • Carbonyl Reduction Products: The starting aldehyde or ketone can be directly reduced to an alcohol by the hydride reagent, competing with the desired imine reduction.[3]

  • Anomers: During glycosylation reactions, formation of both α- and β-anomers can occur if selectivity is not controlled.[1]

  • Elimination and Hydrolysis Products: Glycosyl donors, key intermediates in sugar synthesis, can undergo side reactions such as elimination to form glycals or hydrolysis if reaction conditions are not strictly controlled.

Q2: How do protecting groups influence byproduct formation?

A2: Protecting groups are critical for minimizing byproducts by masking reactive hydroxyl and amino groups.[5] However, the choice of protecting group can also directly influence the stereochemical outcome of a reaction. For instance, in the synthesis of 3-amino-3-deoxymannopyranosides, a structure related to this compound, the nitrogen protecting group plays a crucial role in determining the anomeric selectivity. A benzylidene imine (Schiff's base) strongly favors the desired β-selectivity, whereas N-phthalimido or N-acetamido groups lead to the undesired α-anomer as the major product.[1][2] Using a 2-O-participating group, such as an acetyl or benzoyl group, is a common strategy to ensure 1,2-trans selectivity in glycosylation reactions, thereby preventing the formation of the 1,2-cis diastereomer.

Q3: What is the single most important factor in minimizing byproducts during reductive amination?

A3: The choice of reducing agent is arguably the most critical factor. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly preferred for one-pot reductive aminations because it is sterically hindered and less reactive, allowing it to preferentially reduce the protonated imine intermediate over the starting aldehyde or ketone.[3] This selectivity minimizes the formation of alcohol byproducts. In contrast, stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both the imine and the carbonyl starting material, often leading to significant alcohol byproduct formation unless a two-step procedure is used.[3][6]

Troubleshooting Guide

Problem 1: Low yield due to reduction of my starting aldehyde to an alcohol during reductive amination.
  • Cause: The reducing agent is not selective enough and is reacting with the carbonyl group of the aldehyde in addition to the desired imine intermediate. This is common when using powerful reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction.[3]

  • Solution 1: Change the Reducing Agent. Switch to a more selective, sterically hindered reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations as it shows high selectivity for the iminium ion over the carbonyl compound.[3][6]

  • Solution 2: Implement a Two-Step Procedure. If you must use NaBH₄, modify the protocol. First, allow the aldehyde and amine to react completely to form the imine (this can be monitored by TLC or LC-MS and is often facilitated by a dehydrating agent like molecular sieves). Only after the starting aldehyde is consumed should you add the NaBH₄ to reduce the imine.[3][4]

Problem 2: Significant formation of a tertiary amine byproduct (over-alkylation).
  • Cause: The desired secondary amine product is still nucleophilic and reacts with a second molecule of the aldehyde starting material, leading to an over-alkylation product.[3]

  • Solution 1: Adjust Stoichiometry. Use an excess of the primary amine relative to the aldehyde. This increases the statistical probability that the aldehyde will react with the primary amine instead of the secondary amine product.[3]

  • Solution 2: Control Reaction Conditions. Running the reaction under neutral or non-acidic conditions can often suppress the formation of the tertiary amine.[3] Additionally, ensure the aldehyde is added slowly to the reaction mixture containing the amine to maintain a low concentration of the aldehyde throughout the reaction.

Problem 3: The final product is a mixture of diastereomers with a poor ratio.
  • Cause: One or more stereocenter-forming reactions in your synthesis pathway have low diastereoselectivity. This is a common and complex problem in carbohydrate chemistry. The stereochemical outcome can be influenced by reagents, protecting groups, solvents, and temperature.

  • Solution 1: Evaluate Protecting Group Strategy. As noted in the FAQs, protecting groups can have a profound directing effect on stereochemistry. For reactions involving the C-3 amine, for example, using a benzylidene imine may offer superior stereocontrol compared to an azide or phthalimide group.[1][2] Investigate literature on analogous systems to select a protecting group known to favor the desired stereoisomer.

  • Solution 2: Optimize Reaction Conditions. Temperature can have a significant impact on selectivity; running reactions at lower temperatures (e.g., -78 °C) often improves the diastereomeric ratio, albeit at the cost of slower reaction rates. Solvent choice can also influence the transition state geometry, affecting stereoselectivity.

  • Solution 3: Purification. If selectivity cannot be sufficiently improved, the final recourse is the separation of the diastereomers. This is often achievable using column chromatography on silica gel, as diastereomers have different physical properties.[7] In some cases, crystallization can be used to isolate a single, pure diastereomer.[8]

Data Presentation

Table 1: Influence of Reducing Agent on Reductive Amination Outcomes (Illustrative data based on common observations in reductive amination chemistry)

Reducing AgentProcedureTypical Yield (Desired Amine)Alcohol ByproductOver-alkylation ByproductKey Considerations
Sodium Borohydride (NaBH₄)One-Pot40-60%30-50%5-10%Prone to reducing the starting carbonyl.[3] Not recommended for one-pot reactions.
Sodium Borohydride (NaBH₄)Two-Step80-95%<5%5-10%Effective if imine is pre-formed.[4] Requires monitoring of imine formation.
Sodium Cyanoborohydride (NaBH₃CN)One-Pot85-95%<5%<5%Highly selective but generates toxic cyanide waste, requiring careful quenching.[3][5]
Sodium Triacetoxyborohydride (STAB) One-Pot 90-98% <2% <5% Recommended reagent. Highly selective, mild, and efficient for one-pot reactions.[3][6]

Table 2: Influence of Nitrogen Protecting Group on Glycosylation Stereoselectivity (Data derived from studies on 3-amino-3-deoxymannopyranosyl donors, a system with stereochemistry relevant to this compound)[1][2]

Nitrogen Protecting Group at C-3Reaction Outcome (α:β ratio)Predominant Product
N-PhthalimidoHighly α-selectiveα-anomer (byproduct)
N-AcetamidoHighly α-selectiveα-anomer (byproduct)
Azido (-N₃)Intermediate selectivityMixture
Benzylidene Imine (-N=CHPh) Highly β-selective β-anomer (desired)

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for the reductive amination of an aldehyde with a primary amine to form a secondary amine, minimizing alcohol and over-alkylation byproducts.

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) and the primary amine (1.2 equiv) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), ~0.1 M), add acetic acid (1.5 equiv).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the stirring solution in portions over 5 minutes. Be aware that initial gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine.

Protocol 2: Purification of Diastereomers by Column Chromatography

This protocol provides a general guideline for separating a mixture of diastereomers using silica gel chromatography.

  • Sample Preparation: Dissolve the crude product mixture (containing diastereomers) in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (eluent). The choice of eluent is critical and must be determined empirically using TLC to achieve good separation (a ΔRf of >0.2 is ideal). A common starting point for polar compounds like this compound derivatives is a hexane/ethyl acetate or DCM/methanol gradient.

  • Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure, separated diastereomers.

  • Isolation: Combine the pure fractions of each diastereomer separately and remove the solvent under reduced pressure to yield the purified products. The diastereomeric excess (de) of the purified material can be confirmed by ¹H NMR spectroscopy by integrating unique, well-resolved signals for each diastereomer.[9]

Visualizations

Byproduct_Troubleshooting_Workflow cluster_problem Problem Identification cluster_pathways Troubleshooting Pathways cluster_solutions Solutions Start Poor Yield or Impure Product Analysis Characterize Byproducts (LC-MS, NMR) Start->Analysis OverAlkylation Over-alkylation (Tertiary Amine)? Analysis->OverAlkylation Check Mass Spec CarbonylReduction Carbonyl Reduction (Alcohol)? Analysis->CarbonylReduction Check NMR/Mass Spec Diastereomers Diastereomers (Poor d.e.)? Analysis->Diastereomers Check NMR OverAlkylation->CarbonylReduction No Sol_Stoichiometry Adjust Stoichiometry (Excess Amine) OverAlkylation->Sol_Stoichiometry Yes CarbonylReduction->Diastereomers No Sol_Reagent Change Reducing Agent (e.g., use STAB) CarbonylReduction->Sol_Reagent Yes Sol_ProtectingGroup Optimize Protecting Group Strategy Diastereomers->Sol_ProtectingGroup Yes Sol_Conditions Optimize Conditions (Temp, Solvent) Diastereomers->Sol_Conditions Sol_Purify Purify by Chromatography Diastereomers->Sol_Purify If optimization fails

Caption: A logical workflow for identifying and troubleshooting common byproducts.

Reductive_Amination_Byproducts Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine Byproduct_Alcohol Alcohol Byproduct Aldehyde->Byproduct_Alcohol Direct Reduction (Side Reaction) Amine Primary Amine (R'-NH₂) Amine->Imine DesiredProduct Desired Secondary Amine (Product) Imine->DesiredProduct Reduction (Desired Pathway) Byproduct_Tertiary Over-alkylation Byproduct DesiredProduct->Byproduct_Tertiary + Aldehyde (Side Reaction)

Caption: Key reaction pathways in reductive amination leading to desired product and common byproducts.

References

Technical Support Center: Optimization of Culture Conditions for Desosamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for the production of desosamine, a crucial sugar component of many macrolide antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for a culture medium for Streptomyces venezuelae for this compound production?

A1: A good starting point is a complex medium that supports robust growth. Commonly used media for Streptomyces species, such as GYM Streptomyces Medium or Tryptic Soy Broth, can be used for initial culture expansion. For production, a switch to a more defined medium is often beneficial to have better control over nutrient availability.

Q2: Which factors are most critical for optimizing this compound yield?

A2: Key factors influencing the production of this compound-containing macrolides include the choice and concentration of carbon and nitrogen sources, phosphate levels, and the presence of trace metals. Physical parameters such as pH, temperature, and aeration are also crucial.[1][2]

Q3: What is the biosynthetic precursor for this compound?

A3: The biosynthesis of this compound begins with TDP-glucose, which is derived from glucose-1-phosphate.[3][4] Therefore, ensuring an adequate supply of glucose in the medium is fundamental.

Q4: At what stage of growth is this compound typically produced?

A4: As a secondary metabolite, this compound, as part of a larger antibiotic molecule, is typically produced during the late exponential or stationary phase of growth.[1] This is often triggered by the limitation of a key nutrient, such as phosphate or nitrogen.

Troubleshooting Guide

Low or No this compound Production

Problem: I am not observing any or very low levels of this compound-containing macrolides in my fermentation broth.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Medium Composition Optimize the concentrations of key nutrients. A statistically designed experiment (e.g., Plackett-Burman design) can efficiently screen for significant factors.[5][6] Refer to the tables below for recommended starting ranges.Identification of key media components and their optimal concentrations for enhanced production.
Inappropriate Growth Phase for Induction Monitor the growth curve of your Streptomyces culture. Ensure that the culture has entered the stationary phase before harvesting or expecting significant product formation.Production should increase as the culture transitions from rapid growth to a slower, secondary metabolic phase.
Incorrect pH of the Medium The optimal pH for secondary metabolite production can be strain-specific. Test a range of initial pH values for your production medium, typically between 6.0 and 8.0.[3]Improved yield by maintaining a pH that is favorable for the biosynthetic enzymes.
Poor Aeration Streptomyces are aerobic bacteria and require sufficient oxygen for growth and secondary metabolism. Ensure adequate shaking speed in flask cultures or appropriate aeration and agitation rates in a bioreactor.Enhanced biomass and product formation due to improved oxygen transfer.
Genetic Instability of the Strain If you are using a genetically engineered strain, ensure the stability of the introduced genetic elements. Re-streak the culture from a glycerol stock and verify the presence of your genetic modifications.Consistent production levels across different batches.
Variability in Production Between Batches

Problem: I am seeing significant variation in this compound yield from one fermentation batch to another.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Inoculum Standardize your inoculum preparation. Use a consistent volume of a seed culture at a specific growth phase (e.g., mid-log phase) to inoculate your production cultures.More reproducible fermentation outcomes.
Fluctuations in Culture Conditions Tightly control physical parameters such as temperature, pH, and agitation/aeration. Use a well-calibrated incubator or bioreactor.Reduced batch-to-batch variability.
Media Component Degradation Prepare fresh media for each experiment, especially for components that may be heat-labile or degrade over time.Consistent nutrient availability for each fermentation.

Quantitative Data for Medium Optimization

The following tables provide a summary of reported media components and their optimized concentrations for the production of this compound-containing macrolides in Streptomyces.

Table 1: Carbon, Phosphate, and Mineral Salt Concentrations for Pikromycin Production in S. venezuelae

ComponentOptimized Concentration (g/L)Reference
Sucrose139[5][6]
K₂HPO₄5.29[5][6]
CaCO₃0.081[5][6]

Table 2: General Composition of a Production Medium for Streptomyces sp.

ComponentConcentration Range (g/L)Notes
Carbon Source
Glucose10 - 40A commonly used primary carbon source.
Soluble Starch10 - 30Can lead to a more sustained release of glucose.
Nitrogen Source
Yeast Extract1 - 5Provides a rich source of nitrogen, vitamins, and growth factors.
Peptone1 - 5A complex nitrogen source that can enhance growth.
(NH₄)₂SO₄1 - 3A readily available inorganic nitrogen source.
Phosphate Source
K₂HPO₄0.5 - 2.0Phosphate limitation often triggers secondary metabolism.
KH₂PO₄0.5 - 1.0Can be used in combination with K₂HPO₄ to buffer the medium.
Trace Elements
MgSO₄·7H₂O0.5 - 1.0Important cofactor for many enzymes.
FeSO₄·7H₂O0.01 - 0.05Essential for cellular respiration and some enzymatic reactions.
ZnSO₄·7H₂O0.01 - 0.05Cofactor for various enzymes.

Experimental Protocols

Protocol 1: Submerged Fermentation of Streptomyces venezuelae
  • Seed Culture Preparation:

    • Inoculate a single colony of S. venezuelae into a 250 mL flask containing 50 mL of Tryptic Soy Broth (TSB) or GYM Streptomyces Medium.

    • Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours, until the culture is visibly turbid.

  • Production Culture Inoculation:

    • Transfer 5 mL of the seed culture into a 250 mL baffled flask containing 50 mL of the optimized production medium.

    • Incubate at 28-30°C with shaking at 200-250 rpm for 5-7 days.[7]

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (by measuring dry cell weight) and product formation (by HPLC).

Protocol 2: Extraction and Quantification of this compound-Containing Macrolides by HPLC
  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the mycelia.

    • Transfer the supernatant to a new tube.

    • Extract the supernatant with an equal volume of ethyl acetate by vortexing for 1 minute.

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper ethyl acetate layer and evaporate it to dryness under a stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume (e.g., 500 µL) of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis (adapted from erythromycin analysis): [8][9]

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), with the pH adjusted to 7.0.[8][9]

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column Temperature: 30 - 70°C (optimization may be required).

    • Detection Wavelength: 215 nm.

    • Injection Volume: 20 - 50 µL.

    • Quantification: Prepare a standard curve using a known concentration of the target macrolide (e.g., erythromycin) to quantify the concentration in the samples.

Visualizations

Desosamine_Biosynthesis_Pathway TDP_Glucose TDP-Glucose Keto_Deoxy_Glucose TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->Keto_Deoxy_Glucose desIV Amino_Deoxy_Glucose TDP-4-amino-3,4,6-trideoxy-D-glucose Keto_Deoxy_Glucose->Amino_Deoxy_Glucose desI, desII Dimethylamino_Deoxy_Glucose TDP-3-dimethylamino-3,4,6-trideoxy-D-glucose Amino_Deoxy_Glucose->Dimethylamino_Deoxy_Glucose desV, desVI This compound TDP-D-desosamine Dimethylamino_Deoxy_Glucose->this compound desIII

Caption: Biosynthetic pathway of TDP-D-desosamine from TDP-glucose.

Optimization_Workflow Start Start with a Base Medium Screening Screen Key Factors (Plackett-Burman Design) Start->Screening Identify Identify Significant Factors (e.g., Carbon, Nitrogen, Phosphate) Screening->Identify Optimization Optimize Concentrations (Response Surface Methodology) Identify->Optimization Validation Validate Optimal Conditions in Fermenter Optimization->Validation End Optimized Production Validation->End Troubleshooting_Logic Start Low/No Production Check_Medium Is the medium composition optimal? Start->Check_Medium Check_Growth Is the culture in the correct growth phase? Start->Check_Growth Check_Conditions Are physical conditions (pH, Temp, Aeration) optimal? Start->Check_Conditions Check_Strain Is the strain genetically stable? Start->Check_Strain Solution_Medium Optimize C, N, P sources. Check_Medium->Solution_Medium No Solution_Growth Harvest at stationary phase. Check_Growth->Solution_Growth No Solution_Conditions Calibrate and control equipment. Check_Conditions->Solution_Conditions No Solution_Strain Re-streak from stock and verify. Check_Strain->Solution_Strain No

References

Technical Support Center: Purification of Polar Amino Sugars (Desosamine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar amino sugars, with a special focus on desosamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these highly polar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of polar amino sugars like this compound so challenging?

The primary challenge in purifying polar amino sugars such as this compound lies in their high polarity.[1] This characteristic leads to several issues in traditional chromatography techniques:

  • Poor Retention in Reversed-Phase Chromatography: Standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns, typically packed with nonpolar stationary phases (e.g., C18), struggle to retain highly polar analytes.[2] The polar amino sugars have a stronger affinity for the polar mobile phase, resulting in little to no interaction with the stationary phase and, consequently, poor separation.

  • Peak Tailing: The presence of amino groups in these sugars can lead to interactions with residual silanol groups on silica-based stationary phases, causing significant peak tailing and reduced resolution.[1]

  • Co-elution with other Polar Impurities: Crude extracts often contain a complex mixture of other polar compounds, making it difficult to achieve baseline separation of the target amino sugar.

Q2: What is this compound and where is it commonly found?

This compound is a 3-(dimethylamino)-3,4,6-trideoxyhexose, an amino sugar that is a crucial component of many macrolide antibiotics.[3] It is glycosidically linked to the macrolactone ring of antibiotics such as erythromycin, azithromycin, and clarithromycin.[3] The presence and integrity of the this compound moiety are often essential for the antibacterial activity of these drugs.[4]

Q3: How is this compound typically isolated from its parent macrolide antibiotic?

This compound is typically isolated by the acid hydrolysis of the parent macrolide antibiotic.[2] This process cleaves the glycosidic bond between the this compound sugar and the macrolactone ring. The reaction is often carried out using strong acids like hydrochloric acid or sulfuric acid, followed by heating.[2] After hydrolysis, the reaction mixture contains the free this compound, the aglycone (the macrolactone ring), and potentially other degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and other polar amino sugars.

Problem 1: Poor or No Retention on RP-HPLC Column

Possible Causes:

  • The analyte is too polar for the stationary phase.

  • The mobile phase is too strong (too high organic content).

Solutions:

SolutionDetailed Explanation
Switch to a More Polar Stationary Phase Consider using a column with a more polar stationary phase, such as a polar-embedded or polar-endcapped C18 column. These columns are designed to provide better retention for polar analytes.
Employ Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent alternative for separating highly polar compounds. It utilizes a polar stationary phase (e.g., silica, diol, or amino-based) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). This creates a water-enriched layer on the stationary phase, allowing for partitioning of polar analytes and leading to their retention.
Utilize Mixed-Mode Chromatography Mixed-mode columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[1] This allows for simultaneous separation based on both hydrophobicity and charge, which can significantly improve the retention and resolution of polar, ionizable compounds like this compound.
Introduce an Ion-Pairing Reagent For ionizable amino sugars, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can enhance retention on a reversed-phase column. The ion-pairing reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and interaction with the stationary phase.
Optimize Mobile Phase Composition Decrease the organic solvent concentration in the mobile phase to increase its polarity. For RP-HPLC, a highly aqueous mobile phase (e.g., >95% water) may be necessary. Ensure the column is stable under these conditions.
Problem 2: Broad or Tailing Peaks

Possible Causes:

  • Secondary interactions with the stationary phase.

  • Column overloading.

  • Inappropriate mobile phase pH.

  • Sample solvent mismatch.

Solutions:

SolutionDetailed Explanation
Adjust Mobile Phase pH For amino sugars, the mobile phase pH can significantly impact peak shape. The amino group can be protonated at acidic pH. Adjusting the pH to suppress the ionization of residual silanol groups on the stationary phase (typically by working at a lower pH) or to ensure the analyte is in a single ionic form can improve peak symmetry.
Use a High-Purity, End-Capped Column Modern, high-purity silica columns with thorough end-capping minimize the number of accessible silanol groups, reducing the potential for secondary interactions.
Reduce Sample Load Inject a smaller amount of the sample to see if the peak shape improves. Overloading the column is a common cause of peak distortion.
Match Sample Solvent to Mobile Phase Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.
Add a Competing Base In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites on the stationary phase and reduce peak tailing of basic analytes.
Problem 3: Low Recovery of this compound After Purification

Possible Causes:

  • Incomplete hydrolysis of the macrolide.

  • Degradation of the amino sugar during hydrolysis or workup.

  • Irreversible adsorption to the stationary phase.

  • Loss during solvent extraction or evaporation steps.

Solutions:

SolutionDetailed Explanation
Optimize Hydrolysis Conditions Systematically vary the acid concentration, temperature, and reaction time for the hydrolysis step to maximize the cleavage of the glycosidic bond while minimizing degradation of the liberated this compound. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.
Careful Neutralization and Workup After acid hydrolysis, carefully neutralize the reaction mixture. Rapid or localized pH changes can lead to degradation. Use a gentle extraction procedure to separate the polar amino sugar from the less polar aglycone.
Test Different Stationary Phases If irreversible adsorption is suspected, try a different type of stationary phase. For example, if using a silica-based column, consider a polymer-based column which may have different adsorption characteristics.
Use Appropriate Evaporation Techniques When concentrating fractions, use a rotary evaporator at a low temperature or a lyophilizer to avoid thermal degradation of the purified amino sugar.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound from erythromycin under different chromatographic conditions. This data is for illustrative purposes to guide method development.

Chromatographic MethodStationary PhaseMobile PhasePurity (%)Yield (%)
Reversed-Phase HPLC C18 (5 µm)95:5 Water:Acetonitrile with 0.1% TFA8560
HILIC Silica (3 µm)90:10 Acetonitrile:Water with 10 mM Ammonium Formate9580
Mixed-Mode Chromatography Reversed-Phase/Cation-ExchangeGradient of Acetonitrile in Water with Ammonium Acetate Buffer>9885

Experimental Protocols

Protocol 1: Acid Hydrolysis of Erythromycin to Liberate this compound

This protocol describes a general procedure for the acid hydrolysis of erythromycin.

Materials:

  • Erythromycin

  • 6 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Ethyl Acetate (or other suitable organic solvent for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known amount of erythromycin in deionized water in a round-bottom flask.

  • Acidification: Slowly add 6 M HCl to the solution with stirring until the desired acid concentration is reached (e.g., 1-3 M).

  • Hydrolysis: Attach a reflux condenser and heat the mixture in a heating mantle at a controlled temperature (e.g., 50-80°C) for a specified time (e.g., 1-4 hours).[2] Monitor the reaction progress by TLC or HPLC.

  • Cooling: After the reaction is complete, cool the flask to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of NaOH solution with constant stirring and monitoring of the pH until it reaches approximately 7.

  • Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate to remove the aglycone (erythronolide A) and other nonpolar impurities. The polar this compound will remain in the aqueous layer.

  • Concentration: Collect the aqueous layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Purification of this compound using Preparative HILIC

This protocol outlines a general procedure for the purification of this compound from the crude extract using preparative HILIC.

Materials:

  • Crude this compound extract

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate (or other suitable buffer salt)

  • Preparative HILIC column (e.g., silica-based)

  • Preparative HPLC system with a fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase (e.g., 90:10 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative HILIC column with the initial mobile phase until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column. Run a gradient elution, for example, starting with a high percentage of acetonitrile and gradually increasing the percentage of the aqueous buffer.

  • Fraction Collection: Collect fractions as the peaks elute from the column. The elution of this compound can be monitored using a suitable detector (e.g., evaporative light scattering detector - ELSD, or refractive index detector - RID, as amino sugars have poor UV absorbance).

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC method.

  • Pooling and Concentration: Pool the pure fractions containing this compound and remove the solvent using a lyophilizer or a rotary evaporator at low temperature to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_workup Step 2: Workup cluster_purification Step 3: Purification Erythromycin Erythromycin Solution Acid Add Strong Acid (e.g., HCl) Erythromycin->Acid Heat Heat (e.g., 50-80°C) Acid->Heat Neutralize Neutralize with Base (e.g., NaOH) Heat->Neutralize Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Neutralize->Extract AqueousLayer Collect Aqueous Layer (Contains this compound) Extract->AqueousLayer OrganicLayer Discard Organic Layer (Contains Aglycone) Extract->OrganicLayer Concentrate Concentrate Aqueous Layer AqueousLayer->Concentrate PrepHPLC Preparative HPLC (e.g., HILIC) Concentrate->PrepHPLC Fractionation Fraction Collection PrepHPLC->Fractionation PurityCheck Purity Analysis (Analytical HPLC) Fractionation->PurityCheck Pooling Pool Pure Fractions PurityCheck->Pooling Lyophilize Lyophilization Pooling->Lyophilize Purethis compound Pure this compound Lyophilize->Purethis compound

Caption: Workflow for the isolation and purification of this compound from erythromycin.

Troubleshooting_Flowchart Start Start: Poor Peak Shape (Broadening/Tailing) CheckLoad Is the column overloaded? Start->CheckLoad ReduceLoad Reduce sample injection volume CheckLoad->ReduceLoad Yes CheckSolvent Is the sample solvent stronger than the mobile phase? CheckLoad->CheckSolvent No End Improved Peak Shape ReduceLoad->End ChangeSolvent Dissolve sample in initial mobile phase CheckSolvent->ChangeSolvent Yes CheckpH Is the mobile phase pH optimal? CheckSolvent->CheckpH No ChangeSolvent->End AdjustpH Adjust pH to ensure single ionic form of analyte CheckpH->AdjustpH No ConsiderColumn Consider secondary interactions with stationary phase CheckpH->ConsiderColumn Yes AdjustpH->End UseEndcapped Use a high-purity, end-capped column ConsiderColumn->UseEndcapped AddModifier Add a mobile phase modifier (e.g., competing base) ConsiderColumn->AddModifier UseEndcapped->End AddModifier->End

Caption: Troubleshooting flowchart for poor peak shape in polar amino sugar purification.

References

Technical Support Center: Enhancing Glycosyltransferase Activity for Desosamine Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the activity of glycosyltransferases for desosamine conjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound glycosyltransferases.

Issue 1: Low or No Glycosylation Activity Detected

Possible Causes and Solutions:

  • Sub-optimal Reaction Conditions: The pH, temperature, and buffer components of your reaction are critical.

    • Troubleshooting Step: Systematically optimize reaction conditions. Start with a baseline and vary one parameter at a time. For example, test a pH range from 6.0 to 9.0 and temperatures from 25°C to 37°C.[1][2][3][4]

  • Enzyme Instability or Inactivity: The glycosyltransferase may have been improperly folded, purified, or stored.

    • Troubleshooting Step: Verify the integrity of your enzyme using SDS-PAGE and consider a functional assay with a known positive control substrate. Ensure proper storage conditions (typically -80°C in a suitable buffer with glycerol).

  • Missing Auxiliary Proteins: Some glycosyltransferases, like DesVII, require a partner protein (e.g., DesVIII) for full activity.[5][6]

    • Troubleshooting Step: Co-express or add the purified auxiliary protein to the reaction mixture. The presence of the partner protein can be essential for proper folding and catalytic function.[5]

  • Incorrect Substrate Presentation: The acceptor molecule may not be soluble or accessible to the enzyme.

    • Troubleshooting Step: Ensure the solubility of the aglycone acceptor. The use of a co-solvent like DMSO may be necessary, but its concentration should be optimized as it can also inhibit the enzyme.[7]

  • Substrate Inhibition: High concentrations of either the sugar donor (TDP-D-desosamine) or the acceptor molecule can sometimes inhibit the enzyme's activity.[8]

    • Troubleshooting Step: Perform a substrate titration experiment to determine the optimal concentration range for both the donor and acceptor substrates. Analyze the kinetics to identify any substrate inhibition patterns.[8][9]

Issue 2: Low Yield of the Desired Glycosylated Product

Possible Causes and Solutions:

  • Low Catalytic Efficiency (kcat/Km) of the Wild-Type Enzyme: The native enzyme may not be efficient enough for your specific substrate or desired production level.

    • Troubleshooting Step: Consider protein engineering strategies such as directed evolution or site-directed mutagenesis to improve the enzyme's catalytic efficiency.[10][11][12][13] Structure-guided approaches can help identify key residues in the active site for modification.[10][14][15]

  • Poor Substrate Promiscuity: The glycosyltransferase may have a narrow specificity for the acceptor molecule.[16][17][18][19]

    • Troubleshooting Step: If you are using an unnatural aglycone, the wild-type enzyme may not accept it efficiently. Screening a panel of different glycosyltransferases or engineering the existing one for broader substrate promiscuity can be effective.[16][19]

  • Product Degradation: The glycosylated product might be unstable under the reaction conditions or degraded by other enzymes present in a whole-cell system.

    • Troubleshooting Step: Analyze the stability of the product over time under the reaction conditions. If using a whole-cell system, consider using knockout strains for degradative enzymes or optimizing the reaction time.

Frequently Asked Questions (FAQs)

Q1: How can I improve the expression and solubility of my this compound glycosyltransferase?

A1: Improving protein expression and solubility is a common challenge. Here are a few strategies:

  • Codon Optimization: Optimize the gene sequence for the expression host (e.g., E. coli).

  • Expression Conditions: Vary expression temperature (e.g., lower temperatures like 16-20°C can improve folding), inducer concentration, and expression time.

  • Fusion Partners: Use solubility-enhancing fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in proper protein folding.

Q2: What methods can be used to assay the activity of this compound glycosyltransferases?

A2: Several assay methods can be employed, and the choice depends on the available equipment and desired throughput.[9][20]

  • HPLC-Based Assays: This is a common and reliable method to separate and quantify the substrate and product.[21]

  • Coupled Colorimetric Assays: These assays detect the release of the nucleotide diphosphate (TDP) byproduct. For example, the released TDP can be converted to phosphate, which is then detected using a malachite green-based reagent.[9][22]

  • Fluorescence-Based Assays: These can be developed for high-throughput screening by using fluorescently labeled acceptor substrates.[21][23]

Q3: How can I alter the substrate specificity of my glycosyltransferase to accept different aglycones?

A3: Altering substrate specificity typically involves protein engineering.

  • Directed Evolution: This involves creating a library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and screening for mutants with the desired activity on the new substrate.[10][12][13]

  • Structure-Guided Mutagenesis: If the crystal structure of the glycosyltransferase is available, you can identify amino acid residues in the active site that interact with the substrate. Mutating these residues can lead to altered specificity.[10][15]

Q4: My glycosyltransferase shows low conversion even with optimized conditions. What are the next steps?

A4: If optimization of reaction conditions does not yield sufficient improvement, more advanced techniques may be necessary.

  • Enzyme Engineering: As mentioned, directed evolution or rational design can significantly enhance catalytic activity.[7][10][24][25]

  • In Situ Product Removal: In some cases, the product can be inhibitory. Implementing a strategy to remove the product from the reaction mixture as it is formed can drive the reaction forward.

  • Whole-Cell Biocatalysis: Using a whole-cell system that overexpresses the glycosyltransferase and regenerates the sugar donor can be more efficient for large-scale production.[11]

Quantitative Data Summary

Table 1: Comparison of Kinetic Parameters for Wild-Type and Engineered Glycosyltransferases

Enzyme VariantSubstrateKcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)Fold ImprovementReference
BLC (Wild-Type)Avermectin0.151200.00125-[13]
BLC (R57H/V227A/D252V)Avermectin0.421100.003823.06[13]
UGTBL1 (Wild-Type)p-hydroxybenzyl alcohol0.08500.0016-[11]
UGTBL1 (SMWRW1W2)p-hydroxybenzyl alcohol0.49450.01096.81[11]

Table 2: Effect of Auxiliary Protein on Glycosyltransferase Activity

Glycosyltransferase SystemAcceptor SubstrateRelative Activity (%)Reference
DesVII only10-deoxymethynolide< 5[5][6]
DesVII + DesVIII10-deoxymethynolide100[5][6]
EryCIII onlyErythronolide B~95[26]
EryCIII + EryCIIErythronolide B100[26]

Key Experimental Protocols

Protocol 1: In Vitro Glycosyltransferase Activity Assay

This protocol describes a typical in vitro assay to determine the activity of a this compound glycosyltransferase.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • In a microcentrifuge tube, combine the following:

      • Reaction Buffer

      • Acceptor substrate (e.g., 1-2 mM of a macrolide aglycone, dissolved in a minimal amount of DMSO).[5]

      • TDP-D-desosamine (e.g., 1-2 mM).[5]

      • Purified glycosyltransferase (e.g., 1-5 µM).[5]

      • If required, add the purified auxiliary protein in an equimolar or optimized ratio.[5]

    • Bring the total reaction volume to 50-100 µL with the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 29-37°C) for a defined period (e.g., 30 minutes to several hours).[5]

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an equal volume of an organic solvent (e.g., chloroform or ethyl acetate).

    • Vortex thoroughly and centrifuge to separate the phases.

    • The glycosylated product, being more polar than the aglycone, may remain in the aqueous phase or be extracted into the organic phase depending on its properties. This should be determined empirically.

  • Analysis:

    • Analyze the appropriate phase by HPLC, LC-MS, or TLC to separate and quantify the product and remaining substrate.[5][21]

Protocol 2: Directed Evolution of a Glycosyltransferase

This protocol outlines a general workflow for the directed evolution of a glycosyltransferase to enhance its activity.

  • Library Creation:

    • Generate a mutant library of the glycosyltransferase gene using error-prone PCR or other random mutagenesis techniques.[10]

    • Clone the library into an appropriate expression vector.

  • High-Throughput Screening (HTS):

    • Transform the library into a suitable E. coli screening strain.

    • Express the mutant enzymes in a microplate format (e.g., 96-well plates).

    • Lyse the cells to release the enzymes.

    • Perform the glycosyltransferase reaction in each well using the target substrate.

    • Use a high-throughput assay (e.g., a colorimetric or fluorescence-based assay) to identify wells with increased product formation.[12][21]

  • Hit Validation and Sequencing:

    • Isolate the plasmids from the "hit" colonies.

    • Re-transform the plasmids into a fresh host to confirm the enhanced activity.

    • Sequence the genes of the validated hits to identify the beneficial mutations.

  • Iterative Rounds:

    • The best mutants can be used as templates for further rounds of mutagenesis and screening to achieve further improvements.[10]

Visualizations

experimental_workflow cluster_library Library Generation cluster_screening High-Throughput Screening cluster_validation Validation & Characterization wt_gene Wild-Type GT Gene mutagenesis Error-Prone PCR wt_gene->mutagenesis gene_library Mutant Gene Library mutagenesis->gene_library cloning Cloning into Vector gene_library->cloning expression_library Expression Library in E. coli cloning->expression_library expression Protein Expression (96-well plate) expression_library->expression lysis Cell Lysis expression->lysis reaction Glycosylation Reaction lysis->reaction detection Activity Detection (Colorimetric/Fluorescent) reaction->detection hits Identify 'Hits' detection->hits isolation Plasmid Isolation hits->isolation sequencing Sequencing isolation->sequencing retransformation Re-transformation & Re-screening isolation->retransformation purification Protein Purification retransformation->purification kinetics Kinetic Analysis purification->kinetics troubleshooting_low_activity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Activity cause1 Sub-optimal Reaction Conditions start->cause1 cause2 Enzyme Inactivity start->cause2 cause3 Missing Auxiliary Proteins start->cause3 cause4 Substrate Issues (Solubility/Inhibition) start->cause4 sol1 Optimize pH, Temp, Buffer cause1->sol1 sol2 Verify Protein Integrity (SDS-PAGE, Control Assay) cause2->sol2 sol3 Co-express or Add Partner Protein cause3->sol3 sol4 Check Solubility, Titrate Substrates cause4->sol4

References

Validation & Comparative

A Comparative Analysis of Desosamine and Mycaminose Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathways of two critical deoxyamino sugars, desosamine and mycaminose. These sugars are integral components of many macrolide antibiotics, and understanding their biosynthesis is crucial for the development of novel and more effective therapeutic agents. This document outlines the key enzymatic steps, presents comparative data, details relevant experimental protocols, and provides visual representations of the biosynthetic pathways.

Introduction

This compound, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is a vital sugar moiety found in macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin.[1][2][3] Its presence is essential for the bactericidal activity of these compounds.[1][3] Mycaminose, a 3-(dimethylamino)-3,6-dideoxyhexose, is a key component of the antibiotic tylosin.[4][5] Both sugars are synthesized from a common precursor, TDP-D-glucose, and their biosynthetic pathways share several analogous steps.[1][6] However, crucial differences in their enzymatic machinery lead to the production of structurally distinct sugars. A thorough understanding of these differences can be exploited for synthetic biology and the generation of novel macrolide analogues.[4]

Comparative Biosynthesis Pathways

The biosynthesis of both TDP-D-desosamine and TDP-D-mycaminose begins with the conversion of α-D-glucose-1-phosphate to TDP-D-glucose.[2] The subsequent steps, however, diverge to produce the unique structures of each sugar. The key enzymatic steps for both pathways are outlined below.

TDP-D-Desosamine Biosynthesis in Streptomyces venezuelae

The biosynthesis of TDP-D-desosamine requires a series of enzymatic reactions encoded by the des gene cluster.[1][7] The pathway from TDP-D-glucose involves the following key transformations:

  • Dehydration and Oxidation: TDP-D-glucose is converted to TDP-4-keto-6-deoxy-D-glucose by the enzyme TDP-D-glucose 4,6-dehydratase (DesIV).[2]

  • Amination at C-4: The pyridoxal 5'-phosphate (PLP)-dependent aminotransferase, DesI, catalyzes the transfer of an amino group to the C-4 position of TDP-4-keto-6-deoxy-D-glucose, forming TDP-4-amino-4,6-dideoxy-D-glucose.[2][8]

  • C-4 Deoxygenation: A radical S-adenosylmethionine (SAM)-dependent enzyme, DesII, is responsible for the C-4 deoxygenation.[8][9]

  • Amination at C-3: Another PLP-dependent aminotransferase, DesV, introduces an amino group at the C-3 position.[6]

  • N,N-dimethylation: The final step involves the N,N-dimethylation of the C-3 amino group by the N,N-dimethyltransferase, DesVI, to yield TDP-D-desosamine.[6]

TDP-D-Mycaminose Biosynthesis in Streptomyces fradiae

The biosynthesis of TDP-D-mycaminose is encoded by the tyl gene cluster.[4][5] The pathway shares the initial steps with this compound biosynthesis but differs critically in the isomerization step:

  • Dehydration and Oxidation: Similar to the this compound pathway, TDP-D-glucose is converted to TDP-4-keto-6-deoxy-D-glucose.[4]

  • Isomerization: The key differentiating step is the isomerization of TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose, catalyzed by the isomerase Tyl1a (also referred to as TylM3 in some literature).[4][5][10]

  • Amination at C-3: The PLP-dependent aminotransferase, TylB, catalyzes the amination at the C-3 position of TDP-3-keto-6-deoxy-D-glucose to form TDP-3-amino-3,6-dideoxy-D-glucose.[4][10]

  • N,N-dimethylation: Finally, the S-adenosylmethionine (SAM)-dependent N,N-dimethyltransferase, TylM1, catalyzes the dimethylation of the amino group to produce TDP-D-mycaminose.[4][10][11]

Data Presentation

The following table summarizes the key enzymes and their functions in the biosynthesis of this compound and mycaminose.

Step This compound Biosynthesis (e.g., S. venezuelae) Enzyme Mycaminose Biosynthesis (e.g., S. fradiae) Enzyme
1 TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucoseDesIVTDP-D-glucose to TDP-4-keto-6-deoxy-D-glucoseTylA2
2 TDP-4-keto-6-deoxy-D-glucose to TDP-4-amino-4,6-dideoxy-D-glucoseDesITDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucoseTyl1a
3 C-4 DeoxygenationDesIITDP-3-keto-6-deoxy-D-glucose to TDP-3-amino-3,6-dideoxy-D-glucoseTylB
4 C-3 AminationDesVTDP-3-amino-3,6-dideoxy-D-glucose to TDP-D-mycaminoseTylM1
5 N,N-dimethylationDesVI

Experimental Protocols

Heterologous Expression and in vivo Reconstitution of Biosynthetic Pathways

A common method to study these pathways is through heterologous expression of the biosynthetic genes in a host organism like Escherichia coli or a suitable Streptomyces strain.[4][12]

Objective: To verify the function of the genes involved in this compound or mycaminose biosynthesis.

Methodology:

  • Gene Cloning: The genes of interest (e.g., desI-VI or tyl1a, tylB, tylM1) are amplified via PCR and cloned into an appropriate expression vector.

  • Host Transformation: The constructed plasmids are transformed into a suitable host strain. For example, a strain of S. venezuelae with a deletion in a specific des gene can be used for complementation studies.[4]

  • Culture and Induction: The recombinant strains are cultured under appropriate conditions, and gene expression is induced.

  • Metabolite Extraction: The cells are harvested, and the intracellular metabolites are extracted, typically using a solvent extraction method.

  • Analysis: The extracted metabolites are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the produced TDP-sugar intermediates and the final product.[12]

In vitro Enzymatic Assays

To characterize the specific function of an individual enzyme, in vitro assays are performed using purified enzymes.

Objective: To determine the substrate specificity and catalytic activity of a specific enzyme (e.g., DesI or Tyl1a).

Methodology:

  • Enzyme Overexpression and Purification: The gene encoding the enzyme of interest is cloned into an expression vector with a purification tag (e.g., His-tag). The protein is then overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA).[8][13]

  • Enzyme Assay: The purified enzyme is incubated with its putative substrate (e.g., TDP-4-keto-6-deoxy-D-glucose for DesI) and any necessary cofactors (e.g., PLP for aminotransferases, SAM for methyltransferases) in a suitable buffer.[10][13]

  • Reaction Quenching and Analysis: The reaction is stopped at various time points, and the products are analyzed by HPLC, LC-MS, or other relevant analytical techniques to determine the reaction kinetics and product identity.[13]

Mandatory Visualization

Desosamine_Biosynthesis cluster_des TDP-D-Desosamine Biosynthesis TDP-D-glucose TDP-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-glucose->TDP-4-keto-6-deoxy-D-glucose DesIV TDP-4-amino-4,6-dideoxy-D-glucose TDP-4-amino-4,6-dideoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-4-amino-4,6-dideoxy-D-glucose DesI TDP-3-keto-4,6-dideoxy-D-glucose TDP-3-keto-4,6-dideoxy-D-glucose TDP-4-amino-4,6-dideoxy-D-glucose->TDP-3-keto-4,6-dideoxy-D-glucose DesII TDP-3-amino-4,6-dideoxy-D-glucose TDP-3-amino-4,6-dideoxy-D-glucose TDP-3-keto-4,6-dideoxy-D-glucose->TDP-3-amino-4,6-dideoxy-D-glucose DesV TDP-D-desosamine TDP-D-desosamine TDP-3-amino-4,6-dideoxy-D-glucose->TDP-D-desosamine DesVI

Caption: Biosynthetic pathway of TDP-D-desosamine.

Mycaminose_Biosynthesis cluster_myc TDP-D-Mycaminose Biosynthesis TDP-D-glucose TDP-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-glucose->TDP-4-keto-6-deoxy-D-glucose TylA2 TDP-3-keto-6-deoxy-D-glucose TDP-3-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-3-keto-6-deoxy-D-glucose Tyl1a TDP-3-amino-3,6-dideoxy-D-glucose TDP-3-amino-3,6-dideoxy-D-glucose TDP-3-keto-6-deoxy-D-glucose->TDP-3-amino-3,6-dideoxy-D-glucose TylB TDP-D-mycaminose TDP-D-mycaminose TDP-3-amino-3,6-dideoxy-D-glucose->TDP-D-mycaminose TylM1

Caption: Biosynthetic pathway of TDP-D-mycaminose.

Experimental_Workflow cluster_workflow General Experimental Workflow for Pathway Elucidation A Gene Amplification (PCR) B Cloning into Expression Vector A->B C Transformation into Host B->C D Culture and Induction C->D E Metabolite Extraction D->E F LC-MS/HPLC Analysis E->F

Caption: A generalized experimental workflow for pathway analysis.

Conclusion

The biosynthetic pathways of this compound and mycaminose, while sharing a common origin, exhibit key enzymatic differences that are of significant interest to researchers in natural product biosynthesis and drug development. The isomerization step catalyzed by Tyl1a in the mycaminose pathway represents a critical branch point that distinguishes it from the this compound pathway. Understanding these differences at a molecular level opens up possibilities for pathway engineering and the creation of novel macrolide antibiotics with improved therapeutic properties. The experimental protocols and visual guides provided here serve as a valuable resource for further research in this field.

References

Comparative Analysis of Desosamine Analogs Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antibacterial efficacy of modified desosamine-containing macrolides reveals both challenges and opportunities in overcoming bacterial resistance. While some modifications to the this compound sugar moiety diminish activity, strategic alterations at other positions on the macrolide scaffold have yielded analogs with potent activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

This compound, an essential amino sugar found in macrolide antibiotics like erythromycin, plays a crucial role in their antibacterial action by interacting with the bacterial ribosome.[1] However, the rise of resistance mechanisms, notably the methylation of the 23S rRNA by Erm enzymes, has compromised the efficacy of many macrolides. This has spurred research into novel this compound analogs designed to evade these resistance mechanisms and restore antibacterial potency.

Performance Comparison of this compound Analogs

The antibacterial activity of this compound analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following tables summarize the MIC values of various this compound analogs against resistant bacterial strains, compiled from recent studies.

Analog/Compound Bacterial Strain Resistance Mechanism MIC (μg/mL)
SolithromycinS. aureus (Wild Type)-0.06
Dehydro Solithromycin Analog 1S. aureus (Wild Type)-0.03
Dehydro Solithromycin Analog 2S. aureus (Wild Type)-0.03
Dehydro Solithromycin Analog 3S. aureus (Wild Type)-0.03
SolithromycinS. aureus UCN14Macrolide-resistant2
Dehydro Solithromycin Analog 1S. aureus UCN14Macrolide-resistant0.5
SolithromycinS. aureus UCN17Macrolide-resistant8
Dehydro Solithromycin Analog 1S. aureus UCN17Macrolide-resistant0.25
SolithromycinS. aureus UCN18Macrolide-resistant>16
Dehydro Solithromycin Analog 1S. aureus UCN18Macrolide-resistant0.25
Compound 26 (5-O-desosamine ketolide) Methicillin-sensitive S. aureus-Potent Activity
Compound 26 (5-O-desosamine ketolide) Methicillin-resistant S. aureusMethicillin resistancePotent Activity
2'-deoxy this compound analog Native S. aureus-Decreased Activity
2'-deoxy this compound analog Constitutively resistant S. aureusErm-mediated resistanceInactive
3'-desmethyl this compound analog Native S. aureus-Decreased Activity
3'-desmethyl this compound analog Constitutively resistant S. aureusErm-mediated resistanceInactive

Note: "Potent Activity," "Decreased Activity," and "Inactive" are reported as described in the source material where specific MIC values were not provided.[2][3]

Mechanism of Action and Resistance

This compound-containing macrolides exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome and blocking the nascent peptide exit tunnel, thereby inhibiting protein synthesis.[1] The this compound sugar specifically interacts with nucleotides A2058 and A2059 of the 23S rRNA.[4]

The most prevalent mechanism of resistance to these antibiotics is the methylation of the N6 position of A2058 by Erm methyltransferases.[4][5] This modification disrupts a critical hydrogen bond between the antibiotic and the ribosome, reducing the binding affinity of the drug.[4] While initially thought to be a result of steric hindrance, recent studies suggest that the loss of this key interaction is the primary cause of resistance.[2][6]

Mechanism of Action of this compound Analogs and Erm Resistance cluster_drug_action Drug Action cluster_resistance Erm-mediated Resistance This compound Analog This compound Analog 50S Ribosomal Subunit 50S Ribosomal Subunit This compound Analog->50S Ribosomal Subunit Binds to Reduced Drug Binding Reduced Drug Binding This compound Analog->Reduced Drug Binding Ineffective against Nascent Peptide Exit Tunnel Nascent Peptide Exit Tunnel 50S Ribosomal Subunit->Nascent Peptide Exit Tunnel Blocks Protein Synthesis Inhibition Protein Synthesis Inhibition Nascent Peptide Exit Tunnel->Protein Synthesis Inhibition Leads to Erm Methyltransferase Erm Methyltransferase 23S rRNA (A2058) 23S rRNA (A2058) Erm Methyltransferase->23S rRNA (A2058) Targets Methylation of A2058 Methylation of A2058 23S rRNA (A2058)->Methylation of A2058 Undergoes Methylation of A2058->Reduced Drug Binding Causes Bacterial Survival Bacterial Survival Reduced Drug Binding->Bacterial Survival

Caption: Mechanism of action and resistance of this compound analogs.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates overnight at 37°C.

  • A few colonies are then used to inoculate a sterile broth medium.

  • The bacterial suspension is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • The this compound analogs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.

  • A series of two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension.

  • A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

  • The plates are incubated at 37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Broth Microdilution MIC Assay Workflow Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation 1. Inoculation Inoculation Inoculum Preparation->Inoculation 3. This compound Analog Stock This compound Analog Stock Serial Dilution Serial Dilution This compound Analog Stock->Serial Dilution 2. Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation 4. MIC Determination MIC Determination Incubation->MIC Determination 5.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The development of novel this compound analogs remains a critical area of research in the fight against antibiotic-resistant bacteria. While simple modifications to the this compound sugar itself have not proven effective against resistant strains, the success of compounds like the dehydro solithromycin analogs and certain 5-O-desosamine ketolides demonstrates that strategic modifications to the macrolide scaffold can restore and even enhance antibacterial activity. Future efforts should focus on structure-activity relationship studies to design new analogs that can effectively overcome the challenge of Erm-mediated resistance.

References

Desosamine: An Indispensable Component for Macrolide Antibiotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data underscores the critical role of the desosamine sugar moiety for the antibacterial function of macrolide antibiotics. Modifications or removal of this key structural component lead to a dramatic reduction or complete loss of antibiotic activity, highlighting its essentiality for ribosomal binding and the inhibition of bacterial protein synthesis.

For researchers and professionals in drug development, understanding the structure-activity relationships of existing antibiotics is paramount for the rational design of new and more effective antimicrobial agents. This guide provides a comparative analysis of erythromycin, a widely used macrolide antibiotic, and its analogues that lack or have a modified this compound sugar. The presented data, summarized from multiple studies, consistently demonstrates that this compound is not merely an auxiliary component but a cornerstone of the antibiotic's mechanism of action.

The Decisive Role of this compound in Ribosomal Binding

Macrolide antibiotics, including erythromycin, exert their therapeutic effect by binding to the 50S subunit of the bacterial ribosome, thereby obstructing the exit tunnel for newly synthesized peptides and ultimately halting protein synthesis.[1][2] The this compound sugar, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is attached to the macrolide's lactone ring and is crucial for this interaction.[3] Its tertiary amine group confers a basic character to the erythromycin molecule, which is vital for its binding to the ribosomal RNA.[3]

Comparative Antibacterial Activity: A Quantitative Look

The most direct evidence for the essentiality of this compound comes from the comparative analysis of the Minimum Inhibitory Concentration (MIC) values of erythromycin and its this compound-modified analogues. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates a more potent antibiotic.

To illustrate the impact of structural modifications on potency, the following table includes MIC values for erythromycin and cethromycin, a ketolide derivative of erythromycin, against Staphylococcus aureus. Ketolides are a class of macrolides that have modifications, but retain the essential this compound sugar.

AntibioticBacterial StrainMIC (mg/L)
Erythromycin S. aureus (MRSA)≥ 8
Cethromycin S. aureus (MRSA)0.03125 to ≥ 8

Note: Data for this table is derived from a study on the antimicrobial activity of cethromycin.[4] A direct comparison with a this compound-lacking analog is inferred from multiple qualitative reports of activity loss.

The significantly lower MIC range for cethromycin against some MRSA strains, while still containing the this compound sugar, highlights that while other modifications can enhance activity, the presence of this compound remains a fundamental requirement for potent antibacterial action. The consistently reported loss of function in this compound-lacking analogues strongly supports its indispensable role.

Experimental Protocols

Synthesis of this compound-Modified Analogues: A Conceptual Overview

The synthesis of this compound-lacking or modified erythromycin analogues is a key process in studying its structure-activity relationship. A common method to remove the this compound sugar is through acid hydrolysis.

Protocol: Acid Hydrolysis for the Removal of this compound from Erythromycin

  • Dissolution: Dissolve erythromycin in a suitable solvent, such as a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Acidification: Add a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the solution. The concentration of the acid and the reaction temperature are critical parameters that need to be carefully controlled to achieve selective cleavage of the glycosidic bond of the this compound sugar without significant degradation of the macrolide ring.

  • Heating: Heat the reaction mixture under controlled temperature (e.g., 50°C) for a specific duration. The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate). The product, the this compound-lacking aglycone (erythronolide), can then be extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate).

  • Purification: The extracted product is then purified using chromatographic techniques, such as column chromatography, to isolate the pure erythronolide.

This is a generalized protocol. Specific conditions may vary based on the desired product and the starting material.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Protocol: Broth Microdilution MIC Test

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antibiotic at a known high concentration in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the bacterial suspension. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

  • Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Interpretation: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of macrolide antibiotics, the experimental workflow for MIC determination, and the logical relationship of this compound's essentiality.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) Ribosome Ribosome Exit_Tunnel Nascent Peptide Exit Tunnel Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Macrolide Macrolide (with this compound) Macrolide->Ribosome Binds to 50S subunit Macrolide->Exit_Tunnel Blocks tunnel Protein_Synthesis Protein Synthesis Protein_Synthesis->Ribosome Bacterial_Death Bacterial Cell Death Inhibition->Bacterial_Death mic_workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic_Dilutions Prepare_Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Bacterial_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Bacterial_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End desosamine_essentiality cluster_erythromycin Erythromycin Structure Macrolide_Ring Macrolide Ring Antibiotic_Function Antibiotic Function Macrolide_Ring->Antibiotic_Function Core Structure This compound This compound This compound->Antibiotic_Function Essential for No_Function Loss of Function This compound->No_Function Removal leads to

References

A Comparative Guide to the Synthesis of Desosamine: Chemical vs. Enzymatic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key molecular components is paramount. Desosamine, a crucial amino sugar found in many macrolide antibiotics, presents a compelling case study in the comparative analysis of synthetic methodologies. This guide provides an objective comparison of the chemical and enzymatic synthesis routes to this compound, supported by available experimental data and detailed protocols.

At a Glance: Key Performance Indicators

The choice between a chemical or enzymatic approach to synthesizing this compound hinges on a variety of factors, from overall yield and purity to cost and environmental impact. The following table summarizes the key quantitative data available for a representative chemical synthesis and the enzymatic biosynthesis of this compound precursors.

ParameterChemical Synthesis (4-Step)Enzymatic Synthesis (Biosynthesis of Precursor)
Starting Materials Methyl vinyl ketone, Sodium nitrite, GlyoxalGlucose-1-phosphate, Thymidine triphosphate (TTP)
Number of Steps 4Multi-enzymatic cascade
Overall Yield Not explicitly reported, estimated based on typical reaction yields~95% for dTDP-4-amino-4,6-dideoxyglucose
Purification Chromatography-free crystallizationProtein removal and chromatography
Stereocontrol HighAbsolute
Key Advantages Concise, chromatography-free purificationHigh yield, high stereospecificity, green chemistry
Key Challenges Use of potentially hazardous reagentsEnzyme production and cost, substrate availability

Chemical Synthesis of D-Desosamine: A Four-Step Approach

A notable chemical synthesis of D-desosamine has been developed, offering a concise route from readily available starting materials.[1] This method stands out for its efficiency and chromatography-free purification, a significant advantage in process chemistry.

Experimental Protocol: 4-Step Synthesis of D-Desosamine

This protocol is based on the work of Zhang, Fukuzaki, and Myers.[1]

Step 1: Synthesis of (R)-4-nitro-2-butanol

  • Reaction: Asymmetric Henry reaction between nitromethane and propanal.

  • Reagents: Nitromethane, propanal, chiral catalyst (e.g., a copper-bis(oxazoline) complex).

  • Procedure: To a solution of the chiral catalyst in a suitable solvent, propanal is added, followed by the slow addition of nitromethane. The reaction is stirred at a controlled temperature until completion.

  • Work-up: The reaction mixture is quenched, and the product is extracted. Purification is typically achieved by distillation or crystallization.

Step 2: Coupling of (R)-4-nitro-2-butanol and Glyoxal

  • Reaction: A key carbon-carbon bond-forming reaction.

  • Reagents: (R)-4-nitro-2-butanol, glyoxal (trimeric form), cesium carbonate.

  • Procedure: (R)-4-nitro-2-butanol and glyoxal trimer are dissolved in a suitable solvent, and cesium carbonate is added. The mixture is stirred until the reaction is complete.

  • Purification: The product, 3-nitro-3,4,6-trideoxy-α-D-glucose, is obtained in crystalline form directly from the reaction mixture, obviating the need for chromatography.[1]

Step 3: Reduction of the Nitro Group

  • Reaction: Reduction of the nitro group to an amine.

  • Reagents: 3-nitro-3,4,6-trideoxy-α-D-glucose, a reducing agent (e.g., catalytic hydrogenation with palladium on carbon or chemical reduction with a metal like zinc or iron in acidic media).

  • Procedure: The nitro sugar is dissolved in a suitable solvent, and the reducing agent is added. The reaction is carried out under appropriate conditions (e.g., hydrogen pressure for catalytic hydrogenation) until the reduction is complete.

  • Work-up: The catalyst is filtered off (for hydrogenation), and the product is isolated and purified.

Step 4: N,N-Dimethylation

  • Reaction: Introduction of two methyl groups onto the amino group.

  • Reagents: The resulting amino sugar, a methylating agent (e.g., formaldehyde and formic acid via the Eschweiler-Clarke reaction, or methyl iodide).

  • Procedure: The amino sugar is treated with the methylating agent under appropriate reaction conditions.

  • Work-up: The reaction is quenched, and the final product, D-desosamine, is isolated and purified.

Enzymatic Synthesis of this compound: A Biocatalytic Cascade

The biosynthesis of this compound in microorganisms like Streptomyces venezuelae offers a highly efficient and stereospecific route to this important sugar. The pathway involves a series of enzymatic transformations starting from TDP-glucose. While the complete in vitro synthesis of this compound in a one-pot reaction is complex, the biosynthesis of key precursors has been well-established with high yields. Furthermore, the entire pathway has been successfully reconstituted in vivo in Escherichia coli.[2][3]

The Biosynthetic Pathway of dTDP-D-desosamine

The enzymatic synthesis of dTDP-D-desosamine proceeds through a multi-step pathway involving a cascade of enzymes.

Enzymatic_Synthesis_of_this compound TDP_Glucose TDP-D-glucose Keto_Glucose TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->Keto_Glucose DesIV (Dehydratase) Deoxy_Sugar TDP-4-keto-2,6-dideoxy-D-glucose Keto_Glucose->Deoxy_Sugar DesV/DesVI (Dehydrogenase) Amino_Sugar TDP-4-amino-4,6-dideoxy-D-glucose Deoxy_Sugar->Amino_Sugar DesI (Aminotransferase) Deoxyamino_Sugar TDP-3,4-dideoxy-4-amino-D-glucose Amino_Sugar->Deoxyamino_Sugar DesII (Radical SAM enzyme) Dimethylamino_Sugar TDP-3,4-dideoxy-3-dimethylamino-D-glucose (TDP-D-desosamine) Deoxyamino_Sugar->Dimethylamino_Sugar DesIII/DesVII (Methyltransferases) Synthesis_Comparison cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Simple Starting Materials (Methyl vinyl ketone, NaNO2, Glyoxal) step1 Step 1: Asymmetric Henry Reaction chem_start->step1 step2 Step 2: Coupling Reaction step1->step2 step3 Step 3: Nitro Reduction step2->step3 step4 Step 4: N,N-Dimethylation step3->step4 purification Crystallization (Chromatography-free) step4->purification chem_product D-Desosamine purification->chem_product enz_start Renewable Feedstock (Glucose) precursor TDP-Glucose enz_start->precursor cascade Multi-Enzyme Cascade (In vivo or In vitro) precursor->cascade isolation Cell Lysis & Purification cascade->isolation enz_product TDP-D-desosamine isolation->enz_product

References

The Pivotal Role of Desosamine in Macrolide Potency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of macrolide antibiotics is paramount. A key determinant of their antibacterial potency lies in the nature of the deoxysugar moieties attached to the macrolide ring, with the aminosugar desosamine being a critical component in many clinically significant agents like erythromycin and azithromycin. This guide provides a comparative analysis of this compound versus other deoxysugars in influencing macrolide potency, supported by experimental data and detailed methodologies.

This compound's Crucial Contribution to Antibacterial Activity

This compound, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is essential for the bactericidal activity of numerous macrolide antibiotics.[1] Its primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2][3][4][5] Modifications to the this compound moiety have been shown to significantly impact the antibacterial efficacy of these compounds.

Quantitative Comparison of Macrolide Analogues

The antibacterial potency of macrolides is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize experimental data comparing the MIC values of macrolides containing this compound with analogues bearing modified or alternative sugar moieties.

Impact of this compound Modification on Potency

Studies involving the modification of the this compound sugar have demonstrated its critical role in antibacterial activity. Truncating the this compound ring, for instance by removing the 2'-hydroxyl or 3'-dimethylamino group, leads to a significant reduction in potency.

Macrolide DerivativeBacterial StrainMIC (µg/mL)Reference
Clarithromycin (with this compound)S. aureus ATCC 292131[6]
2'-Deoxy-clarithromycinS. aureus ATCC 29213>64[6]
3'-N-Desmethyl-clarithromycinS. aureus ATCC 292134[6]
3'-N,N-Didesmethyl-clarithromycinS. aureus ATCC 29213>64[6]
Clarithromycin (with this compound)S. pneumoniae ATCC 49619<0.125[6]
2'-Deoxy-clarithromycinS. pneumoniae ATCC 4961932[6]
3'-N-Desmethyl-clarithromycinS. pneumoniae ATCC 49619<0.25[6]
3'-N,N-Didesmethyl-clarithromycinS. pneumoniae ATCC 49619>64[6]
Potency of Macrolides with Non-Desosamine Sugars

The replacement of this compound with other sugar moieties has been explored to overcome resistance and enhance activity. The results indicate that while some unnatural sugars can be accommodated, they often do not surpass the potency conferred by this compound.

MacrolideSugar MoietyBacterial StrainMIC (µg/mL)Reference
MidecamycinMycaminose & MycaroseS. aureus1[7]
Midecamycin 2'-O-glucosideGlucosylated Mycaminose & MycaroseS. aureus>64[7]
Midecamycin 2'-O-xylosideXylosylated Mycaminose & MycaroseS. aureus>64[7]
Midecamycin 2'-O-N-acetylglucosaminideN-acetylglucosaminylated Mycaminose & MycaroseS. aureus>64[7]
TelithromycinThis compoundE. coli (wild-type)4[8]
4,8,10-Tridesmethyl TelithromycinThis compoundE. coli (wild-type)256[8]
TelithromycinThis compoundS. aureus (A2058T mutant)128[8]
4,8,10-Tridesmethyl TelithromycinThis compoundS. aureus (A2058T mutant)8[8]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antimicrobial agent. The Broth Microdilution Method is a commonly employed technique.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Culture: A pure culture of the test bacterium is grown overnight on an appropriate agar medium.

  • Inoculum Preparation: A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Antimicrobial Stock Solution: A stock solution of the macrolide antibiotic is prepared at a known concentration in a suitable solvent.

  • Microtiter Plate: A sterile 96-well microtiter plate is used.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.

2. Serial Dilution of the Antibiotic:

  • A two-fold serial dilution of the antibiotic is performed in the microtiter plate using the growth medium. This creates a range of decreasing antibiotic concentrations across the wells.

  • Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic stock solution is added to the first well. After mixing, 100 µL is transferred to the second well, and this process is repeated down the row to create the dilution series.

3. Inoculation:

  • Each well of the microtiter plate (except for the sterility control) is inoculated with 100 µL of the standardized bacterial suspension.

4. Incubation:

  • The microtiter plate is covered and incubated at 35-37°C for 16-20 hours under ambient air.

5. Determination of MIC:

  • Following incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

6. Controls:

  • Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic) to ensure the bacteria are viable.

  • Sterility Control: A well containing only the growth medium to check for contamination.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the mechanism of action of macrolide antibiotics and the experimental workflow for MIC determination.

macrolide_mechanism cluster_bacterium Bacterial Cell macrolide Macrolide (with this compound) ribosome 50S Ribosomal Subunit macrolide->ribosome Binds to P-site protein Nascent Polypeptide Chain ribosome->protein exit_tunnel Peptide Exit Tunnel ribosome->exit_tunnel Blocks mrna mRNA mrna->ribosome trna tRNA trna->ribosome protein->exit_tunnel inhibition Protein Synthesis Inhibited exit_tunnel->inhibition Premature dissociation of peptidyl-tRNA

Caption: Mechanism of action of macrolide antibiotics.

mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_antibiotic->serial_dilution serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic end Determine MIC read_mic->end

Caption: Broth microdilution workflow for MIC determination.

Conclusion

The presented data unequivocally demonstrates the critical importance of the this compound moiety for the potent antibacterial activity of many macrolide antibiotics. Modifications to this sugar, particularly at the 2'-hydroxyl and 3'-dimethylamino positions, result in a dramatic loss of efficacy. While the search for novel deoxysugars to overcome resistance is an active area of research, this compound remains the benchmark for achieving high potency in this class of antibiotics. This guide provides a foundational understanding for researchers aiming to design and develop next-generation macrolides with improved therapeutic profiles.

References

Structure-Activity Relationship of Desosamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of desosamine derivatives, focusing on their structure-activity relationships (SAR) in antibacterial and motilide applications. The information presented is supported by experimental data and detailed methodologies to assist researchers in the design and development of novel therapeutic agents.

Antibacterial Activity of this compound Derivatives

The this compound sugar is a critical component of many macrolide antibiotics, playing a key role in their interaction with the bacterial ribosome.[1][2] Modifications to the this compound moiety have been extensively explored to enhance potency, broaden the spectrum of activity, and overcome bacterial resistance.

Key Structural Modifications and Their Impact on Antibacterial Activity

Systematic modifications of the this compound ring have yielded crucial insights into the SAR of this important pharmacophore. Key positions for modification include the 2'-hydroxyl, 3'-dimethylamino, and 4''-hydroxyl groups.

  • Modifications at the 2'- and 3'-Positions: Truncation of the this compound ring at the 2'- and 3'-positions has been shown to significantly impact antibacterial activity. For instance, synthesized compounds with 2'-deoxy and 3'-desmethyl this compound rings demonstrated decreased antibacterial activity against native Staphylococcus aureus strains and were inactive against constitutively resistant strains.[3] This highlights the importance of these functionalities for effective binding to the bacterial ribosome.

  • Modifications at the 4''-Position: The 4''-hydroxyl group of the cladinose sugar, which is attached to the macrolide core alongside this compound, has also been a target for modification. The introduction of a second this compound moiety at the 4''-position of clarithromycin has been investigated. Some of these novel 4''-O-desosaminyl clarithromycin derivatives have shown activity against macrolide-sensitive pathogens, with some compounds displaying significantly improved activity against sensitive pathogens and two strains of methicillin-resistant Staphylococcus epidermidis (MRSE).[4] This suggests that extending the molecule at this position can lead to beneficial interactions with the ribosomal target. Furthermore, the synthesis of 4''-O-aralkylacetylhydrazineacyl azithromycin derivatives has yielded compounds with significantly improved activity against methicillin-resistant S. aureus (MRSA).[2]

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial strains. This data provides a quantitative comparison of their antibacterial potency.

Compound/DerivativeModificationBacterial StrainMIC (µg/mL)Reference
Clarithromycin Parent CompoundS. aureus (sensitive)0.25 - 1[1]
S. aureus (MRSA)>128[2]
Azithromycin Parent CompoundS. aureus (MRSA)>128[2]
2'-deoxy-desosamine derivative Removal of 2'-OH groupS. aureus (native)Decreased activity[3]
3'-desmethyl-desosamine derivative Removal of one methyl from 3'-N(CH₃)₂S. aureus (native)Decreased activity[3]
4''-O-desosaminyl clarithromycin (Compound 19) Addition of this compound at 4''-OHMRSEImproved activity[4]
4''-O-desosaminyl clarithromycin (Compound 22) Addition of this compound at 4''-OHMRSEImproved activity[4]
4''-O-aralkylacetylhydrazineacyl azithromycin (Compound B5) Acyl hydrazine at 4''-OHS. aureus (MRSA ATCC 43300)2[2]
4''-O-aralkylacetylhydrazineacyl azithromycin (Compound B13) Acyl hydrazine at 4''-OHS. aureus (MRSA ATCC 43300)2[2]
5-O-desosamine ketolide (Compound 26) Modified 5-O-desosamineMethicillin-sensitive and resistant pathogensPotent activity[1]

Motilide Activity of this compound Derivatives

Certain macrolides possessing the this compound sugar exhibit prokinetic activity by acting as agonists at the motilin receptor, earning them the classification of "motilides." This activity is distinct from their antibacterial properties and has been explored for the treatment of gastrointestinal motility disorders.

The interaction with the motilin receptor is highly specific. The N-terminal of the motilin receptor is crucial for binding, while the C-terminal protects the protein from enzymatic degradation.[5] Motilin receptor activation initiates a signaling cascade involving G protein-coupled receptors, leading to smooth muscle contraction in the stomach and small intestine.[5][6][7]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Test Compound: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Motilin Receptor Binding Assay

This assay measures the ability of a this compound derivative to displace a radiolabeled ligand from the motilin receptor, indicating its binding affinity.

  • Membrane Preparation: Cell membranes expressing the motilin receptor are prepared from a suitable source (e.g., rabbit duodenum or a cell line overexpressing the receptor).

  • Binding Reaction: The cell membranes are incubated with a radiolabeled motilin ligand (e.g., ¹²⁵I-motilin) in the presence of varying concentrations of the test compound.

  • Filtration: The reaction mixture is filtered through a glass fiber filter to separate the bound and free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

In Vitro Muscle Strip Contraction Assay

This assay directly measures the contractile effect of a this compound derivative on gastrointestinal smooth muscle.

  • Tissue Preparation: A segment of intestinal smooth muscle (e.g., from a rabbit duodenum) is dissected and mounted in an organ bath containing a physiological salt solution.[8]

  • Equilibration: The muscle strip is allowed to equilibrate under a constant tension.

  • Compound Administration: The this compound derivative is added to the organ bath in a cumulative manner to generate a concentration-response curve.

  • Measurement of Contraction: The contractile force generated by the muscle strip is measured using an isometric force transducer.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal contractile response (EC₅₀) is calculated.

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration lead_compound Lead Compound (e.g., Erythromycin) sar_hypothesis SAR Hypothesis (e.g., Modify this compound) lead_compound->sar_hypothesis synthesis Synthesis of Derivatives sar_hypothesis->synthesis antibacterial_assay Antibacterial Assays (MIC Determination) synthesis->antibacterial_assay motilide_assay Motilide Assays (Receptor Binding, Contraction) synthesis->motilide_assay data_analysis Data Analysis (Compare Potency) antibacterial_assay->data_analysis motilide_assay->data_analysis sar_elucidation Elucidate SAR data_analysis->sar_elucidation new_hypothesis New Design Hypothesis sar_elucidation->new_hypothesis new_hypothesis->synthesis Iterative Optimization

Caption: General workflow for a structure-activity relationship (SAR) study of this compound derivatives.

Ribosome_Interaction cluster_ribosome Bacterial Ribosome (50S Subunit) P_site P-site A_site A-site E_site E-site (Exit Tunnel) polypeptide Growing Polypeptide Chain E_site->polypeptide Blocks Elongation macrolide Macrolide (with this compound) macrolide->E_site Binds in Exit Tunnel This compound This compound Moiety This compound->E_site Key Interaction

Caption: Interaction of a this compound-containing macrolide with the bacterial ribosome exit tunnel.

References

A Comparative Guide to the Antibacterial Spectrum of Novel Desosamine Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enduring challenge of antimicrobial resistance necessitates the development of novel antibiotics with improved efficacy against resistant pathogens. Macrolides, a class of antibiotics characterized by a macrocyclic lactone ring, have been a cornerstone of antibacterial therapy for decades. The desosamine sugar moiety is a critical component of many macrolides, essential for their bactericidal activity, which primarily involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This guide provides a comparative evaluation of the antibacterial spectrum of novel this compound macrolides, presenting key in vitro and in vivo data to inform research and development efforts.

In Vitro Antibacterial Spectrum: A Comparative Analysis

The in vitro activity of novel this compound macrolides has been evaluated against a broad range of clinically relevant pathogens. Minimum Inhibitory Concentration (MIC) is a key metric for assessing antibacterial potency. The following tables summarize the MIC data for several novel this compound macrolides compared to established agents like azithromycin and clarithromycin.

Table 1: Comparative in vitro activity of Novel this compound Macrolides against Gram-Positive Respiratory Pathogens

CompoundOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Comparator (Azithromycin) MIC₉₀ (µg/mL)
Solithromycin Streptococcus pneumoniae (macrolide-susceptible)0.0150.030.06
Streptococcus pneumoniae (mefA-positive)0.250.516
Streptococcus pneumoniae (ermB-positive)0.251>64
Staphylococcus aureus (MSSA)0.060.121
Staphylococcus aureus (MRSA)14>64
Cethromycin Streptococcus pneumoniae (macrolide-susceptible)0.0080.0150.06
Streptococcus pneumoniae (mefA-positive)0.060.1216
Streptococcus pneumoniae (ermB-positive)0.060.25>64
Telithromycin Streptococcus pneumoniae (macrolide-susceptible)0.0150.030.06
Streptococcus pneumoniae (macrolide-resistant)0.120.5>16

Data compiled from multiple sources.

Table 2: Comparative in vitro activity of Novel this compound Macrolides against Gram-Negative Respiratory Pathogens

CompoundOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Comparator (Azithromycin) MIC₉₀ (µg/mL)
Solithromycin Haemophilus influenzae122
Moraxella catarrhalis0.060.120.25
Cethromycin Haemophilus influenzae242
Moraxella catarrhalis≤0.030.060.25
Telithromycin Haemophilus influenzae242
Moraxella catarrhalis0.120.250.25

Data compiled from multiple sources.

Table 3: In vitro activity of Macrolones (a novel class of macrolide) against Key Respiratory Pathogens

CompoundOrganismMIC₉₀ (µg/mL)Comparator (Azithromycin) MIC₉₀ (µg/mL)
Macrolone A Streptococcus pneumoniae (erythromycin-resistant)0.5>64
Haemophilus influenzae22
Staphylococcus aureus (erythromycin-resistant)1>64

Adapted from a study on macrolones, a novel class of macrolide antibiotics.[2]

In Vivo Efficacy in Animal Models

Preclinical animal models are crucial for evaluating the therapeutic potential of novel antibiotics. The efficacy of novel this compound macrolides has been assessed in various infection models, with the 50% effective dose (ED₅₀) being a key parameter.

Table 4: In Vivo Efficacy of Novel this compound Macrolides in Murine Infection Models

CompoundAnimal ModelPathogenED₅₀ (mg/kg)Comparator (Azithromycin) ED₅₀ (mg/kg)
Macrolone B Murine PneumoniaStreptococcus pneumoniae (erythromycin-resistant)10>100
Azithromycin Gerbil Middle Ear InfectionHaemophilus influenzae (amoxicillin-resistant)15N/A
Azithromycin Mouse Systemic InfectionStreptococcus pneumoniae6.2N/A

Data compiled from multiple sources, including a study on macrolones and azithromycin.[2][3]

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized in vitro susceptibility testing procedure used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Sterile 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Stock solutions of test and comparator antibiotics

    • Sterile diluent (e.g., saline or phosphate-buffered saline)

    • Incubator

  • Procedure:

    • Prepare serial two-fold dilutions of the antibiotics in CAMHB in the microtiter plates. The typical final volume in each well is 100 µL.

    • Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile diluent to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (except for a sterility control well) with the bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

2. Murine Sepsis Model for In Vivo Efficacy Testing

This model is used to evaluate the systemic efficacy of antibiotics in a lethal infection model.

  • Materials:

    • Specific pathogen-free mice (e.g., C57BL/6)

    • Bacterial pathogen (e.g., Streptococcus pneumoniae, Staphylococcus aureus)

    • Mucin or other adjuvants (to enhance infectivity)

    • Test and comparator antibiotics formulated for administration (e.g., oral gavage, intraperitoneal injection)

    • Syringes and needles

  • Procedure:

    • Prepare a standardized inoculum of the bacterial pathogen.

    • Induce sepsis in mice by intraperitoneal injection of the bacterial suspension, often mixed with an adjuvant like mucin.

    • Administer the test and comparator antibiotics at various doses at specified time points post-infection (e.g., 1 and 6 hours).

    • Monitor the mice for a defined period (e.g., 7 days) for survival.

    • The ED₅₀, the dose that protects 50% of the animals from lethal infection, is calculated using statistical methods.

Visualizing Experimental Workflows and Biological Pathways

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for evaluating the antibacterial spectrum of novel this compound macrolides.

Signaling_Pathway cluster_immunomodulation Immunomodulatory Effects Macrolide Macrolide Bacterial Ribosome (50S) Bacterial Ribosome (50S) Macrolide->Bacterial Ribosome (50S) binds to TLR/TRK Pathways TLR/TRK Pathways Macrolide->TLR/TRK Pathways modulates Protein Synthesis Protein Synthesis Bacterial Ribosome (50S)->Protein Synthesis inhibits Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death leads to MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) TLR/TRK Pathways->MAPK (ERK, JNK, p38) NF-kB Activation NF-kB Activation MAPK (ERK, JNK, p38)->NF-kB Activation Cytokine Production Cytokine Production NF-kB Activation->Cytokine Production alters

Caption: Primary antibacterial mechanism and immunomodulatory signaling pathways of macrolides.

Conclusion

Novel this compound macrolides, particularly ketolides like solithromycin and cethromycin, demonstrate potent in vitro activity against a range of respiratory pathogens, including strains resistant to older macrolides.[4][5] The development of new classes, such as macrolones, shows promise in overcoming existing resistance mechanisms.[2] In vivo studies, although more limited, support the potential clinical utility of these novel agents. The immunomodulatory effects of macrolides, mediated through signaling pathways like NF-κB and MAPKs, represent an additional area of therapeutic interest.[6][7] Continued research and development in this area are critical for addressing the global challenge of antimicrobial resistance.

References

A Comparative Guide to Glycosyltransferases for Deoxysugar Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxysugars are critical components of numerous bioactive natural products, including antibiotics, anticancer agents, and anti-inflammatory compounds. The attachment of these unique sugar moieties, a process catalyzed by glycosyltransferases (GTs), is often essential for the biological activity of these molecules. Understanding the specificity and efficiency of GTs that utilize different deoxysugars is paramount for the rational design and engineering of novel therapeutics with improved properties.

This guide provides a comparative analysis of glycosyltransferases that act on various deoxysugars, presenting quantitative kinetic data, detailed experimental protocols for their characterization, and an overview of the signaling pathways modulated by the resulting glycosylated natural products.

Performance Comparison of Deoxysugar Glycosyltransferases

The substrate promiscuity of glycosyltransferases is a key feature exploited in synthetic biology and drug development to create novel glycosylated compounds. While many GTs exhibit a degree of flexibility, their catalytic efficiency can vary significantly with different deoxysugar donors. Below is a summary of available quantitative data comparing the kinetic parameters of select glycosyltransferases with various deoxysugar substrates.

EnzymeDonor SubstrateAcceptor SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
L780 Rhamnose Synthase (from Acanthamoeba polyphaga Mimivirus)UDP-4-keto-6-deoxy-D-glucoseNADPH15 ± 20.050 ± 0.0023.3 x 10³[1]
dTDP-4-keto-6-deoxy-D-glucoseNADPH25 ± 40.019 ± 0.0017.6 x 10²[1]
OleD (from Streptomyces antibioticus)UDP-GlucoseOleandomycin---[2]
UDP-GalactoseOleandomycin---[2]
UGT94BY1 (from Platycodon grandiflorum)UDP-Glucose3-O-β-glucosyl platycodigenin---[3]
UDP-Xylose3-O-β-glucosyl platycodigenin---[3]
UDP-Arabinose3-O-β-glucosyl platycodigenin---[3]

Note: Comprehensive comparative kinetic data for a wide range of deoxysugars with a single glycosyltransferase is limited in the current literature. The data presented here is based on available studies and highlights the differential efficiency of these enzymes with various sugar donors.

Experimental Protocols

Accurate characterization of glycosyltransferase activity is crucial for comparative studies. A variety of assay methods have been developed, each with its own advantages and limitations. Below are detailed methodologies for key experiments.

Glycosyltransferase Activity Assays

a) Continuous Spectrophotometric Assay

This assay couples the production of a nucleoside diphosphate (NDP) by the glycosyltransferase to the oxidation of NADH, which can be monitored continuously by the decrease in absorbance at 340 nm. This method is suitable for determining initial reaction velocities and for high-throughput screening.

  • Principle: The NDP product of the GT reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), consuming NADH in the process.[3]

  • Reaction Mixture (per well in a 96-well plate):

    • 50 mM HEPES buffer, pH 7.5

    • 10 mM MgCl₂

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.3 mM NADH

    • 10 units/mL Pyruvate Kinase (PK)

    • 10 units/mL Lactate Dehydrogenase (LDH)

    • 1-100 µM TDP/UDP-deoxysugar (donor substrate)

    • 1-100 µM Acceptor substrate

    • Purified Glycosyltransferase (final concentration optimized for linear reaction rate)

  • Procedure:

    • Prepare a master mix of the buffer, MgCl₂, PEP, NADH, PK, and LDH.

    • Aliquot the master mix into the wells of a UV-transparent 96-well plate.

    • Add the acceptor substrate to the wells.

    • Initiate the reaction by adding the TDP/UDP-deoxysugar donor substrate and the glycosyltransferase.

    • Immediately place the plate in a microplate reader pre-set to 30°C and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

b) HPLC-Based Assay

This method is highly versatile and allows for the direct quantification of the glycosylated product. It is particularly useful when a continuous assay is not feasible or when analyzing complex reaction mixtures.

  • Principle: The enzymatic reaction is stopped at specific time points, and the product is separated from the substrates by High-Performance Liquid Chromatography (HPLC) and quantified by detecting its absorbance or fluorescence.[4]

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer, pH 8.0

    • 5 mM MgCl₂

    • 1-100 µM TDP/UDP-deoxysugar (donor substrate)

    • 1-100 µM Acceptor substrate (preferably with a chromophore or fluorophore for sensitive detection)

    • Purified Glycosyltransferase

  • Procedure:

    • Set up the reaction mixture in a microcentrifuge tube.

    • Initiate the reaction by adding the enzyme and incubate at the optimal temperature (e.g., 37°C).

    • At various time points, withdraw aliquots of the reaction and quench the reaction by adding an equal volume of a stop solution (e.g., 100% methanol or 1 M HCl).

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC using a suitable column (e.g., C18) and a gradient of an appropriate mobile phase (e.g., acetonitrile in water with 0.1% trifluoroacetic acid).

    • Monitor the elution profile at a wavelength appropriate for the product.

    • Quantify the product by integrating the peak area and comparing it to a standard curve of the purified product.

c) Radiometric Assay

This is a highly sensitive method that is particularly useful for initial characterization of enzyme activity, especially with low abundance enzymes or when suitable chromophoric/fluorophoric substrates are not available.

  • Principle: A radiolabeled sugar is transferred from a radiolabeled donor substrate (e.g., TDP-[¹⁴C]deoxysugar) to an acceptor substrate. The radiolabeled product is then separated from the unreacted donor and quantified by scintillation counting.[5]

  • Reaction Mixture:

    • 50 mM HEPES buffer, pH 7.5

    • 10 mM MnCl₂

    • 1-50 µM TDP-[¹⁴C]deoxysugar (donor substrate)

    • 1-100 µM Acceptor substrate

    • Purified Glycosyltransferase or cell extract

  • Procedure:

    • Set up the reaction mixture in a microcentrifuge tube.

    • Initiate the reaction by adding the enzyme and incubate at the optimal temperature.

    • Stop the reaction by adding a stop solution (e.g., 20 mM EDTA).

    • Separate the radiolabeled product from the unreacted radiolabeled donor. This can be achieved by various methods depending on the nature of the product, such as:

      • For insoluble products: Filtration through a glass fiber filter and washing.

      • For soluble products: Chromatography (e.g., Dowex column chromatography or paper chromatography).

    • Add the separated product to a scintillation vial with a suitable scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

Signaling Pathways and Experimental Workflows

The glycosylation of natural products by deoxysugars can profoundly impact their biological activity, often by modulating specific cellular signaling pathways. Understanding these interactions is crucial for drug development.

Signaling Pathways Modulated by Glycosylated Natural Products

1. Macrolide Antibiotics and Inflammatory Signaling

Glycosylated macrolide antibiotics, such as erythromycin and azithromycin, are known to possess immunomodulatory effects in addition to their antibacterial activity. These effects are mediated through the modulation of several key signaling pathways.

  • Toll-Like Receptor (TLR) and Tyrosine Receptor Kinase (TRK) Pathways: Macrolides can interfere with TLR and TRK signaling, leading to the inhibition of downstream molecules like ERK, JNK, p38, and mTOR. This results in the downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[3]

  • NF-κB and AP-1 Signaling: Macrolides can also influence the activation of transcription factors NF-κB and AP-1, which regulate the expression of a wide range of inflammatory genes.[4]

  • Wnt Signaling: Some studies suggest that macrolides can inhibit fibrosis and epithelial-mesenchymal transition (EMT) by interfering with the Wnt signaling pathway.[3]

Macrolide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR ERK ERK TLR->ERK JNK JNK TLR->JNK p38 p38 TLR->p38 TRK TRK TRK->ERK TRK->JNK TRK->p38 Macrolide Macrolide Macrolide->TLR inhibits Macrolide->TRK inhibits Wnt Wnt Pathway Macrolide->Wnt inhibits AP1 AP-1 ERK->AP1 JNK->AP1 NFkB NF-κB p38->NFkB mTOR mTOR Inflammatory_Genes Inflammatory Gene Expression mTOR->Inflammatory_Genes NFkB->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: Signaling pathways modulated by macrolide antibiotics.

2. Flavonoids and Metabolic Signaling

Flavonoids are a large class of plant secondary metabolites, and their glycosylation state significantly affects their bioavailability and biological activity. Glycosylated flavonoids have been shown to modulate several signaling pathways involved in metabolism and cell survival.

  • PI3K/Akt Pathway: Many flavonoids can activate the PI3K/Akt signaling pathway, which plays a central role in cell growth, proliferation, and survival. This activation can lead to increased glucose uptake and improved insulin sensitivity.[6][7]

  • MAPK Pathway: Flavonoids can also modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38 kinases. The specific effect depends on the flavonoid and the cellular context, and can influence processes such as inflammation and apoptosis.[8]

  • Insulin Signaling: By influencing the PI3K/Akt and other pathways, flavonoids can have a significant impact on insulin signaling, making them potential therapeutic agents for metabolic disorders like type 2 diabetes.[6][7]

Flavonoid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Flavonoid Flavonoid Flavonoid->Insulin_Receptor modulates Flavonoid->PI3K activates MAPK MAPK (ERK, JNK, p38) Flavonoid->MAPK modulates Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Cell_Survival Cell Survival & Growth Akt->Cell_Survival MAPK->Cell_Survival Inflammation Inflammation MAPK->Inflammation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Signaling pathways modulated by flavonoid glycosides.

Experimental Workflow for Characterizing a Novel Deoxysugar Glycosyltransferase

The following workflow outlines the key steps in the identification and characterization of a novel glycosyltransferase with activity towards deoxysugars.

GT_Characterization_Workflow A Gene Identification (Genome Mining, Homology Search) B Cloning and Expression of the Putative GT Gene A->B C Protein Purification (e.g., His-tag affinity chromatography) B->C D Initial Activity Screening (e.g., Radiometric or Spectrophotometric Assay with a panel of TDP/UDP-deoxysugars) C->D E Identification of Active Donor/Acceptor Pairs D->E F Kinetic Characterization (Determination of Km and kcat using HPLC or Continuous Assay) E->F H Glycoproduct Analysis (Mass Spectrometry, NMR) E->H G Structural Analysis (Crystallography, Homology Modeling) F->G

Caption: Workflow for the characterization of a novel deoxysugar GT.

References

A Comparative Guide to the Validation of Desosamine's Binding Site on the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methodologies used to validate the binding site of desosamine, a critical sugar moiety of macrolide antibiotics, on the bacterial ribosome. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to offer a comprehensive resource for researchers in microbiology and drug development.

Introduction to this compound and the Bacterial Ribosome

Macrolide antibiotics are a crucial class of therapeutic agents that inhibit bacterial protein synthesis by targeting the ribosome.[1][2] A key structural component of most clinically relevant macrolides, such as erythromycin and azithromycin, is the amino sugar this compound.[3][4] This moiety is essential for the high-affinity binding of these antibiotics to their target, the large (50S) ribosomal subunit.[3][4][5] Macrolides bind within the nascent peptide exit tunnel (NPET), a passageway for the newly synthesized polypeptide chain.[1][6][7] The precise location and interactions of this compound are critical for the inhibitory action of these drugs and are a focal point for understanding mechanisms of antibiotic resistance.

The Canonical Binding Site of this compound

Extensive research has established that this compound binds within a pocket in the upper region of the NPET. This binding site is predominantly formed by nucleotides of Domain V of the 23S ribosomal RNA (rRNA).[8][9][10] The most critical interaction involves a hydrogen bond between the 2'-hydroxyl group of the this compound sugar and the N1 atom of nucleotide A2058 (E. coli numbering).[4][11][12][13] Additionally, a water-mediated hydrogen bond often forms between the dimethylamino group of this compound and the N6 atom of A2058.[12][14] The this compound sugar also makes contact with nucleotide A2059.[1][3][15] These interactions anchor the macrolide in a position that sterically hinders the passage of the nascent polypeptide chain, leading to the inhibition of protein synthesis.[8]

Key Experimental Methodologies for Binding Site Validation

Several powerful techniques have been employed to elucidate and validate the binding site of this compound on the bacterial ribosome. Each method provides a unique line of evidence, and their collective results present a cohesive and well-supported model of interaction.

High-Resolution Structural Methods: X-ray Crystallography and Cryo-EM

These techniques provide direct, high-resolution visualization of the antibiotic bound to the ribosome, offering atomic-level details of the interactions.

  • Experimental Protocol (Cryo-EM):

    • Ribosome Preparation: Isolate and purify high-quality 70S ribosomes from a bacterial source such as Escherichia coli or Thermus thermophilus.[16][17]

    • Complex Formation: Incubate the purified ribosomes with a molar excess of the macrolide antibiotic (e.g., erythromycin, dirithromycin) to ensure saturation of the binding site.[16]

    • Vitrification: Apply a small volume of the ribosome-antibiotic complex to a cryo-EM grid and plunge-freeze it in liquid ethane to create a thin layer of vitrified, non-crystalline ice.[16]

    • Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope.[17][18]

    • Image Processing and 3D Reconstruction: Use specialized software (e.g., RELION) to classify images of the particles and reconstruct a high-resolution 3D density map of the ribosome-antibiotic complex.[17]

    • Model Building and Refinement: Fit the atomic models of the ribosome and the antibiotic into the cryo-EM density map and refine the coordinates to obtain a final structure.[11][19]

  • Data Presentation: The resulting structures consistently show the this compound sugar positioned in its canonical pocket, forming key hydrogen bonds with A2058 of the 23S rRNA.[11][12][14]

Chemical Footprinting

This biochemical technique identifies the specific rRNA nucleotides that are protected by a bound ligand from chemical modification.

  • Experimental Protocol:

    • Complex Formation: Incubate purified ribosomes with and without the macrolide antibiotic.

    • Chemical Modification: Treat both samples with a chemical probe, such as dimethyl sulfate (DMS), which methylates the N1 of adenine and N3 of cytosine residues that are not protected by protein or ligand binding.

    • Primer Extension: Use reverse transcriptase and a radiolabeled primer to synthesize cDNA from the modified rRNA. The reverse transcriptase will stop at the modified bases.

    • Analysis: Separate the cDNA fragments by gel electrophoresis. The sites protected by the antibiotic will appear as missing bands in the drug-treated sample compared to the control, indicating the binding location.

  • Data Presentation: Chemical footprinting experiments consistently show that macrolides protect A2058 and A2059 from modification by DMS, confirming the direct interaction of the antibiotic with these residues.[3][15][20]

Site-Directed Mutagenesis

This genetic approach validates the functional importance of specific residues for drug binding by altering them and observing the effect on antibiotic susceptibility.

  • Experimental Protocol:

    • Mutant Generation: Introduce a specific mutation into the 23S rRNA gene, for example, changing A2058 to a guanine (A2058G).[21][22] This is often done using a plasmid-based system in a host strain where the chromosomal rRNA operons have been deleted.

    • Expression and Analysis: Express the mutant ribosomes in the host bacteria.

    • Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) of the macrolide antibiotic for the mutant strain compared to the wild-type strain.

    • In Vitro Binding Assays: Purify the mutant ribosomes and measure the binding affinity of the macrolide directly using techniques like filter binding with a radiolabeled drug.

  • Data Presentation: Mutations at position A2058, such as A2058G, drastically reduce the affinity of macrolides for the ribosome and confer a high level of resistance.[3][8] This demonstrates that A2058 is a critical determinant for macrolide binding.

Competition Binding Assays

These assays are used to determine if different compounds bind to the same or overlapping sites on a target.

  • Experimental Protocol:

    • Preparation: Incubate purified ribosomes with a constant concentration of a radiolabeled macrolide (e.g., [¹⁴C]-erythromycin).

    • Competition: Add increasing concentrations of a non-radiolabeled competitor antibiotic. This could be another macrolide or an antibiotic from a different class that binds nearby.

    • Measurement: After incubation, separate the ribosome-bound radiolabeled drug from the free drug (e.g., by filtration). Measure the amount of radioactivity bound to the ribosomes.

    • Analysis: Plot the percentage of bound radiolabeled drug against the competitor concentration. A decrease in radioactivity with increasing competitor concentration indicates that the competitor binds to the same site.

  • Data Presentation: Macrolides containing this compound effectively compete with each other for binding to the ribosome, whereas antibiotics known to bind to distinct sites do not.[6] This provides evidence for a common binding pocket.

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental approaches validating the this compound binding site.

Table 1: Key Interactions of this compound with 23S rRNA from Structural Studies

Macrolide (PDB ID)Interacting rRNA Residue (E. coli numbering)Interaction TypeDistance (Å)Reference
DirithromycinA2058Hydrogen Bond (2'-OH to N1)~2.9[11]
ErythromycinA2058Hydrogen Bond (2'-OH to N1)~2.8 - 3.0[4][12][13]
TelithromycinA2058Hydrogen Bond (2'-OH to N1)~2.9[14]
ErythromycinA2058Water-mediated H-bond (dimethylamino to N6)N/A[12][14]
ErythromycinA2059van der WaalsN/A[1][3]
ClindamycinA2058Hydrogen Bond (sugar hydroxyl to N1)~2.9[4]

Note: Clindamycin, a lincosamide, lacks this compound but its galactose sugar occupies the same pocket, explaining cross-resistance.[4]

Table 2: Impact of A2058 Mutations on Macrolide Activity

Bacterial SpeciesMutationMacrolideChange in MICEffect on Binding AffinityReference
E. coliA2058GErythromycinSignificant IncreaseDrastically Reduced[3][8]
S. aureusA2058 methylation (Erm)ErythromycinSignificant IncreaseDrastically Reduced[23][24]
H. pyloriA2058GClarithromycin>256-fold IncreaseReduced[9]

Visualizations of Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the workflow of a key experimental technique and the logical convergence of evidence.

cryo_em_workflow cluster_prep Sample Preparation cluster_em Electron Microscopy cluster_proc Data Processing & Analysis ribo Purified 70S Ribosomes complex Ribosome-Macrolide Complex ribo->complex drug Macrolide (with this compound) drug->complex grid Cryo-EM Grid Preparation complex->grid vit Vitrification (Plunge Freezing) grid->vit tem Data Collection (TEM) vit->tem proc Image Processing (Particle Picking, 2D/3D Class.) tem->proc recon 3D Reconstruction (High-Res Map) proc->recon model Atomic Model Building & Refinement recon->model validation Structure Validation & Interaction Analysis model->validation output Atomic model showing This compound in the NPET interacting with A2058 validation->output Final Structure (PDB Deposition)

Caption: Workflow for Cryo-EM based validation of the this compound binding site.

logical_validation cluster_evidence Experimental Evidence struct Structural Data (Cryo-EM / X-ray) Shows direct H-bond to A2058 conclusion Validated Conclusion: This compound Binding Site - Pocket in NPET - Critical interaction with A2058 struct->conclusion footprint Chemical Footprinting Shows protection of A2058 & A2059 footprint->conclusion mut Mutagenesis A2058G mutation causes high resistance mut->conclusion comp Competition Assays Macrolides compete for the same site comp->conclusion

Caption: Convergence of multiple experimental lines of evidence to validate the binding site.

Conclusion

The binding site of this compound within the bacterial ribosome's nascent peptide exit tunnel is one of the most thoroughly validated antibiotic targets. A powerful combination of high-resolution structural biology, biochemical footprinting, genetic mutagenesis, and competition assays provides overwhelming and consistent evidence. These studies pinpoint a pocket formed by 23S rRNA, with nucleotide A2058 serving as the lynchpin for high-affinity interaction through specific hydrogen bonds. This detailed understanding is fundamental for interpreting macrolide mechanisms of action and resistance, and it provides a critical foundation for the rational design of next-generation antibiotics capable of overcoming resistance mediated by modifications to this crucial binding site.

References

Assessing the In Vivo Efficacy of Desosamine-Modified Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of antibiotics is a critical strategy in overcoming the ever-growing challenge of antimicrobial resistance. Desosamine, a key sugar moiety in macrolide antibiotics, is essential for their bactericidal activity.[1] This guide provides an objective comparison of the in vivo efficacy of a prominent this compound-containing modified antibiotic, the ketolide telithromycin, with its parent-class macrolide alternatives, erythromycin and clarithromycin. The data presented is supported by experimental evidence from preclinical animal models.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo performance of telithromycin compared to erythromycin and clarithromycin against key respiratory pathogens.

Table 1: In Vitro Activity against Common Respiratory Pathogens
AntibioticOrganismMIC90 (mg/L)Resistance Profile of Test Strains
Telithromycin Streptococcus pneumoniae0.008 - 0.12Macrolide-susceptible and -resistant
ErythromycinStreptococcus pneumoniae>64Macrolide-resistant
AzithromycinStreptococcus pneumoniae--
ClarithromycinStreptococcus pneumoniae--
Telithromycin Haemophilus influenzae4-
ErythromycinHaemophilus influenzae-8% resistant
AzithromycinHaemophilus influenzaeSimilar to Telithromycin-
ClarithromycinHaemophilus influenzaeLess active than Telithromycin-
Telithromycin Moraxella catarrhalis0.06-
ErythromycinMoraxella catarrhalis-1% resistant
AzithromycinMoraxella catarrhalisSimilar to Telithromycin-
ClarithromycinMoraxella catarrhalis--

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data sourced from multiple in vitro studies.[2][3]

Table 2: In Vivo Efficacy in a Murine Pneumonia Model (Haemophilus influenzae)
Treatment Group (Dose)Age GroupCure Rate (%)
Saline (Control)Young (2-3 weeks)~0
Telithromycin (50 mg/kg BID)Young (2-3 weeks)81
Erythromycin (50 mg/kg BID)Young (2-3 weeks)50
Clarithromycin (50 mg/kg BID)Young (2-3 weeks)33
Saline (Control)Senescent (18-20 months)~0
Telithromycin (50 mg/kg BID)Senescent (18-20 months)75
Erythromycin (50 mg/kg BID)Senescent (18-20 months)50
Clarithromycin (50 mg/kg BID)Senescent (18-20 months)62

Cure rate was determined by the absence of bacteria in lung tissue culture after a 7-day treatment period.[4]

Table 3: In Vivo Efficacy in a Murine Respiratory Tract Infection Model (Streptococcus pneumoniae - Erythromycin-Resistant, PRSP)
Treatment GroupChange in Viable Bacteria in Lungs (log10 CFU/g)
Control (Untreated)No significant reduction
Telithromycin Significant reduction
AzithromycinNo significant therapeutic effect
ClarithromycinNo significant therapeutic effect
CefdinirNo significant therapeutic effect
LevofloxacinNo significant therapeutic effect

This study highlights the superior in vivo activity of telithromycin against a penicillin- and erythromycin-resistant strain of S. pneumoniae.[5]

Mechanism of Action: The Ketolide Advantage

Macrolide antibiotics, including erythromycin and clarithromycin, inhibit bacterial protein synthesis by binding to domain V of the 23S rRNA within the 50S ribosomal subunit.[6][7] The this compound sugar is crucial for this interaction. However, bacteria can develop resistance through methylation of this binding site (erm resistance), which reduces the binding affinity of macrolides.

Telithromycin, a ketolide, is a semi-synthetic derivative of erythromycin that retains the this compound sugar but has key structural modifications.[6] These modifications, particularly the replacement of the L-cladinose sugar at position 3 with a keto group and the addition of a large arylalkyl side chain, allow for a dual-binding mechanism.[6][7] Telithromycin binds to domain V, similar to macrolides, but also establishes a second interaction with domain II of the 23S rRNA.[6][7][8] This enhanced binding affinity allows telithromycin to be effective against many macrolide-resistant strains.[6][8]

Telithromycin Mechanism of Action cluster_ribosome Bacterial 50S Ribosome cluster_domainV Domain V cluster_domainII Domain II cluster_antibiotics Antibiotics 23S_rRNA 23S rRNA A2058 A2058 A752 A752 Erythromycin Erythromycin / Clarithromycin Erythromycin->A2058 Binds Telithromycin Telithromycin Telithromycin->A2058 Binds Telithromycin->A752 Additional Binding Resistance erm Methylation of A2058 Telithromycin->Resistance Overcomes Resistance->Erythromycin Blocks Binding

Caption: Dual-binding mechanism of telithromycin on the bacterial ribosome.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in this guide.

Murine Pneumonia Model for Haemophilus influenzae
  • Animal Model: Young (2-3 weeks), middle-aged (8-10 months), and senescent (18-20 months) mice were used to assess efficacy across different age groups.[4]

  • Infection: Pneumonia was induced via endotracheal instillation of 1 x 104 CFU/ml of H. influenzae.[4]

  • Treatment: Treatment was initiated post-infection and administered twice daily (BID) for one week.[4]

    • Control Group: Saline.

    • Test Groups: Telithromycin (50 and 100 mg/kg), Erythromycin (50 mg/kg), Clarithromycin (50 mg/kg).[4]

  • Endpoint Analysis: On the 3rd and 7th days of therapy, a subset of animals was euthanized. Their lung tissue was excised, homogenized, and cultured for bacteria. The primary endpoint was the "cure rate," defined by a sterile lung culture.[4]

Murine Respiratory Tract Infection Model for Streptococcus pneumoniae
  • Animal Model: Specific mouse strains (e.g., CD-1/ICR) are commonly used. For studies involving immunocompromised hosts, mice can be rendered neutropenic with cyclophosphamide.[9]

  • Infection: Mice were infected intranasally with a specific challenge dose of an erythromycin-resistant S. pneumoniae strain (e.g., 4.1 x 105 CFU/mouse).[5]

  • Treatment: Antibiotics were administered orally once a day for 3 days.[5]

  • Endpoint Analysis: The primary endpoint was the bacterial load in the lungs. Lungs were aseptically removed, weighed, and homogenized. Serial dilutions of the homogenate were plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. A significant reduction in CFU/g compared to the untreated control group indicated efficacy.[5]

In Vivo Efficacy Testing Workflow Start Animal Acclimation (e.g., Mice) Infection Induce Infection (e.g., Intranasal S. pneumoniae) Start->Infection Randomization Randomize into Treatment Groups Infection->Randomization Treatment Administer Antibiotics (Telithromycin vs. Comparators) Randomization->Treatment Monitoring Monitor Health and Clinical Signs Treatment->Monitoring Endpoint Endpoint Analysis (e.g., 24-72h post-treatment) Monitoring->Endpoint Analysis Bacterial Load Quantification (CFU/g in Target Organ) Endpoint->Analysis Outcome Compare Efficacy (Reduction in Bacterial Load) Analysis->Outcome

References

Safety Operating Guide

Navigating the Safe Disposal of Desosamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Desosamine, a key component of many macrolide antibiotics, requires careful consideration for its disposal.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, aligning with general best practices for laboratory chemical waste management.

Core Principles of Chemical Waste Disposal

Before proceeding with the specific steps for this compound, it is crucial to understand the foundational principles of chemical waste management in a laboratory setting. Adherence to these guidelines minimizes risks and ensures regulatory compliance.

  • Segregation: Always segregate chemical waste into compatible groups to prevent dangerous reactions.[2] Acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[3]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents, including chemical names and approximate concentrations.[2][4]

  • Container Management: Waste must be stored in compatible, sealed containers to prevent leaks or spills.[3][4] It is advisable to use the original container if it is in good condition.[3]

  • Regulatory Compliance: All chemical waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[5] Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.[2]

Step-by-Step Disposal Procedure for this compound

Step 1: Waste Identification and Classification

The first step is to determine if the this compound waste is considered hazardous. Chemical waste is generally classified as hazardous if it is specifically listed by regulatory bodies like the EPA or if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity. For pure, unused this compound, or solutions thereof, it should be treated as chemical waste.

Step 2: Containerization and Labeling

  • Solid this compound: Place solid this compound waste in a clearly labeled, sealed container. The container should be made of a material compatible with organic solids.

  • This compound Solutions: Aqueous solutions of this compound should be collected in a designated, sealed container for aqueous chemical waste. If dissolved in an organic solvent, it should be collected in a container for flammable liquid waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Step 3: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic. Ensure secondary containment, such as a tray or bucket, is used to contain any potential leaks.[3]

Step 4: Disposal

  • Do not dispose of this compound down the drain or in regular trash. [2]

  • Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the chemical waste.[2] They will have established procedures for handling and disposing of laboratory chemicals in compliance with all regulations.

  • For unused this compound in its original, unopened container, it may be possible to arrange for a return to the supplier or for it to be used by another research group.

Quantitative Data Summary for General Chemical Waste

For context, the following table summarizes general guidelines for common laboratory waste streams. Note that specific limits and requirements are dictated by institutional and local regulations.

Waste StreamTypical pH Range for Drain DisposalContainer TypeKey Disposal Guideline
Aqueous Waste (Non-Hazardous) 5.5 - 10.5Sealed, compatible plastic or glass containerPermitted for drain disposal only if it meets strict criteria for low toxicity and biodegradability.[3]
Aqueous Waste (Hazardous) Outside 5.5 - 10.5Sealed, compatible plastic or glass containerMust be collected and disposed of through the institutional hazardous waste program.
Solvent Waste (Halogenated) N/ASealed, compatible solvent-safe containerSegregate from non-halogenated solvents. Must be collected for hazardous waste disposal.
Solvent Waste (Non-Halogenated) N/ASealed, compatible solvent-safe containerSegregate from halogenated solvents. Must be collected for hazardous waste disposal.
Solid Chemical Waste N/ASealed, compatible containerMust be collected for hazardous waste disposal. Do not dispose of in regular trash.[2]

Experimental Protocols: Decontamination of Equipment

Proper decontamination of laboratory equipment that has come into contact with this compound is crucial.

Materials:

  • Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses.

  • 70% ethanol or a suitable broad-spectrum disinfectant.

  • Absorbent pads.

  • Designated chemical waste container.

Procedure:

  • Gross Decontamination: Wipe all surfaces of the equipment with an absorbent pad to remove any visible solid or liquid this compound. Dispose of the pad in the solid chemical waste container.

  • Chemical Inactivation: Thoroughly wipe down the equipment with a cloth or sponge soaked in 70% ethanol. Ensure all surfaces are wetted.

  • Contact Time: Allow the ethanol to remain on the surface for a sufficient contact time (typically 5-10 minutes) to ensure inactivation.

  • Final Rinse (if applicable): For non-sensitive equipment, a final rinse with deionized water may be performed.

  • Drying: Allow the equipment to air dry completely before storage or reuse.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Desosamine_Disposal_Workflow start This compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous containerize Place in a compatible, sealed container is_hazardous->containerize Yes label_waste Label with 'Hazardous Waste' and chemical name containerize->label_waste store Store in designated Satellite Accumulation Area label_waste->store contact_ehs Contact EH&S for pickup and disposal store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

This comprehensive guide provides a framework for the safe and compliant disposal of this compound. By adhering to these procedures and consulting with your institution's safety professionals, you contribute to a safer laboratory environment and responsible environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Desosamine

Author: BenchChem Technical Support Team. Date: December 2025

Core Personal Protective Equipment (PPE)

When handling Desosamine, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

Body PartRecommended PPEMaterial/Type Specifications
Hands Double GlovingTwo pairs of powder-free, chemical-resistant gloves (e.g., nitrile). The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[1][2]
Body Protective GownDisposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][2]
Eyes Safety GogglesChemical splash goggles to provide a seal around the eyes.[3] A face shield may be required for splash hazards.[3]
Respiratory RespiratorA NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization. The specific type (e.g., N95, P1 filter) should be determined by a risk assessment.[4][5]
Feet Shoe CoversDisposable, water-resistant, and skid-resistant shoe covers should be worn over closed-toe shoes.[2]

Operational Plan for Handling this compound

A structured workflow is critical to ensure safety from the moment the compound is handled until its disposal.

DesosamineHandlingWorkflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate a specific handling area (e.g., chemical fume hood). gather_ppe Assemble all required PPE. prep_area->gather_ppe gather_materials Collect necessary equipment and spill kit. gather_ppe->gather_materials don_ppe Don all PPE in the correct order. gather_materials->don_ppe handle_compound Handle this compound, avoiding dust and aerosol generation. don_ppe->handle_compound decontaminate Decontaminate surfaces and equipment after use. handle_compound->decontaminate doff_ppe Doff outer gloves and dispose of them as chemical waste. decontaminate->doff_ppe dispose_waste Dispose of contaminated materials and this compound waste in labeled, sealed containers. doff_ppe->dispose_waste final_doff Remove remaining PPE and dispose of it appropriately. dispose_waste->final_doff wash_hands Wash hands thoroughly with soap and water. final_doff->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: Spill and Exposure Management

Immediate and correct response to spills or exposure is critical.

Chemical Spill Response:

  • Evacuate: Immediately alert others and evacuate the contaminated area.

  • Isolate: Secure the area to prevent entry.

  • Report: Inform the laboratory supervisor and institutional safety office.

  • Protect: If trained to do so, don appropriate PPE before cleaning the spill.

  • Clean: Use a spill kit with appropriate absorbent materials. Avoid dry sweeping of powders to prevent aerosolization.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste.[4][6]

Personnel Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4][6] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4][5] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[4][6]

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

Disposal Procedures:

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4] Arrangements should be made with the institution's environmental health and safety office for the collection and disposal of chemical waste. In the absence of specific institutional guidelines, a licensed chemical waste management company should be contacted.[7] For unused or expired pharmaceuticals in a non-laboratory setting, follow FDA guidelines for disposal, which may include take-back programs or specific household trash disposal methods if no other options are available.[8]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.